molecular formula C9H11NO3 B559545 L-Tyrosine CAS No. 556-03-6

L-Tyrosine

Katalognummer: B559545
CAS-Nummer: 556-03-6
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: OUYCCCASQSFEME-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-tyrosine is an optically active form of tyrosine having L-configuration. It has a role as an EC 1.3.1.43 (arogenate dehydrogenase) inhibitor, a nutraceutical, a micronutrient and a fundamental metabolite. It is an erythrose 4-phosphate/phosphoenolpyruvate family amino acid, a proteinogenic amino acid, a tyrosine and a L-alpha-amino acid. It is functionally related to a L-tyrosinal. It is a conjugate base of a L-tyrosinium. It is a conjugate acid of a L-tyrosinate(1-). It is an enantiomer of a D-tyrosine. It is a tautomer of a this compound zwitterion.
Tyrosine is a non-essential amino acid. In animals it is synthesized from [phenylalanine]. It is also the precursor of [epinephrine], thyroid hormones, and melanin.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Tyrosine has been reported in Pinus densiflora, Cyperus aromaticus, and other organisms with data available.
This compound is the levorotatory isomer of the aromatic amino acid tyrosine. This compound is a naturally occurring tyrosine and is synthesized in vivo from L-phenylalanine. It is considered a non-essential amino acid;  however, in patients with phenylketonuria who lack phenylalanine hydroxylase and cannot convert phenylalanine into tyrosine, it is considered an essential nutrient. In vivo, tyrosine plays a role in protein synthesis and serves as a precursor for the synthesis of catecholamines, thyroxine, and melanin.
TYROSINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for type 2 diabetes mellitus and has 2 investigational indications.
Tyrosine is an essential amino acid that readily passes the blood-brain barrier. Once in the brain, it is a precursor for the neurotransmitters dopamine, norepinephrine and epinephrine, better known as adrenalin. These neurotransmitters are an important part of the body's sympathetic nervous system, and their concentrations in the body and brain are directly dependent upon dietary tyrosine. Tyrosine is not found in large concentrations throughout the body, probably because it is rapidly metabolized. Folic acid, copper and vitamin C are cofactor nutrients of these reactions. Tyrosine is also the precursor for hormones, thyroid, catecholestrogens and the major human pigment, melanin. Tyrosine is an important amino acid in many proteins, peptides and even enkephalins, the body's natural pain reliever. Valine and other branched amino acids, and possibly tryptophan and phenylalanine may reduce tyrosine absorption. A number of genetic errors of tyrosine metabolism occur. Most common is the increased amount of tyrosine in the blood of premature infants, which is marked by decreased motor activity, lethargy and poor feeding. Infection and intellectual deficits may occur. Vitamin C supplements reverse the disease. Some adults also develop elevated tyrosine in their blood. This indicates a need for more vitamin C. More tyrosine is needed under stress, and tyrosine supplements prevent the stress-induced depletion of norepinephrine and can cure biochemical depression. However, tyrosine may not be good for psychosis. Many antipsychotic medications apparently function by inhibiting tyrosine metabolism. L-dopa, which is directly used in Parkinson's, is made from tyrosine. Tyrosine, the nutrient, can be used as an adjunct in the treatment of Parkinson's. Peripheral metabolism of tyrosine necessitates large doses of tyrosine, however, compared to L-dopa.
A non-essential amino acid. In animals it is synthesized from PHENYLALANINE. It is also the precursor of EPINEPHRINE;  THYROID HORMONES;  and melanin.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25619-78-7
Record name L-Tyrosine homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25619-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1023730
Record name L-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS], Solid, Colourless silky needles or white crystalline powder; odourless
Record name Tyrosine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18489
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name L-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000158
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name L-Tyrosine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1423/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

BOILING POINT: SUBLIMES
Record name L-TYROSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOLUBILITY IN WATER 0.453 G/L @ 25 °C; INSOL IN ABSOLUTE ALCOHOL, ETHER, ACETONE; SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ACETIC ACID, 0.479 mg/mL, Soluble in water and dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol)
Record name Tyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00135
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-TYROSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000158
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name L-Tyrosine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1423/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Color/Form

FINE SILKY NEEDLES, White crystals

CAS No.

60-18-4, 25619-78-7
Record name L-Tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrosine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tyrosine, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025619787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00135
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Tyrosine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42HK56048U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-TYROSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000158
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

344 °C, 343 °C
Record name Tyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00135
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-TYROSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000158
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

L-Tyrosine as a Precursor to Catecholamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the biochemical conversion of L-Tyrosine into the vital catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine. It details the enzymatic cascade, regulatory mechanisms, quantitative kinetic data, and comprehensive experimental protocols relevant to the study of this pathway.

The Catecholamine Biosynthesis Pathway

The synthesis of catecholamines from this compound is a four-step enzymatic pathway primarily occurring in the adrenal medulla and noradrenergic and dopaminergic neurons.[1][2] this compound, an aromatic amino acid, serves as the initial substrate.[3]

The pathway begins with the hydroxylation of this compound to L-3,4-dihydroxyphenylalanine (L-DOPA). This is followed by the decarboxylation of L-DOPA to dopamine. In specific neurons and the adrenal medulla, dopamine is further hydroxylated to form norepinephrine, which can then be methylated to produce epinephrine.[2][4]

Signaling Pathway Diagram

Catecholamine_Biosynthesis cluster_pathway Catecholamine Synthesis Pathway cluster_cofactors Enzyme Cofactors LTyrosine This compound LDOPA L-DOPA LTyrosine->LDOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine LDOPA->Dopamine Aromatic L-amino acid Decarboxylase (AADC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase (PNMT) TH_cofactors Fe²⁺, O₂, Tetrahydrobiopterin (BH₄) AADC_cofactor Pyridoxal Phosphate (PLP) DBH_cofactors Ascorbate (Vitamin C), Cu²⁺, O₂ PNMT_cofactor S-adenosyl-L-methionine (SAM)

Caption: The enzymatic conversion of this compound to catecholamines.

Enzymes of the Catecholamine Synthesis Pathway

Four key enzymes catalyze the conversion of this compound to epinephrine. The activity of these enzymes is tightly regulated, ensuring homeostatic control of catecholamine levels.

Tyrosine Hydroxylase (TH)

Tyrosine Hydroxylase (TH) is the rate-limiting enzyme in catecholamine biosynthesis.[4][5][6] It is a monooxygenase that hydroxylates this compound to L-DOPA, utilizing molecular oxygen and tetrahydrobiopterin (BH4) as co-substrates, with iron (Fe²⁺) as a cofactor.[1] The regulation of TH activity is a critical control point for catecholamine synthesis and occurs through feedback inhibition by catecholamines and phosphorylation by various protein kinases.[4][7]

Aromatic L-amino Acid Decarboxylase (AADC)

Aromatic L-amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase, catalyzes the conversion of L-DOPA to dopamine.[8] This enzyme requires pyridoxal phosphate (PLP), the active form of vitamin B6, as a cofactor.[9] AADC is not specific to L-DOPA and can decarboxylate other aromatic L-amino acids.[10]

Dopamine β-Hydroxylase (DBH)

Dopamine β-hydroxylase is a copper-containing monooxygenase that converts dopamine to norepinephrine.[11][12] The reaction requires ascorbic acid (vitamin C) as a cofactor.[3][13][14] DBH is located within the synaptic vesicles of noradrenergic neurons and the chromaffin granules of the adrenal medulla.

Phenylethanolamine N-Methyltransferase (PNMT)

Phenylethanolamine N-methyltransferase is the final enzyme in the pathway, responsible for the methylation of norepinephrine to form epinephrine.[15] This reaction uses S-adenosyl-L-methionine (SAM) as the methyl group donor.[16] PNMT is primarily found in the adrenal medulla.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the enzymes in the catecholamine synthesis pathway are crucial for understanding their efficiency and regulation. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax).

EnzymeSubstrate(s)KmVmaxOrganism/Tissue
Tyrosine Hydroxylase (TH) This compound~10-100 µM[5][17]Varies significantly with phosphorylation state[4][17]Bovine Adrenal Medulla, Rat Pheochromocytoma
Tetrahydrobiopterin (BH4)~100-200 µM[5]Bovine Adrenal Medulla
Aromatic L-amino Acid Decarboxylase (AADC) L-DOPA~0.71 mM[18]~39.1 pmol/min/ml (in plasma)[18]Human Plasma
Pyridoxal Phosphate (PLP)---
Dopamine β-hydroxylase (DBH) DopamineVaries with assay conditions-Bovine Adrenal Medulla
Ascorbate~0.6 mM (in vitro)[14], ~15 mM (in situ)[13]Varies with ascorbate concentration[3]Bovine Adrenal Chromaffin Cells
Phenylethanolamine N-Methyltransferase (PNMT) Norepinephrine---
S-adenosyl-L-methionine (SAM)---

Note: Kinetic parameters can vary significantly based on the specific experimental conditions (pH, temperature, purity of the enzyme, and the presence of allosteric regulators). The values presented are approximate and intended for comparative purposes.

Experimental Protocols

Quantification of Catecholamines by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of dopamine, norepinephrine, and epinephrine in plasma samples using HPLC with electrochemical detection (ECD).

4.1.1. Sample Preparation: Alumina Extraction [19][20]

  • To 1 mL of plasma, add an internal standard (e.g., dihydroxybenzylamine).

  • Add activated alumina and adjust the pH to 8.6 with Tris buffer.

  • Mix for 15 minutes to allow catecholamines to adsorb to the alumina.

  • Wash the alumina with water to remove unbound substances.

  • Elute the catecholamines from the alumina with a small volume of dilute acid (e.g., 0.1 M perchloric acid).

  • The eluate is then ready for injection into the HPLC system.

4.1.2. HPLC-ECD Conditions [21][22][23][24]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A phosphate or acetate buffer containing an ion-pairing agent (e.g., octanesulfonic acid), EDTA, and an organic modifier like methanol or acetonitrile. The pH is typically acidic (around 3.0-4.0).

  • Flow Rate: 0.8-1.2 mL/min.

  • Detection: Electrochemical detector with a glassy carbon working electrode. The potential is typically set between +0.6 V and +0.8 V.

  • Quantification: Peak areas of the analytes are compared to those of a standard curve prepared with known concentrations of dopamine, norepinephrine, and epinephrine.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_workflow HPLC Analysis Workflow Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Alumina_Extraction Alumina Extraction (pH 8.6) Add_IS->Alumina_Extraction Wash_Step Wash Alumina Alumina_Extraction->Wash_Step Elution Elute with Acid Wash_Step->Elution HPLC_Injection Inject into HPLC Elution->HPLC_Injection Separation C18 Reversed-Phase Separation HPLC_Injection->Separation ECD_Detection Electrochemical Detection Separation->ECD_Detection Data_Analysis Data Analysis and Quantification ECD_Detection->Data_Analysis

Caption: Workflow for catecholamine analysis by HPLC-ECD.

Enzyme Activity Assays

4.2.1. Tyrosine Hydroxylase (TH) Activity Assay [25][26]

This assay measures the production of L-DOPA from this compound.

  • Reaction Mixture: Prepare a reaction buffer containing a suitable buffer (e.g., MES, pH 6.0), a saturating concentration of this compound, the cofactor tetrahydrobiopterin (BH4), ferrous ammonium sulfate, and catalase.

  • Enzyme Preparation: Add the tissue homogenate or purified TH to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • L-DOPA Quantification: Centrifuge the sample to pellet precipitated protein. The supernatant is analyzed for L-DOPA content using HPLC with electrochemical or fluorescence detection.

4.2.2. Aromatic L-amino Acid Decarboxylase (AADC) Activity Assay [2][27][28][29][30]

This assay measures the formation of dopamine from L-DOPA.

  • Reaction Mixture: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.2) containing L-DOPA and the cofactor pyridoxal phosphate (PLP).

  • Enzyme Source: Add plasma or tissue homogenate to the reaction mixture.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a protein precipitating agent like perchloric acid or acetonitrile.

  • Dopamine Quantification: After centrifugation, the dopamine in the supernatant is quantified by HPLC-ECD.

4.2.3. Dopamine β-hydroxylase (DBH) Activity Assay [31][32][33]

This assay typically uses a substrate analog like tyramine, which is converted to octopamine.

  • Reaction Mixture: Prepare a reaction buffer (e.g., acetate buffer, pH 5.5) containing tyramine, the cofactor ascorbic acid, catalase, and fumarate.

  • Enzyme Source: Add serum or tissue homogenate.

  • Incubation: Incubate at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped, often by the addition of a strong base.

  • Product Quantification: The product, octopamine, is then converted to a radiolabeled or fluorescent derivative for quantification. Alternatively, norepinephrine formation from dopamine can be directly measured by HPLC-ECD.

4.2.4. Phenylethanolamine N-Methyltransferase (PNMT) Activity Assay [15][16][34][35]

This assay measures the formation of epinephrine from norepinephrine.

  • Reaction Mixture: Prepare a reaction buffer (e.g., phosphate buffer, pH 8.0) containing norepinephrine and the methyl donor S-adenosyl-L-methionine (SAM), often radiolabeled ([³H]-SAM).

  • Enzyme Source: Add tissue homogenate.

  • Incubation: Incubate at 37°C.

  • Reaction Termination: Stop the reaction with a borate buffer.

  • Product Extraction and Quantification: The radiolabeled epinephrine is extracted into an organic solvent, and the radioactivity is measured using a scintillation counter. Alternatively, non-radioactive methods can be employed where epinephrine is quantified by HPLC-ECD.

Experimental Workflow for a Generic Enzyme Activity Assay

Enzyme_Assay_Workflow cluster_workflow Generic Enzyme Activity Assay Workflow Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Add_Enzyme Add Enzyme Source (Tissue Homogenate/Purified Enzyme) Prepare_Reaction_Mix->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Terminate_Reaction Terminate Reaction (e.g., Acid Quench) Incubate->Terminate_Reaction Centrifuge Centrifuge to Remove Precipitate Terminate_Reaction->Centrifuge Quantify_Product Quantify Product (e.g., by HPLC) Centrifuge->Quantify_Product

Caption: A generalized workflow for determining enzyme activity.

Conclusion

The synthesis of catecholamines from this compound is a fundamental neurochemical pathway with significant implications for health and disease. A thorough understanding of the enzymes, their kinetics, and the methods to study them is essential for researchers in neuroscience, pharmacology, and drug development. The protocols and data presented in this guide provide a solid foundation for the investigation of this critical biochemical cascade.

References

An In-depth Technical Guide on the Mechanism of L-Tyrosine in Dopamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopamine, a critical catecholamine neurotransmitter, governs essential physiological functions including motor control, motivation, and reward. Its synthesis is fundamentally dependent on the precursor amino acid, L-Tyrosine. This guide provides a comprehensive technical overview of the intricate biochemical processes that convert this compound into dopamine. We will explore the core enzymatic pathway, the kinetic properties of the rate-limiting enzyme, the multi-layered regulatory mechanisms, and detailed experimental protocols for studying this vital pathway. This document is intended to serve as a detailed resource for professionals engaged in neuroscience research and the development of therapeutics targeting dopaminergic systems.

The Core Biochemical Pathway: From this compound to Dopamine

The biosynthesis of dopamine from this compound is a two-step enzymatic cascade that primarily occurs in the cytosol of dopaminergic neurons and the adrenal medulla.[1][2]

Step 1: this compound to L-DOPA

The initial and rate-limiting step is the hydroxylation of this compound to L-3,4-dihydroxyphenylalanine (L-DOPA).[3][4][5] This reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) .[4]

  • Enzyme: Tyrosine Hydroxylase (TH), a non-heme iron-containing monooxygenase.[6][7][8]

  • Reaction: Addition of a hydroxyl group to the meta position of this compound's phenolic ring.[9]

  • Cofactors: This crucial step requires molecular oxygen (O₂), iron (Fe²⁺) in the enzyme's active site, and (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) as a recyclable electron donor.[1][4][9]

Step 2: L-DOPA to Dopamine

The second and final step is the decarboxylation of L-DOPA to form dopamine.[1][5]

  • Enzyme: Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA Decarboxylase (DDC).[1][5][10]

  • Reaction: Removal of the carboxyl group from L-DOPA.[1]

  • Cofactor: This reaction is dependent on Pyridoxal Phosphate (PLP), the active form of Vitamin B6.[5][11]

Dopamine can be further converted into norepinephrine and epinephrine in other neurons and the adrenal glands.[1]

Visualization of the Dopamine Synthesis Pathway

Dopamine_Synthesis cluster_transport Blood-Brain Barrier cluster_neuron Dopaminergic Neuron Cytosol cluster_cofactors1 Cofactors cluster_cofactors2 Cofactors L_Tyrosine_Blood This compound (Blood) L_Tyrosine This compound L_Tyrosine_Blood->L_Tyrosine LNAA Transporter TH Tyrosine Hydroxylase (TH) (Rate-Limiting Step) L_Tyrosine->TH O₂, Fe²⁺ L_DOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) L_DOPA->AADC Dopamine Dopamine TH->L_DOPA BH4 BH4 (Tetrahydrobiopterin) AADC->Dopamine PLP PLP (Vitamin B6)

Caption: The core two-step enzymatic pathway of dopamine synthesis from this compound.

Enzymology and Kinetics of Tyrosine Hydroxylase

As the rate-limiting enzyme, Tyrosine Hydroxylase (TH) is the primary point of control for dopamine synthesis.[3][12][13] Its activity is subject to complex regulation.[12]

Kinetic Parameters

The efficiency of TH is described by its Michaelis-Menten kinetics. The affinity for its substrates (Km) and its maximum reaction velocity (Vmax) are key parameters. Phosphorylation of TH, particularly at Ser40, can significantly alter these kinetics, primarily by decreasing the Km for the cofactor BH4 and relieving feedback inhibition.[3][14]

ParameterSubstrate/ConditionReported ValueSignificance
Km This compound~50 µMRepresents the substrate concentration at half-maximal velocity.
Km Tetrahydrobiopterin (BH4)~100-200 µMPhosphorylation at Ser31 can decrease the Km for BH4, increasing enzyme efficiency.[14]
Vmax Rat Pheochromocytoma TH7.1 µmol/min/mgRepresents the maximum rate of reaction.[15]
Km (for PKA) Tyrosine Hydroxylase136 µMReflects the high concentration of TH in catecholaminergic cells.[15]

Note: Kinetic values can vary depending on the species, isoform, phosphorylation state, and experimental conditions.

Regulation of Dopamine Synthesis

The rate of dopamine synthesis is not static; it is dynamically regulated by several mechanisms to meet physiological demands.

Substrate Availability

This compound is transported across the blood-brain barrier (BBB) via a large neutral amino acid (LNAA) transporter.[16] This transport is competitive, meaning that high plasma concentrations of other LNAAs can limit tyrosine uptake into the brain, potentially affecting dopamine synthesis.[16][17]

Feedback Inhibition

Dopamine can directly inhibit TH activity by competing with the binding of the cofactor BH4.[3][9][13] This feedback loop ensures that dopamine levels are tightly controlled. Phosphorylation of TH at Ser40 dramatically reduces the affinity of dopamine for the enzyme, thereby relieving this inhibition and allowing for a surge in synthesis when needed.[3][4][14]

Regulation by Phosphorylation

Short-term regulation of TH activity is primarily achieved through phosphorylation of serine residues in its N-terminal regulatory domain.[4][14] Different protein kinases, activated by various signaling pathways, target specific serine residues:

  • Ser40: Phosphorylated by cAMP-dependent Protein Kinase (PKA) and others.[4] This phosphorylation significantly increases Vmax and relieves feedback inhibition by dopamine.[3]

  • Ser19: Phosphorylated by Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII).[4]

  • Ser31: Phosphorylated by Extracellular Signal-Regulated Kinase (ERK/MAPK).[4] This primarily increases TH activity by decreasing the Km for BH4.[14]

Visualization of TH Regulatory Pathways

TH_Regulation cluster_neuron Dopaminergic Neuron cluster_signals Upstream Signals cluster_kinases Protein Kinases TH_inactive Tyrosine Hydroxylase (Inactive/Inhibited) TH_active Tyrosine Hydroxylase (Active) TH_inactive->TH_active Phosphorylation Relieves Inhibition Dopamine Dopamine TH_active->Dopamine Increases Synthesis Neuronal_Activity Neuronal Activity (e.g., Action Potentials) CaMKII CaMKII Neuronal_Activity->CaMKII ERK ERK (MAPK) Neuronal_Activity->ERK GPCR_Activation GPCR Activation (e.g., D2 Autoreceptor) PKA PKA GPCR_Activation->PKA PKA->TH_inactive p-Ser40 CaMKII->TH_inactive p-Ser19 ERK->TH_inactive p-Ser31 Dopamine->TH_active Feedback Inhibition

Caption: Key signaling pathways regulating Tyrosine Hydroxylase activity via phosphorylation.

Experimental Protocols

Protocol: In Vitro Tyrosine Hydroxylase Activity Assay via HPLC

This protocol is adapted from established methods for quantifying TH activity by measuring L-DOPA production.[18]

1. Reagents and Buffers:

  • Assay Buffer: 50 mM HEPES, pH 7.2.

  • Substrate Solution: 200 µM this compound in Assay Buffer.

  • Cofactor Solution: 1 mM (6R)-BH4 in Assay Buffer.

  • Iron Solution: 100 µM Ferrous Sulfate (FeSO₄).

  • Catalase: 2000 U/mL.

  • AADC Inhibitor: 100 µM NSD-1055 (to prevent L-DOPA conversion).

  • Stop Solution: 0.4 M Perchloric Acid (PCA).

  • Mobile Phase (for HPLC): Phosphate buffer with methanol, EDTA, and an ion-pairing agent, adjusted to an appropriate pH.

2. Procedure:

  • Prepare tissue homogenate (e.g., from striatum or PC12 cells) in ice-cold Assay Buffer. Centrifuge to obtain the supernatant containing TH. Determine protein concentration (e.g., via Bradford assay).

  • In a microcentrifuge tube on ice, combine:

    • 50 µL of tissue supernatant (e.g., 0.5 mg protein).

    • 10 µL of Cofactor Solution.

    • 10 µL of Iron Solution.

    • 10 µL of Catalase.

    • 10 µL of AADC Inhibitor.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the Substrate Solution (this compound).

  • Incubate at 37°C for 20 minutes.

  • Terminate the reaction by adding 100 µL of ice-cold Stop Solution.

  • Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.[18]

  • Filter the supernatant through a 0.22 µm spin filter.[18]

  • Inject a defined volume (e.g., 20 µL) of the filtered supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector for the quantification of L-DOPA.[18][19]

  • Calculate TH activity based on the amount of L-DOPA produced per unit time per amount of protein.

Protocol: Measurement of Evoked Dopamine Release from Cultured Neurons

This protocol outlines a general method for stimulating dopamine release from primary dopaminergic neurons or iPSC-derived neurons, followed by detection via HPLC-ECD.[19]

1. Reagents and Buffers:

  • Culture Medium: Appropriate for the neuronal cell type.

  • Wash Buffer: Phosphate Buffered Saline (PBS).

  • Ringer's Buffer (Basal): Contains NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose at physiological concentrations and pH.

  • Stimulation Buffer (High K⁺): Ringer's Buffer with an elevated KCl concentration (e.g., 56 mM, with a corresponding reduction in NaCl to maintain osmolarity) to induce depolarization.

  • Stop/Collection Solution: 0.4 M Perchloric Acid (PCA) with an internal standard (e.g., DHBA).

2. Procedure:

  • Culture dopaminergic neurons in a multi-well plate until mature.

  • Gently aspirate the culture medium.

  • Wash the cells once with 100 µL of PBS.[19]

  • Aspirate the PBS and add 100 µL of Ringer's Buffer for a 5-minute pre-incubation (for basal release measurement).[19]

  • Collect the supernatant into a tube containing the Stop/Collection Solution.[19] This is the basal release sample.

  • Add 100 µL of Stimulation Buffer (High K⁺) to the cells and incubate for 5-10 minutes to evoke release.

  • Collect the supernatant into a new tube containing the Stop/Collection Solution. This is the evoked release sample.

  • Process the samples as described in the TH activity assay (centrifugation, filtration) and analyze via HPLC-ECD to quantify dopamine concentration.

Visualization of Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_stimulation Stimulation & Collection cluster_analysis Analysis start Neuronal Culture or Tissue Homogenate wash Wash & Equilibrate (Ringer's Buffer) start->wash stimulate Add High K⁺ Buffer (Depolarization) wash->stimulate Evoke Release collect Collect Supernatant (Acidify with PCA) stimulate->collect process Centrifuge & Filter collect->process hplc HPLC-ECD Analysis (Quantify Dopamine) process->hplc

Caption: Workflow for measuring evoked dopamine release from neuronal cultures.

Conclusion

The synthesis of dopamine from this compound is a tightly regulated, multi-step process that is fundamental to catecholaminergic neurotransmission. The activity of the rate-limiting enzyme, Tyrosine Hydroxylase, is modulated by substrate availability, feedback inhibition, and a complex network of phosphorylation events. A thorough understanding of these mechanisms is paramount for researchers in neuroscience and is critical for the rational design of novel therapeutic agents aimed at modulating the dopamine system in disorders such as Parkinson's disease, schizophrenia, and addiction. The experimental protocols and data presented herein provide a foundational framework for the quantitative investigation of this vital biochemical pathway.

References

An In-depth Technical Guide to the L-Tyrosine Biosynthesis Pathway in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine, a non-essential amino acid, is a critical building block for proteins and the precursor for vital catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin. In mammals, the sole pathway for de novo this compound synthesis is the irreversible hydroxylation of the essential amino acid L-Phenylalanine. This reaction is catalyzed by the enzyme Phenylalanine Hydroxylase (PAH), primarily in the liver. The pathway's activity is tightly regulated, and its dysfunction is implicated in metabolic disorders, most notably Phenylketonuria (PKU). This guide provides a comprehensive technical overview of the mammalian this compound biosynthesis pathway, including its core biochemistry, enzymatic kinetics, regulatory mechanisms, and detailed experimental protocols for its study.

The Core Pathway: Phenylalanine Hydroxylation

In mammals, this compound is synthesized from L-Phenylalanine, which is obtained from dietary protein.[1] The conversion is a single-step, irreversible hydroxylation reaction catalyzed by Phenylalanine Hydroxylase (PAH) (EC 1.14.16.1).[2] This monooxygenase incorporates one atom of molecular oxygen into the para position of the phenyl ring of L-Phenylalanine, yielding this compound.[3] The other oxygen atom is reduced to water. This reaction is the rate-limiting step in the complete catabolism of phenylalanine.[4]

The reaction requires a non-heme iron (Fe²⁺) at the active site and the cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4).[5] During the reaction, BH4 is oxidized to 4a-hydroxytetrahydrobiopterin.[6]

L_Tyrosine_Biosynthesis Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Fe²⁺ Phe->PAH Substrate Tyr This compound PAH->Tyr Product H2O H₂O PAH->H2O BH4_OH 4a-hydroxytetrahydrobiopterin PAH->BH4_OH O2 O₂ O2->PAH BH4 Tetrahydrobiopterin (BH₄) BH4->PAH Cofactor

Core reaction of this compound synthesis.

Key Components of the Pathway

Phenylalanine Hydroxylase (PAH)

PAH is a tetrameric enzyme, with each monomer consisting of a regulatory, a catalytic, and an oligomerization domain.[3] It is found predominantly in the cytoplasm of liver cells and to a lesser extent in the kidneys.[7] The catalytic activity of PAH is subject to sophisticated allosteric regulation, primarily by its substrate, L-Phenylalanine. High concentrations of L-Phenylalanine bind to the regulatory domain, inducing a conformational change that shifts the enzyme from a low-activity "resting" state to a high-activity "activated" state.[8] This activation mechanism allows the enzyme to respond rapidly to fluctuations in dietary phenylalanine intake.

Tetrahydrobiopterin (BH4) Cofactor and its Regeneration

Tetrahydrobiopterin (BH4) is an essential cofactor for all aromatic amino acid hydroxylases.[9] During the hydroxylation of phenylalanine, BH4 donates two electrons and is converted to an unstable intermediate, 4a-hydroxytetrahydrobiopterin.[6] For catalysis to continue, BH4 must be regenerated. This is achieved through a two-step recycling pathway:

  • Dehydration: Pterin-4a-carbinolamine dehydratase (PCD) catalyzes the dehydration of 4a-hydroxytetrahydrobiopterin to quinonoid dihydrobiopterin (qBH2).

  • Reduction: Dihydropteridine reductase (DHPR) reduces qBH2 back to BH4, utilizing NADH as the electron donor.

This efficient recycling is critical for maintaining the pool of available BH4 for tyrosine synthesis.

BH4_Regeneration BH4 Tetrahydrobiopterin (BH₄) PAH_reaction PAH Catalysis (Phe → Tyr) BH4->PAH_reaction Consumed BH4_OH 4a-hydroxytetrahydrobiopterin PCD Pterin-4a-carbinolamine dehydratase (PCD) BH4_OH->PCD qBH2 Quinonoid Dihydrobiopterin (qBH₂) DHPR Dihydropteridine reductase (DHPR) qBH2->DHPR PAH_reaction->BH4_OH Produced PCD->qBH2 DHPR->BH4 Regenerated NAD NAD⁺ DHPR->NAD NADH NADH + H⁺ NADH->DHPR

The Tetrahydrobiopterin (BH4) regeneration cycle.

Quantitative Data

The kinetics of Phenylalanine Hydroxylase are complex, exhibiting allosteric regulation by its substrate L-Phenylalanine. The enzyme follows Michaelis-Menten kinetics in its non-activated state but shifts to sigmoidal kinetics (positive cooperativity) upon activation.[10]

Table 1: Kinetic Parameters of Human Phenylalanine Hydroxylase (PAH)

State Parameter Value Reference
Non-Activated Vmax (nmol Tyr/min/mg) ~2533 [10]
Km (for L-Phe) 318 µM [10]
Km (for BH4) 8 µM [10]
Hill Coefficient (h) ~1.0 (Michaelis-Menten) [10]
L-Phe Activated Vmax (nmol Tyr/min/mg) ~6598 [10]
S₀.₅ (for L-Phe) 156 µM [10]
S₀.₅ (for BH4) ~25 µM [10]
Hill Coefficient (h, for L-Phe) ~3.0 [10]

| | Hill Coefficient (h, for BH4) | ~2.0 |[10] |

Data are derived from studies using recombinant human PAH and may vary based on assay conditions.

Table 2: Typical Concentrations of L-Phenylalanine and this compound

Analyte Matrix Concentration Range Reference
L-Phenylalanine Human Plasma 50 - 78 µM [1][11]
This compound Human Plasma 43 - 96 µM [1][11][12]
L-Phenylalanine Human Liver Tissue ~125 nmol/g [12]

| this compound | Human Liver Tissue | ~95 nmol/g |[12] |

Concentrations can vary based on diet, fasting state, and health status.

Experimental Protocols

Protocol: Phenylalanine Hydroxylase (PAH) Activity Assay

This protocol outlines a method to determine PAH activity in liver tissue extracts by quantifying this compound production using High-Performance Liquid Chromatography (HPLC) with fluorometric detection.

PAH_Assay_Workflow start Start: Liver Tissue Sample homogenize 1. Homogenize tissue in HEPES buffer on ice. start->homogenize centrifuge 2. Centrifuge to pellet debris. Collect supernatant (lysate). homogenize->centrifuge protein_quant 3. Determine protein concentration (e.g., Bradford assay). centrifuge->protein_quant reaction_setup 4. Prepare reaction mix: - Lysate (normalized protein) - Catalase, Fe(II) - L-Phe (substrate) protein_quant->reaction_setup preincubate 5. Pre-incubate at 25°C for 5 minutes. reaction_setup->preincubate start_reaction 6. Initiate reaction by adding BH₄ cofactor. preincubate->start_reaction incubate 7. Incubate at 25°C for a defined time (e.g., 20 min). start_reaction->incubate stop_reaction 8. Stop reaction with acid (e.g., perchloric acid). incubate->stop_reaction deproteinate 9. Centrifuge to pellet precipitated protein. stop_reaction->deproteinate hplc 10. Analyze supernatant by RP-HPLC with fluorescence detection (Ex: 274nm, Em: 304nm). deproteinate->hplc quantify 11. Quantify this compound against a standard curve. hplc->quantify end End: Specific Activity (nmol Tyr/min/mg protein) quantify->end

Workflow for PAH enzyme activity assay.

Methodology:

  • Tissue Homogenization: Homogenize frozen liver tissue (~50 mg) in 10 volumes of ice-cold homogenization buffer (e.g., 0.1 M Na-HEPES, pH 7.0).[13] Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the Bradford or BCA assay.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 200 µL:

    • Tissue lysate (containing 50-100 µg of total protein)

    • Na-HEPES buffer (0.1 M, pH 7.0)

    • Catalase (0.1 mg/mL)

    • Ferrous ammonium sulfate (100 µM)

    • L-Phenylalanine (1 mM)[10][13]

  • Pre-incubation: Pre-incubate the mixture at 25°C for 5 minutes. This step allows for enzyme activation by the substrate.[10]

  • Reaction Initiation: Start the reaction by adding the cofactor BH4 to a final concentration of 75-200 µM.[10][14]

  • Incubation: Incubate at 25°C for a fixed time (e.g., 20-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding 20 µL of 12% perchloric acid. Vortex and incubate on ice for 10 minutes.

  • Sample Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial. Analyze the sample using a reverse-phase C18 column. This compound is detected by its intrinsic fluorescence (Excitation: ~274 nm, Emission: ~304 nm).[10]

  • Quantification: Calculate the concentration of this compound produced by comparing the peak area to a standard curve generated with known concentrations of this compound. Express the final enzyme activity as nmol of Tyrosine formed per minute per mg of protein.

Protocol: Quantification of Phenylalanine and Tyrosine in Plasma by LC-MS/MS

This protocol describes a robust method for the simultaneous quantification of L-Phenylalanine and this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold standard for its sensitivity and specificity.[15]

Methodology:

  • Sample Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.[16]

  • Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of a precipitation solution (e.g., methanol or acetonitrile) containing isotopically labeled internal standards (e.g., L-[ring-¹³C₆]-Phenylalanine and L-[ring-¹³C₉]-Tyrosine).[17]

  • Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation. Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis, avoiding the protein pellet.

  • LC-MS/MS Analysis:

    • Chromatography: Inject a small volume (e.g., 5-10 µL) of the supernatant onto a reverse-phase C18 or HILIC column. Use an isocratic or gradient mobile phase (e.g., water and acetonitrile with 0.1% formic acid) to separate Phenylalanine and Tyrosine.[2][17]

    • Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for each analyte and its corresponding internal standard.

      • Example Phenylalanine Transition: Q1: 166.1 m/z → Q3: 120.1 m/z

      • Example Tyrosine Transition: Q1: 182.1 m/z → Q3: 136.1 m/z

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to its internal standard against the known concentrations of calibrators. Determine the concentration of Phenylalanine and Tyrosine in the unknown samples from this curve.

Relevance in Health and Drug Development

The this compound biosynthesis pathway is of significant clinical interest. Genetic mutations in the PAH gene lead to deficient or absent enzyme activity, causing the metabolic disorder Phenylketonuria (PKU) . In PKU, the inability to convert phenylalanine to tyrosine results in hyperphenylalaninemia, leading to severe neurological damage if untreated.

Drug Development Focus:

  • Enzyme Replacement Therapy: Developing stable, active forms of the PAH enzyme.

  • Pharmacological Chaperones: Small molecules designed to correct the misfolding of mutant PAH proteins, restoring some enzymatic function.

  • Cofactor Therapy: The use of synthetic BH4 (sapropterin) can enhance the activity of certain residual-function PAH mutants, representing a key treatment for a subset of PKU patients.[4]

  • Substrate Reduction Therapy: Investigating methods to reduce the absorption of dietary phenylalanine.

Understanding the intricate kinetics and regulation of the PAH enzyme is paramount for the rational design of novel therapeutics targeting PKU and other disorders of phenylalanine metabolism.

References

Metabolic Fate of Orally Administered L-Tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: L-Tyrosine, a conditionally essential amino acid, is a critical precursor to a host of biologically active molecules, including neurotransmitters, thyroid hormones, and melanin.[1][2] Its oral administration is a subject of significant interest in neuroscience, metabolism, and clinical research for its potential to modulate physiological and cognitive processes.[3] This technical guide provides an in-depth overview of the metabolic fate of orally administered this compound, detailing its absorption, distribution, metabolism, and excretion (ADME). It summarizes key quantitative data, outlines experimental protocols for its study, and visualizes the core metabolic pathways.

Absorption

Following oral administration, this compound is absorbed from the lumen of the small intestine, primarily the proximal duodenum.[4] This process is mediated by the large neutral amino acid (LNAA) transport system, a sodium-independent carrier system.[4] This transporter is responsible for the uptake of other amino acids such as phenylalanine, tryptophan, leucine, and valine.[2] Consequently, the absorption of this compound can be subject to competitive inhibition by other LNAAs present in dietary protein.[2] Studies have also shown that this compound competes with the drug Levodopa (L-DOPA) for this same transport system, which can interfere with the drug's effectiveness if administered concurrently.[4][5]

Distribution

Once absorbed into the systemic circulation, this compound is distributed to various tissues throughout the body.[1] A significant aspect of its distribution is its transport across the blood-brain barrier (BBB). This transport is also facilitated by the LNAA carrier system, meaning this compound competes with other large neutral amino acids for entry into the brain.[2] The ratio of plasma this compound to the total concentration of competing LNAAs is a key determinant of its uptake into the brain and subsequent availability for neurotransmitter synthesis.[2] Animal studies have demonstrated that orally administered this compound successfully crosses the BBB and increases brain tyrosine levels.[6] In the liver, this compound is taken up for various metabolic processes, including protein synthesis and catabolism.[1]

Metabolism

This compound that is not incorporated into proteins undergoes metabolism through several significant pathways. It serves as a precursor for the synthesis of catecholamines, thyroid hormones, and melanin, or it can be catabolized for energy production.[1][7]

Catecholamine Synthesis

The synthesis of the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—is a primary metabolic fate of this compound in the brain and adrenal medulla.[8][9] This pathway is initiated by the conversion of this compound to L-DOPA, a reaction catalyzed by the enzyme tyrosine hydroxylase (TH), which is the rate-limiting step in catecholamine biosynthesis.[8][[“]][11] The availability of this compound can influence the rate of this synthesis, particularly under conditions of high neuronal activity or stress.[[“]]

Catecholamine_Synthesis cluster_pathway Catecholamine Synthesis Pathway L_Tyrosine This compound L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: The enzymatic conversion of this compound to catecholamines.

Thyroid Hormone Synthesis

In the thyroid gland, this compound is essential for the synthesis of the thyroid hormones triiodothyronine (T3) and thyroxine (T4), which regulate metabolism throughout the body.[12][13] The process involves the incorporation of tyrosine residues into a large glycoprotein called thyroglobulin.[14] These residues are then iodinated and coupled together by the enzyme thyroid peroxidase to form T3 and T4.[13][14] Adequate availability of this compound is a prerequisite for efficient thyroid hormone synthesis.[12][15]

Thyroid_Hormone_Synthesis cluster_thyroid Thyroid Hormone Synthesis in Follicular Cell Tyrosine This compound Residues (on Thyroglobulin) Iodination Iodination (Thyroid Peroxidase) Tyrosine->Iodination MIT Monoiodotyrosine (MIT) Iodination->MIT DIT Diiodotyrosine (DIT) Iodination->DIT Coupling Coupling (Thyroid Peroxidase) MIT->Coupling DIT->Coupling T3 Triiodothyronine (T3) Coupling->T3 DIT + MIT T4 Thyroxine (T4) Coupling->T4 DIT + DIT

References

The Neurochemical Impact of L-Tyrosine Supplementation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine, a non-essential amino acid, serves as a crucial precursor to the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine. This technical guide provides an in-depth analysis of the neurochemical effects of this compound supplementation, with a focus on its influence on catecholamine synthesis and levels. This document synthesizes quantitative data from key studies, details relevant experimental methodologies, and presents critical signaling pathways and experimental workflows through standardized diagrams. The information herein is intended to support researchers, scientists, and drug development professionals in understanding the nuanced effects of this compound on neurochemistry.

Introduction

This compound is a large neutral amino acid (LNAA) that plays a pivotal role in neurotransmission.[1] Its primary function in the central nervous system is to act as a precursor for the synthesis of dopamine, norepinephrine, and epinephrine, a class of neurotransmitters collectively known as catecholamines.[2] These neurotransmitters are integral to numerous physiological and cognitive processes, including mood, attention, motivation, and the body's response to stress.[1][3] Supplementation with this compound has been investigated for its potential to enhance cognitive function, particularly in situations involving acute stress, by potentially increasing the synaptic availability of these key neurotransmitters.[2][3] This guide delves into the core neurochemical mechanisms underlying the effects of this compound supplementation.

The Catecholamine Synthesis Pathway

The conversion of this compound into catecholamines is a well-defined enzymatic pathway. The availability of this compound can influence the rate of catecholamine synthesis, especially when neuronal activity is high.[4]

The synthesis of catecholamines from this compound involves a series of enzymatic reactions:

  • Hydroxylation of this compound: The initial and rate-limiting step is the conversion of this compound to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) , which requires oxygen, iron (Fe2+), and tetrahydrobiopterin (BH4) as cofactors.[5]

  • Decarboxylation of L-DOPA: L-DOPA is then converted to dopamine by the enzyme DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase or AADC).[6]

  • Hydroxylation of Dopamine: Dopamine can be further converted to norepinephrine (noradrenaline) by the enzyme dopamine-β-hydroxylase (DBH) .[6]

  • Methylation of Norepinephrine: In certain neurons and the adrenal medulla, norepinephrine is converted to epinephrine (adrenaline) by the enzyme phenylethanolamine N-methyltransferase (PNMT) .

Catecholamine_Synthesis LTyrosine This compound TH Tyrosine Hydroxylase (TH) (Rate-Limiting) LTyrosine->TH LDOPA L-DOPA DDC DOPA Decarboxylase (AADC) LDOPA->DDC Dopamine Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT Epinephrine Epinephrine TH->LDOPA DDC->Dopamine DBH->Norepinephrine PNMT->Epinephrine Microdialysis_Workflow cluster_surgery Surgical Procedure cluster_sampling Microdialysis Sampling cluster_analysis Sample Analysis Anesthesia Anesthetize Rat Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Drill Drill Burr Hole Stereotaxic->Drill Implant Implant Microdialysis Probe Drill->Implant Secure Secure Probe with Cement Implant->Secure Perfuse Perfuse Probe with aCSF Secure->Perfuse Baseline Collect Baseline Samples Perfuse->Baseline Inject Administer this compound/Vehicle Baseline->Inject Collect Collect Post-Injection Samples Inject->Collect HPLC Inject Sample into HPLC-ECD Collect->HPLC Separate Separation of Analytes HPLC->Separate Detect Electrochemical Detection Separate->Detect Quantify Quantification Detect->Quantify LNAA_Transport cluster_blood Blood cluster_brain Brain LTyrosine_blood This compound Tryptophan_blood Tryptophan LTyrosine_blood->Tryptophan_blood Competition BBB Blood-Brain Barrier (LNAA Transporter) LTyrosine_blood->BBB Tryptophan_blood->BBB Other_LNAA_blood Other LNAAs Other_LNAA_blood->BBB LTyrosine_brain This compound Tryptophan_brain Tryptophan Other_LNAA_brain Other LNAAs BBB->LTyrosine_brain BBB->Tryptophan_brain BBB->Other_LNAA_brain

References

The Impact of L-Tyrosine on Norepinephrine and Epinephrine Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine, a non-essential amino acid, serves as a direct precursor to the catecholamines, including norepinephrine and epinephrine. This technical guide provides an in-depth analysis of the biochemical pathway, quantitative effects, and experimental methodologies related to the impact of this compound supplementation on norepinephrine and epinephrine levels. The evidence indicates that while this compound is essential for catecholamine synthesis, its supplementation does not consistently lead to an increase in circulating norepinephrine and epinephrine levels in healthy, unstressed individuals. However, under conditions of high stress or catecholamine depletion, this compound may play a crucial role in maintaining adequate catecholamine production and function.

Biochemical Signaling Pathway: From this compound to Epinephrine

The synthesis of norepinephrine and epinephrine from this compound is a well-established enzymatic pathway primarily occurring in the adrenal medulla and noradrenergic neurons. The process involves a series of four key enzymatic steps.

The initial and rate-limiting step is the conversion of this compound to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH). Subsequently, L-DOPA is decarboxylated to dopamine by DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase). Dopamine is then converted to norepinephrine by dopamine-β-hydroxylase. Finally, in tissues where it is expressed, phenylethanolamine N-methyltransferase (PNMT) catalyzes the methylation of norepinephrine to form epinephrine.[1][2]

L_Tyrosine_to_Epinephrine_Pathway cluster_enzymes Enzymatic Conversions LTyrosine This compound LDOPA L-DOPA LTyrosine->LDOPA Hydroxylation Dopamine Dopamine LDOPA->Dopamine Decarboxylation Norepinephrine Norepinephrine Dopamine->Norepinephrine β-Hydroxylation Epinephrine Epinephrine Norepinephrine->Epinephrine Methylation TH Tyrosine Hydroxylase (TH) (Rate-Limiting) DDC DOPA Decarboxylase (DDC) DBH Dopamine-β- Hydroxylase (DBH) PNMT Phenylethanolamine N-Methyltransferase (PNMT) Experimental_Workflow cluster_prep Preparation Phase cluster_intervention Intervention Phase cluster_post Post-Intervention Phase cluster_analysis Data Analysis Recruitment Participant Recruitment (Defined Inclusion/Exclusion Criteria) Baseline Baseline Measurement (Plasma/Urine Catecholamines) Recruitment->Baseline Supplementation This compound or Placebo Administration (Controlled Dose) Baseline->Supplementation Sampling Timed Biological Sampling (Blood, Urine) Supplementation->Sampling Analysis Catecholamine Analysis (HPLC-ECD) Sampling->Analysis Stats Statistical Analysis (Comparison of Pre- and Post-Levels) Analysis->Stats Logical_Relationship cluster_phys_state Physiological State cluster_outcome Effect on Norepinephrine/Epinephrine LTyrosine This compound Supplementation Unstressed Unstressed State (Normal Catecholamine Levels) LTyrosine->Unstressed Stressed Stressed State (Depleted Catecholamine Levels) LTyrosine->Stressed NoChange Minimal or No Increase in Plasma Levels Unstressed->NoChange Increase Increased Synthesis and Potential Restoration of Levels Stressed->Increase

References

Methodological & Application

Application Note: Quantification of L-Tyrosine in Human Plasma by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of critical neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] Its quantification in plasma is crucial for diagnosing and monitoring metabolic disorders, such as phenylketonuria (PKU), and for research in neuroscience and drug development.[2][3][4] High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the accurate and precise measurement of this compound in biological matrices.[5][6] This application note provides detailed protocols for two common HPLC-based methods for this compound quantification in plasma: one utilizing ultraviolet (UV) detection and another employing fluorescence detection for enhanced sensitivity.

Principle of the Methods

These methods are based on reversed-phase HPLC, where this compound is separated from other plasma components based on its polarity.[6]

  • HPLC with UV Detection: This method involves a straightforward protein precipitation step to prepare the plasma sample.[5] The separation is achieved on a C18 reversed-phase column, and this compound is detected by its absorbance of ultraviolet light. This approach is reliable and suitable for various clinical research applications.[5]

  • HPLC with Fluorescence Detection: This highly sensitive method leverages the intrinsic fluorescence of this compound.[2][3] Similar to the UV method, sample preparation involves protein precipitation.[2] The subsequent detection by fluorescence provides lower limits of detection and quantification, making it ideal for studies requiring high sensitivity.[2][3]

Experimental Protocols

Method 1: HPLC with Ultraviolet (UV) Detection

1. Apparatus and Reagents

  • Apparatus:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Analytical balance

    • Centrifuge

    • Vortex mixer

    • Syringe filters (0.45 µm)

    • Microcentrifuge tubes

    • HPLC vials

  • Reagents:

    • This compound reference standard (≥99% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Perchloric acid or Trichloroacetic acid (analytical grade)[5]

    • Water (HPLC grade)

    • Drug-free human plasma

2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.[5]

3. Sample Preparation

  • Pipette 200 µL of human plasma into a microcentrifuge tube.[5]

  • Add 400 µL of ice-cold 10% trichloroacetic acid or perchloric acid to the plasma sample.[5]

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.[5]

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.[5]

  • Carefully collect the supernatant.[5]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[5]

  • Inject 20 µL of the filtered supernatant into the HPLC system.[5]

4. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio may require optimization but a common starting point is 5% acetonitrile in water.[2]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

Method 2: HPLC with Fluorescence Detection

1. Apparatus and Reagents

  • Apparatus:

    • HPLC system with a fluorescence detector

    • C18 or C8 reversed-phase column (e.g., 4.6 x 125 mm, 5 µm particle size)[3][7]

    • Analytical balance

    • Centrifuge

    • Vortex mixer

    • Syringe filters (0.45 µm)

    • Microcentrifuge tubes

    • HPLC vials

  • Reagents:

    • This compound reference standard (≥99% purity)

    • Acetonitrile (HPLC grade)

    • Ethanol (HPLC grade)

    • Perchloric acid (analytical grade)[2]

    • Water (HPLC grade)

    • Drug-free human plasma

    • N-methyl phenylalanine (as an internal standard, optional but recommended)[2]

2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Prepare as described in Method 1.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations appropriate for the expected physiological range of this compound in plasma. If using an internal standard, add it to each working standard.

3. Sample Preparation

  • Pipette a known volume of human plasma into a microcentrifuge tube.

  • Add an equal volume of 6% perchloric acid to precipitate the plasma proteins.[2]

  • If using an internal standard, add it at this stage.

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions

  • Column: C18 or C8 reversed-phase column[2][7]

  • Mobile Phase: An isocratic mobile phase of 5% acetonitrile in water or 5:95 (v/v) ethanol and deionized water can be used.[2][3]

  • Flow Rate: 1.0 mL/min[7]

  • Fluorescence Detection:

    • Excitation Wavelength: 215 nm[2]

    • Emission Wavelength: 283 nm[2]

  • Injection Volume: 20 µL

Data Presentation

The following table summarizes the quantitative data for the described HPLC methods.

ParameterHPLC with UV DetectionHPLC with Fluorescence Detection
Analyte This compoundThis compound
Internal Standard Not specified (optional)N-methyl phenylalanine[2]
Linearity Range 1 - 100 µg/mL (for N-Acetyl-L-tyrosine)[5]5.5 - 550.0 µmol/L[7]
Limit of Detection (LOD) Method dependent5.0 µmol/L[3][4]
Limit of Quantification (LOQ) Method dependentNot explicitly stated, but quantifiable at low µmol/L range
Recovery Not specified92.0 - 102.9%[3][4]
Precision (CV%) Not specifiedIntra-assay: < 2.99%, Inter-assay: < 5.23%[7]

Visualizations

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample Collection precipitate Protein Precipitation (e.g., with Perchloric Acid) plasma->precipitate vortex Vortex Mixing precipitate->vortex centrifuge Centrifugation vortex->centrifuge supernatant Supernatant Collection centrifuge->supernatant filter Filtering supernatant->filter injection Injection into HPLC filter->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or Fluorescence) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve Plotting integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification in plasma.

HPLC_System solvent Solvent Reservoir (Mobile Phase) pump Pump solvent->pump injector Injector pump->injector column HPLC Column injector->column detector Detector (UV or Fluorescence) column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste

Caption: Logical diagram of an HPLC system's components.

References

Application Notes and Protocols for Human L-Tyrosine Supplementation Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting human clinical trials investigating the effects of L-Tyrosine supplementation, particularly on cognitive function under stress. The provided protocols are based on established methodologies and best practices in the field.

Introduction and Background

This compound is a non-essential amino acid that serves as a crucial precursor for the synthesis of catecholamine neurotransmitters, including dopamine and norepinephrine.[1][2] These neurotransmitters are integral to various cognitive processes, including working memory, executive function, and attention.[3] Under conditions of acute stress, such as sleep deprivation, extreme climates, or intense cognitive demand, the synthesis and turnover of these neurotransmitters increase, potentially leading to their temporary depletion.[1][2] Supplementation with this compound is hypothesized to counteract this depletion, thereby preserving or enhancing cognitive performance.[4]

This document outlines the experimental design, key protocols, and data presentation standards for robustly evaluating the efficacy of this compound supplementation in human subjects.

Core Concepts: The this compound Signaling Pathway

This compound supplementation aims to increase the substrate availability for catecholamine synthesis. The metabolic pathway is a well-characterized enzymatic process primarily occurring in adrenergic and dopaminergic neurons.

L_Tyrosine_Pathway cluster_blood Bloodstream LT_blood This compound (from Supplementation) LT This compound LT_blood->LT Amino Acid Transport LDOPA L-DOPA LT->LDOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Cofactor: BH4 DA Dopamine LDOPA->DA AADC / DDC Cofactor: Vitamin B6 NE Norepinephrine DA->NE Dopamine β-hydroxylase (in vesicles)

Caption: this compound to Catecholamine Synthesis Pathway.

Recommended Experimental Design

A robust design is critical for minimizing bias and ensuring the reliability of results. A double-blind, placebo-controlled, crossover or parallel-group design is recommended. For studies involving a stress component, a four-arm design is optimal.

Experimental_Workflow cluster_screening Phase 1: Pre-Trial cluster_intervention Phase 2: Intervention cluster_assessment Phase 3: Post-Intervention Assessment cluster_analysis Phase 4: Data Analysis Recruitment Participant Recruitment (Inclusion/Exclusion Criteria) Consent Informed Consent Recruitment->Consent Screening Baseline Assessment (Health, Cognitive, Biomarkers) Consent->Screening Randomization Randomization Screening->Randomization GroupA Group A (this compound + Stressor) Randomization->GroupA GroupB Group B (Placebo + Stressor) Randomization->GroupB GroupC Group C (this compound + No Stressor) Randomization->GroupC GroupD Group D (Placebo + No Stressor) Randomization->GroupD Post_Cognitive Cognitive Testing (MoCA, Stroop, N-Back) GroupA->Post_Cognitive GroupB->Post_Cognitive GroupC->Post_Cognitive GroupD->Post_Cognitive Post_Biomarker Biomarker Collection (Blood Draw) Post_Cognitive->Post_Biomarker Analysis Statistical Analysis (ANOVA/t-tests) Post_Biomarker->Analysis

Caption: Recommended 4-Arm Clinical Trial Workflow.

Key Design Considerations:

  • Participants: Clearly define inclusion and exclusion criteria (e.g., age, health status, medication use). Screen for conditions that could be affected by this compound, such as thyroid disorders or use of MAOI medications.

  • Dosage: Doses typically range from 500-2000 mg.[5] For studies involving acute stressors, doses of 100-150 mg/kg body weight are often used.[6]

  • Administration: this compound is typically administered 30-60 minutes prior to the cognitive testing or stressor.[5]

  • Placebo: An identical-appearing and tasting placebo (e.g., cornstarch) is essential for blinding.

  • Stressor (if applicable): The stressor should be validated and standardized (e.g., cognitive demand from a multitasking battery, sleep deprivation, cold exposure).[2][6][7]

Data Presentation: Summarized Trial Outcomes

Quantitative data should be presented in a clear, tabular format to allow for easy comparison across studies and conditions.

Table 1: Example Cognitive Performance Outcomes

Study (N)DosageTaskMetricPlacebo Group (Mean ± SD)This compound Group (Mean ± SD)p-value
Colzato et al. (2013) (N=22)2 g2-Back TaskAccuracy (%)86.5 ± 1.591.4 ± 1.3p = 0.02
Colzato et al. (2013) (N=22)2 g2-Back TaskFalse Alarms (%)10.9 ± 1.86.7 ± 1.4p = 0.03
Thomas et al. (1999) (N=20)150 mg/kgWorking MemoryAccuracy (%)Data not specifiedSignificantly enhanced vs. placebo< 0.05
Coull et al. (2015) (N=8)150 mg/kgVigilance TaskHits11.5 ± 2.412.6 ± 1.7p = 0.015
Recent Study (N=80)2000 mgStroop ChallengeMissed ResponsesData not specifiedSignificantly lower vs. placebo< 0.05

Table 2: Example Biomarker Outcomes

Study (N)DosageTime PointAnalytePlacebo Group (Mean ± SD)This compound Group (Mean ± SD)p-value
Hypothetical150 mg/kg90 min postPlasma this compound (µmol/L)65 ± 10180 ± 25< 0.001
Hypothetical150 mg/kg120 min postPlasma Norepinephrine (pg/mL)350 ± 50450 ± 60< 0.05
Hypothetical150 mg/kg120 min postPlasma Dopamine (pg/mL)30 ± 845 ± 12< 0.05

Experimental Protocols

Protocol for Biomarker Analysis: Plasma this compound and Catecholamines

Objective: To quantify the concentration of this compound, Dopamine, and Norepinephrine in human plasma.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with Electrochemical (ECD) or UV detector.

  • Reversed-phase C18 column.

  • Blood collection tubes with EDTA.

  • Centrifuge, vortex mixer.

  • Perchloric acid or Trichloroacetic acid.

  • Reference standards for this compound, Dopamine, Norepinephrine.

  • Mobile phase (e.g., sodium dihydrogen phosphate buffer with octanesulfonic acid, EDTA, potassium chloride, and methanol).

Procedure:

  • Blood Collection: Collect venous blood into EDTA tubes at baseline and specified time points post-supplementation (e.g., 60, 90, 120, 180 minutes).

  • Plasma Separation: Immediately centrifuge the blood at 2000 x g for 15 minutes at 4°C. Carefully collect the plasma supernatant.

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma, add 400 µL of ice-cold 10% perchloric acid.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject 20-50 µL of the prepared sample into the HPLC system.

    • Run the analysis using an isocratic separation method.

    • For this compound, UV detection at ~215 nm excitation and ~283 nm emission can be used.

    • For catecholamines, electrochemical detection provides high sensitivity.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the reference standards.

    • Calculate the concentration of each analyte in the plasma samples by comparing their peak areas to the calibration curve.

Protocol for Cognitive Assessment: Montreal Cognitive Assessment (MoCA)

Objective: To screen for mild cognitive dysfunction across multiple domains.

Administration Time: Approximately 10 minutes.

Scoring: Total possible score is 30; a score of 26 or above is considered normal. Add one point for individuals with 12 years or fewer of formal education.

Procedure (Abridged):

  • Alternating Trail Making (1 point): Instruct the subject to draw a line from a number to a letter in ascending order (1-A-2-B-3-C...).

  • Visuoconstructional Skills (Cube/Cylinder & Clock; 4 points):

    • Instruct the subject to copy a provided drawing of a cube or cylinder.

    • Instruct the subject to draw a clock, put in all the numbers, and set the time for "ten past eleven".

  • Naming (3 points): Ask the subject to name drawings of three animals (e.g., lion, rhinoceros, camel).

  • Memory (0 points for this section): Read a list of 5 words and ask the subject to repeat them back. Inform them they will be asked to recall these words later.

  • Attention (6 points):

    • Forward Digit Span: Read a sequence of numbers and have the subject repeat them.

    • Backward Digit Span: Read a sequence of numbers and have the subject repeat them in reverse order.

    • Vigilance: Read a list of letters and instruct the subject to tap their hand every time the letter 'A' is said.

    • Serial 7s: Ask the subject to start at 100 and subtract 7 five consecutive times.

  • Sentence Repetition (2 points): Ask the subject to repeat two complex sentences verbatim.

  • Verbal Fluency (1 point): Ask the subject to name as many words as they can that begin with a specific letter (e.g., 'F') in 60 seconds.

  • Abstraction (2 points): Ask the subject to describe the similarity between two items (e.g., "orange and banana" -> fruit).

  • Delayed Recall (5 points): Ask the subject to recall the 5 words from the earlier memory task.

  • Orientation (6 points): Ask the subject for the date, month, year, day, place, and city.

Note: This is a summary. Administrators must use the official MoCA instructions for standardized scoring.

Protocol for Cognitive Assessment: Stroop Color and Word Test

Objective: To assess selective attention, cognitive flexibility, and executive function (specifically, inhibitory control).

Procedure: The test typically consists of three parts, each presented on a separate card. The participant is asked to read down the columns as quickly as possible for a set amount of time (e.g., 45 seconds per part).

  • Word Page: The names of colors are printed in black ink (e.g., "RED", "BLUE"). The task is to read the words.

  • Color Page: A series of 'X's are printed in different colored inks. The task is to name the color of the ink.

  • Color-Word Page (Incongruent): The names of colors are printed in an ink color that does not match the word (e.g., the word "RED" printed in blue ink). The task is to name the color of the ink, not read the word. Primary Outcome Measure: The "Stroop Effect" or "Interference Score" is calculated from the time taken or number of items completed on the Color-Word page compared to the Color page. A higher interference score indicates poorer inhibitory control.

Protocol for Cognitive Assessment: N-Back Task

Objective: To measure working memory capacity and updating.

Procedure:

  • A sequence of stimuli (e.g., letters) is presented one at a time on a screen.

  • The participant must decide if the current stimulus matches the one presented 'n' trials previously.

  • The difficulty is manipulated by changing the value of 'n'.

    • 1-Back: Is the current letter the same as the immediately preceding one?

    • 2-Back: Is the current letter the same as the one shown two trials ago? This is a more demanding condition.[8][9]

  • Participants indicate a match or non-match by pressing designated keys. Primary Outcome Measures:

  • Accuracy: Percentage of correct responses (hits and correct rejections).

  • Reaction Time: Time taken to respond on correct trials.

  • d' (d-prime): A sensitivity index that combines hit rate and false alarm rate.

References

Application Notes and Protocols: Measuring L-Tyrosine Effects on Working Memory Tasks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine, a non-essential amino acid, serves as a crucial precursor to the catecholamine neurotransmitters, including dopamine.[1] Dopamine plays a significant role in the prefrontal cortex, a brain region heavily involved in executive functions such as working memory.[1] The hypothesis that this compound supplementation can enhance cognitive functions, particularly under demanding conditions, is based on its potential to increase the synthesis of these vital neurotransmitters.[1][2] This document provides detailed application notes and protocols for measuring the effects of this compound on working memory tasks, with a focus on the widely used n-back task. The information is derived from key research in the field to ensure scientific rigor and reproducibility.

Data Presentation

The following tables summarize the quantitative data from a key study by Colzato et al. (2013), which investigated the effects of a single oral dose of this compound (2 grams) on working memory performance in healthy young adults.[3]

Table 1: N-Back Task Performance Metrics (Mean Values)

Performance MetricCondition1-Back Task2-Back Task
Accuracy (%) Placebo93.5%86.5%
This compound93.3%91.4%
Reaction Time (ms) Placebo--
This compoundReducedReduced
False Alarms (%) Placebo4.4%10.9%
This compound4.2%6.7%
Correct Rejections (%) Placebo95.6%89.6%
This compound95.8%94.3% *

*Indicates a statistically significant difference (p < 0.05) between the this compound and Placebo conditions.[3]

Table 2: Study Demographics and Dosing

ParameterDetails
Participants 22 healthy young adults[1]
Mean Age 22.8 years[1]
Dosage 2 grams of this compound (oral)[1]
Control Placebo[1]
Study Design Double-blind, placebo-controlled, within-subjects crossover[1]
Washout Period One week[1]

Signaling Pathway

The primary proposed mechanism for this compound's cognitive effects is its role as a precursor in the synthesis of dopamine.[1][2]

Dopamine_Synthesis_Pathway cluster_neuron Dopaminergic Neuron L-Tyrosine_blood This compound (in blood) L-Tyrosine_neuron This compound L-Tyrosine_blood->L-Tyrosine_neuron Transport L-DOPA L-DOPA L-Tyrosine_neuron->L-DOPA + TH Dopamine Dopamine L-DOPA->Dopamine + AADC TH Tyrosine Hydroxylase (TH) (Rate-limiting step) AADC Aromatic L-Amino Acid Decarboxylase (AADC)

Dopamine Synthesis Pathway from this compound.

Experimental Protocols

This section details the methodology for a representative study investigating the effects of this compound on working memory, based on the protocol by Colzato et al. (2013).[3]

Study Design

A double-blind, placebo-controlled, within-subjects crossover design is recommended. Each participant will complete two sessions, one with this compound and one with a placebo, separated by a washout period of at least one week to minimize carryover effects.[1]

Participants

Recruit healthy young adults. Exclusion criteria should include any history of neurological or psychiatric disorders, current use of psychoactive medications, and known allergies to this compound. All participants should provide informed consent.

Materials
  • This compound (2 grams per dose)

  • Placebo (e.g., microcrystalline cellulose) in identical capsules

  • Computer with software for presenting the n-back task (e.g., E-Prime)

  • Response keys (e.g., designated keyboard keys)

Procedure
  • Participant Arrival and Baseline Measures: Upon arrival, collect baseline physiological and mood data. This can include heart rate, blood pressure, and self-reported mood scales.

  • Substance Administration: Administer either the this compound or placebo capsule. The order of administration should be counterbalanced across participants.

  • Incubation Period: Allow for a 60-minute absorption period.[3]

  • Cognitive Task (N-Back):

    • Task Description: The n-back task assesses working memory by requiring participants to monitor a sequence of stimuli and indicate whether the current stimulus matches the one presented 'n' trials previously.[3]

    • Stimuli: A stream of single letters (e.g., B, C, D, G, P, T, F, N, L) is presented visually on the center of the screen.[3]

    • Timing:

      • Stimulus duration: 1000 ms[3]

      • Stimulus-onset asynchrony (SOA): 2000 ms[3]

    • Conditions:

      • 1-Back (Low Cognitive Load): Participants indicate if the current letter is the same as the immediately preceding letter.[3]

      • 2-Back (High Cognitive Load): Participants indicate if the current letter is the same as the letter presented two trials before.[3]

    • Blocks and Trials: Each condition should consist of practice trials followed by experimental blocks. For example, 18 practice trials and two blocks of 52 stimuli each per condition.[3]

    • Responses: Participants respond by pressing one of two designated keys for "match" and "non-match". The mapping of keys should be counterbalanced across participants.[3]

  • Post-Task Measures: Following the completion of the n-back task, repeat the physiological and mood measurements.

  • Second Session: Participants return for the second session after the washout period and repeat the entire procedure with the other substance.

Data Analysis

The primary outcome measures are accuracy (percentage of correct responses) and reaction time for correct trials on the n-back task.[1] These should be analyzed using a repeated-measures ANOVA with 'substance' (this compound vs. Placebo) and 'cognitive load' (1-back vs. 2-back) as within-subjects factors.

Experimental Workflow

The following diagram illustrates the general workflow for a clinical trial investigating the effects of a cognitive enhancer like this compound.

Experimental_Workflow Screening Screening for Exclusion/Inclusion Criteria Randomization Randomization to Treatment Order Screening->Randomization Session1 Session 1: - Baseline Measures - Substance A Admin - Incubation (60 min) - N-Back Task - Post-Task Measures Randomization->Session1 Group 1 Session2 Session 2: - Baseline Measures - Substance B Admin - Incubation (60 min) - N-Back Task - Post-Task Measures Randomization->Session2 Group 2 (starts with B) Washout Washout Period (1 week) Session1->Washout Washout->Session2 DataAnalysis Data Analysis (Repeated Measures ANOVA) Session2->DataAnalysis End Conclusion & Reporting DataAnalysis->End

General Experimental Workflow for a Clinical Trial.

References

L-Tyrosine in Neuronal Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine, a non-essential amino acid, is a critical component of cell culture media, playing a pivotal role in the growth, viability, and function of various cell types.[1] For neuronal cells, its significance is further amplified as it serves as a direct precursor to the synthesis of vital catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1][2][3] Proper supplementation of this compound in neuronal cell culture is therefore essential for maintaining cellular health, promoting differentiation, and ensuring normal physiological function, making it a key area of focus in neuroscience research and the development of therapeutics for neurological disorders.

However, the use of this compound in cell culture is not without its challenges, primarily due to its low solubility at neutral pH.[4][5] This necessitates careful consideration of stock solution preparation and the use of more soluble derivatives to ensure consistent and effective delivery to cultured neurons. Furthermore, while essential, excessive concentrations of this compound can lead to neurotoxicity, highlighting the importance of optimizing its concentration for specific neuronal cell types and experimental conditions.[6][7]

These application notes provide a comprehensive guide to the use of this compound in neuronal cell culture, covering its biochemical roles, practical considerations for media preparation, and detailed protocols for assessing its effects on neuronal viability, differentiation, and function.

Data Presentation

This compound and its Derivatives: Properties and Concentrations
CompoundMolecular FormulaMolecular Weight ( g/mol )Solubility in Water (at neutral pH)Typical Concentration in Neuronal Media
This compound C₉H₁₁NO₃181.19~0.45 mg/mL[1]72.0 mg/L (0.398 mM) in Neurobasal™ Medium[8][9]
Glycyl-L-Tyrosine C₁₁H₁₄N₂O₄238.24Up to 50 times more soluble than this compound[2][4]Used as a soluble substitute for this compound
Phospho-L-Tyrosine Disodium Salt C₉H₁₀NNa₂O₆P309.12>100-fold higher than this compound (~53 g/L)[10]Used as a highly soluble substitute for this compound
Effects of this compound on Neuronal Function (In Vitro & In Vivo Studies)
ParameterCell/Animal ModelThis compound Concentration/DoseObserved EffectReference
Dopamine Efflux Rat Striatal Slices12.5 – 50 µMDose-dependent increase in stimulated dopamine levels.[11]
DOPA Levels Rat Medial Prefrontal Cortex62.5 – 125 µMMaximal elevation of L-DOPA levels.[11]
Energy Metabolism Rat Brain Homogenates0.1 - 4.0 mMInhibition of citrate synthase and complex I, II, and IV activity at higher concentrations.[12]
DNA Damage Rat Brain (in vivo)500 mg/kg (acute & chronic)Increased DNA damage in various brain regions.[7]

Signaling Pathways and Experimental Workflows

Dopamine Biosynthesis Pathway

The synthesis of dopamine from this compound is a fundamental pathway in catecholaminergic neurons. This compound is first converted to L-DOPA by the rate-limiting enzyme tyrosine hydroxylase (TH), which is then decarboxylated to dopamine by aromatic L-amino acid decarboxylase (AADC).[3][13]

Dopamine Synthesis Pathway Dopamine Biosynthesis from this compound cluster_cofactors Cofactors LTyrosine This compound LDOPA L-DOPA LTyrosine->LDOPA Tyrosine Hydroxylase (TH) (Rate-limiting step) Dopamine Dopamine LDOPA->Dopamine Aromatic L-amino acid Decarboxylase (AADC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase O2_Fe_BH4 O₂, Fe²⁺, BH₄ O2_Fe_BH4->LDOPA PLP Pyridoxal Phosphate (B6) PLP->Dopamine

Dopamine biosynthesis pathway from this compound.
General Experimental Workflow for Studying this compound Effects

This workflow outlines the key steps for investigating the impact of this compound on cultured neuronal cells.

Experimental Workflow General Experimental Workflow cluster_endpoints Endpoints start Start: Neuronal Cell Culture (Primary or Cell Line) prep Prepare this compound Stock Solutions (or soluble derivatives) start->prep treat Treat Cells with Varying This compound Concentrations prep->treat assess Assess Endpoints treat->assess viability Viability/Toxicity (MTT, Caspase-3) assess->viability Cell Health diff Differentiation (β-III Tubulin) assess->diff Neuronal Development func Function (Dopamine Measurement) assess->func NeurotransmitterProduction

Workflow for this compound studies in neuronal culture.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Due to its low solubility, a standard this compound stock solution for cell culture requires pH adjustment.

Materials:

  • This compound powder

  • 1 M HCl

  • 1 M NaOH

  • Sterile, deionized water

  • Sterile 0.22 µm filter

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add a small volume of sterile, deionized water.

  • Slowly add 1 M HCl dropwise while stirring until the this compound is completely dissolved.

  • Adjust the pH to the desired level (typically 7.2-7.4 for cell culture) by slowly adding 1 M NaOH. Be aware that precipitation may occur as the pH approaches the isoelectric point of this compound (pI ≈ 5.7). It is often necessary to work with a slightly acidic or alkaline stock and dilute it significantly in the final medium.

  • Bring the solution to the final volume with sterile, deionized water.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

Note on Soluble Alternatives: To avoid the challenges of dissolving this compound, consider using Glycyl-L-Tyrosine or Phospho-L-Tyrosine disodium salt, which are readily soluble in neutral pH water.[2][4][10][14]

Protocol 2: Assessment of Neuronal Viability using MTT Assay

This protocol determines cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Neuronal cells cultured in a 96-well plate

  • This compound treatment solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize.

  • Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • Following treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well.

  • Incubate the plate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Evaluation of Neuronal Differentiation by β-III Tubulin Immunocytochemistry

This protocol assesses neuronal differentiation by staining for a neuron-specific cytoskeletal protein.

Materials:

  • Neuronal cells cultured on coverslips in a multi-well plate

  • This compound treatment solutions

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-β-III Tubulin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Culture neuronal cells on coverslips and treat with different concentrations of this compound for a period sufficient to induce differentiation.

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

  • Incubate with the primary anti-β-III Tubulin antibody (diluted in blocking solution) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5-10 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualize and quantify neurite outgrowth and the percentage of β-III Tubulin-positive cells using a fluorescence microscope and appropriate image analysis software.

Protocol 4: Measurement of Dopamine Production by HPLC

This protocol quantifies the amount of dopamine released into the cell culture medium.

Materials:

  • Conditioned cell culture medium from this compound-treated neuronal cells

  • Stabilization solution (e.g., perchloric acid)

  • HPLC system with an electrochemical detector

  • C18 reversed-phase column

  • Mobile phase (e.g., phosphate buffer with methanol and EDTA)

  • Dopamine standards

Procedure:

  • Culture dopaminergic neurons and treat with varying concentrations of this compound.

  • Collect the conditioned medium at specified time points.

  • Immediately add a stabilization solution (e.g., perchloric acid to a final concentration of 0.1 M) to the medium to prevent dopamine degradation.

  • Centrifuge the samples to pellet any cellular debris.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject a defined volume of the sample into the HPLC system.

  • Separate the catecholamines on the C18 column using an isocratic mobile phase.

  • Detect dopamine using the electrochemical detector.

  • Quantify the dopamine concentration by comparing the peak area to a standard curve generated with known concentrations of dopamine.

  • Normalize the dopamine concentration to the total protein content or cell number of the corresponding culture well.

Conclusion

This compound is an indispensable amino acid for the in vitro culture of neuronal cells, primarily due to its role as a precursor for catecholamine neurotransmitters. While its poor solubility presents a technical challenge, this can be overcome by careful preparation of stock solutions or the use of more soluble derivatives. The protocols provided herein offer a framework for researchers to systematically investigate the effects of this compound on neuronal viability, differentiation, and neurotransmitter production. Optimization of this compound concentration is crucial to support neuronal health and function while avoiding potential neurotoxic effects. These application notes and protocols are intended to serve as a valuable resource for scientists working to advance our understanding of neuronal biology and develop novel therapies for neurological disorders.

References

Application Notes and Protocols: Assessing L-Tyrosine's Impact on Neurotransmitter Turnover

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to various techniques for assessing the impact of L-Tyrosine administration on neurotransmitter turnover, with a primary focus on the catecholamines: dopamine and norepinephrine. The following sections detail the theoretical background, experimental protocols, and data interpretation for key methodologies in this area of research.

Introduction

This compound, an aromatic amino acid, is the direct precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. The enzyme tyrosine hydroxylase (TH) catalyzes the rate-limiting step in this pathway, the conversion of this compound to L-DOPA.[1][[“]] Under conditions of increased neuronal activity and stress, the firing rate of catecholaminergic neurons increases, leading to a greater demand for neurotransmitter synthesis.[3][4] Supplementation with this compound can enhance the synthesis and release of these crucial neurotransmitters, potentially impacting cognitive function and physiological responses to stress.[4][5][6][7]

The assessment of this compound's effect on neurotransmitter turnover is critical for understanding its therapeutic potential in various neurological and psychiatric conditions. Neurotransmitter turnover refers to the rate at which neurotransmitters are synthesized, released, and metabolized. Measuring this dynamic process provides valuable insights into the functional state of specific neuronal pathways. This document outlines several established techniques to quantify these changes.

Key Methodologies

Several analytical techniques can be employed to measure the impact of this compound on neurotransmitter turnover. The choice of method often depends on the specific research question, the biological matrix being analyzed, and the available instrumentation. The principal techniques covered in these notes are:

  • In Vivo Microdialysis: For real-time monitoring of extracellular neurotransmitter and metabolite levels in specific brain regions of living animals.[8][9][10]

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): A widely used, sensitive, and reliable method for the quantification of monoamines and their metabolites in microdialysates and tissue homogenates.[11][12][13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive technique for the simultaneous quantification of multiple analytes in complex biological matrices such as plasma, urine, and brain tissue.[14][15][16][17][18]

  • Tyrosine Hydroxylase (TH) Activity Assays: To measure the activity of the rate-limiting enzyme in catecholamine synthesis, providing an indirect measure of the synthetic capacity.[19][20][21][22]

  • Stable Isotope Tracing: An advanced method to directly measure the rate of neurotransmitter synthesis and turnover by tracking the incorporation of labeled this compound.[23][24][25]

Signaling Pathways and Experimental Workflows

To visualize the biochemical and experimental processes, the following diagrams are provided.

This compound to Catecholamine Synthesis Pathway LTyrosine This compound TH Tyrosine Hydroxylase (TH) (Rate-Limiting Step) LTyrosine->TH LDOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) LDOPA->AADC Dopamine Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH MAO_COMT_DA MAO & COMT Dopamine->MAO_COMT_DA Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase (PNMT) Norepinephrine->PNMT MAO_COMT_NE MAO & COMT Norepinephrine->MAO_COMT_NE Epinephrine Epinephrine DOPAC DOPAC HVA HVA MHPG MHPG TH->LDOPA AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine MAO_COMT_DA->DOPAC MAO_COMT_DA->HVA MAO_COMT_NE->MHPG

Caption: this compound to Catecholamine Synthesis Pathway.

In Vivo Microdialysis Experimental Workflow AnimalPrep Animal Preparation & Probe Implantation LTA This compound Administration AnimalPrep->LTA Perfusion Microdialysis Probe Perfusion LTA->Perfusion Collection Dialysate Collection Perfusion->Collection Analysis Sample Analysis (HPLC-ECD or LC-MS/MS) Collection->Analysis Data Data Interpretation Analysis->Data

Caption: In Vivo Microdialysis Experimental Workflow.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound on catecholamine levels and their metabolites.

Table 1: Effect of this compound Administration on Neurotransmitter and Metabolite Levels

AnalyteSpeciesBrain Region/MatrixThis compound Dose% Change from Baseline/ControlReference
Dopamine (DA)RatStriatal Extracellular Fluid50 mg/kg IP+28%[3]
Dopamine (DA)RatStriatal Extracellular Fluid100 mg/kg IP+29%[3]
Dopamine (DA)RatStriatal Extracellular Fluid200 mg/kg IP+45%[3]
DOPACRatMedial Prefrontal Cortex250-1000 µM (reverse dialysis)Increased[1]
HVARatMedial Prefrontal Cortex1000 µM (reverse dialysis)Increased[1]
MHPGRatMedial Prefrontal Cortex500-1000 µM (reverse dialysis)Increased[1]
Total CatecholaminesHuman24-h Urine100 mg/kg+25%[5]
TyrosineHuman24-h Urine100 mg/kg+138%[5]

Table 2: Linearity and Limits of Quantification for Analytical Methods

MethodAnalyteLinearity RangeLower Limit of Quantification (LLOQ)Reference
LC-MS/MSEpinephrine25-1000 pg/mL15 pg/mL[14][17]
LC-MS/MSNorepinephrine30-2500 pg/mL20 pg/mL[14][17]
LC-MS/MSDopamine15-1000 pg/mL10 pg/mL[14][17]
LC-MS/MSMetanephrine25-2000 pg/mL15 pg/mL[14][17]
LC-MS/MSNormetanephrine50-10000 pg/mL30 pg/mL[14][17]
UPLC-MS/MSEpinephrine0.05-30.00 nmol/L0.05 nmol/L[18]
UPLC-MS/MSNorepinephrine0.10-30.00 nmol/L0.10 nmol/L[18]
UPLC-MS/MSDopamine0.10-30.00 nmol/L0.10 nmol/L[18]
UHPLC-MS/MSDopamine0.05-100 ng/mL-[26][27]
UHPLC-MS/MSDOPAC0.5-100 ng/mL-[26][27]

Experimental Protocols

Protocol 1: In Vivo Microdialysis Coupled with HPLC-ECD

This protocol describes the collection of extracellular fluid from a specific brain region of a freely moving rodent and the subsequent analysis of dopamine, norepinephrine, and their metabolites.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA, Eicom)

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution

  • HPLC system with electrochemical detector (ECD)

  • Analytical column (e.g., C18 reverse-phase)

  • Mobile phase (e.g., phosphate buffer with methanol, EDTA, and sodium octyl sulfate)[12]

  • Standard solutions of neurotransmitters and metabolites

Procedure:

  • Probe Implantation:

    • Anesthetize the animal (e.g., with isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum) using stereotaxic coordinates.

    • Secure the cannula with dental cement.

    • Allow the animal to recover for at least 24-48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Connect the probe to a perfusion pump and a fraction collector.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[9]

    • Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline.

    • Collect baseline dialysate samples (e.g., every 20-30 minutes).

  • This compound Administration:

    • Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage, or through reverse dialysis by including it in the aCSF).[1]

    • Continue collecting dialysate samples for the desired duration post-administration.

  • Sample Analysis by HPLC-ECD:

    • Directly inject a fixed volume (e.g., 10-20 µL) of the collected dialysate into the HPLC-ECD system.[28][29]

    • Separate the analytes on the analytical column using an isocratic or gradient elution with the mobile phase.

    • Detect the electroactive compounds (neurotransmitters and metabolites) using the electrochemical detector set at an appropriate potential (e.g., +650 to +750 mV).[28]

    • Quantify the concentration of each analyte by comparing the peak area to a standard curve generated from known concentrations of standards.

Data Analysis:

  • Calculate the mean baseline concentration for each analyte.

  • Express the post-administration concentrations as a percentage of the baseline.

  • Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of any changes.

Protocol 2: LC-MS/MS Analysis of Brain Tissue Homogenates

This protocol outlines the quantification of catecholamines and their metabolites in brain tissue following this compound administration.

Materials:

  • This compound

  • Dissection tools

  • Homogenizer (e.g., sonicator)

  • Centrifuge

  • Extraction solution (e.g., 0.1 M perchloric acid with an antioxidant like sodium metabisulfite)[30]

  • Internal standards (deuterated analogs of the analytes)

  • LC-MS/MS system (e.g., triple quadrupole)

  • Analytical column (e.g., C18 or PFP)[16]

  • Mobile phases (e.g., water and methanol/acetonitrile with formic acid or ammonium formate)[15][16]

Procedure:

  • Animal Treatment and Tissue Collection:

    • Administer this compound or vehicle to the animals.

    • At a predetermined time point, euthanize the animals and rapidly dissect the brain region of interest on ice.

    • Weigh the tissue samples.

  • Sample Preparation:

    • Homogenize the tissue in a known volume of ice-cold extraction solution.

    • Spike the homogenate with a known amount of the internal standard mixture.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet proteins and cellular debris.

    • Collect the supernatant. The sample may require further cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) depending on the method's requirements.[15][16]

  • LC-MS/MS Analysis:

    • Inject a small volume of the prepared sample into the LC-MS/MS system.

    • Separate the analytes using a suitable chromatographic gradient.

    • Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for each analyte and its internal standard.[15]

Data Analysis:

  • Generate a calibration curve for each analyte by plotting the peak area ratio of the analyte to its internal standard against the concentration.

  • Calculate the concentration of each analyte in the tissue samples from the calibration curve.

  • Normalize the concentrations to the weight of the tissue (e.g., ng/g of tissue).

  • Perform statistical comparisons between the this compound treated and control groups.

Protocol 3: Colorimetric Tyrosine Hydroxylase (TH) Activity Assay

This protocol provides a method for measuring the activity of TH in tissue homogenates using a plate reader.[20][21][22]

Materials:

  • Tissue homogenates (prepared in a suitable buffer)

  • Recombinant human TH (for standard curve)

  • This compound solution

  • Cofactors for TH (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin, Fe(II)SO4)

  • Sodium periodate solution

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 475 nm

Procedure:

  • Reaction Mixture Preparation:

    • In each well of a 96-well plate, prepare a reaction mixture containing the tissue homogenate or recombinant TH, this compound, and the necessary cofactors.

    • Include appropriate controls, such as a reaction without the enzyme or a reaction with a known TH inhibitor (e.g., 3-iodo-tyrosine).[20]

  • Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the final component (e.g., the enzyme or substrate).

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Color Development and Measurement:

    • Stop the reaction and initiate the colorimetric detection by adding sodium periodate. This will oxidize the L-DOPA produced by TH to dopachrome, which has a distinct absorbance at 475 nm.[20][21]

    • Immediately place the plate in a plate reader and measure the absorbance at 475 nm. For real-time kinetics, the absorbance can be read at regular intervals during the incubation period.[20]

Data Analysis:

  • Generate a standard curve using known concentrations of L-DOPA or by measuring the activity of a known amount of recombinant TH.

  • Calculate the TH activity in the tissue samples based on the rate of dopachrome formation, and express it as units of activity per milligram of protein (e.g., nmol/min/mg protein).

  • Compare the TH activity between different experimental groups.

Conclusion

The techniques described in these application notes provide a robust toolkit for researchers investigating the effects of this compound on catecholamine neurotransmitter turnover. The combination of in vivo microdialysis for real-time monitoring, coupled with highly sensitive analytical methods like HPLC-ECD and LC-MS/MS, allows for a detailed understanding of the dynamic changes in neurotransmitter synthesis, release, and metabolism. Furthermore, TH activity assays offer valuable insights into the enzymatic capacity for catecholamine production. The appropriate selection and careful execution of these protocols will enable researchers to generate high-quality, reproducible data to advance our understanding of the role of this compound in brain function and its potential as a therapeutic agent.

References

Application Notes and Protocols for L-Tyrosine Oral Dosage Preparation in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine, a non-essential amino acid, is a precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[1] Its role in neurotransmitter synthesis has led to its investigation in clinical research for various applications, including cognitive enhancement under stress and mood regulation.[2][3][4] The effective and safe use of this compound in clinical trials necessitates the preparation of a well-characterized and stable oral dosage form. This document provides detailed application notes and protocols for the extemporaneous preparation of an this compound oral solution for clinical research, including formulation, quality control, and placebo preparation.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is critical for its formulation into an oral dosage form. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₉H₁₁NO₃[5]
Molecular Weight181.19 g/mol [5]
AppearanceWhite crystalline powder[6]
Solubility in Water (25 °C)0.453 g/L[5]
pKa2.2 (carboxyl group), 9.21 (amino group), 10.5 (phenolic hydroxyl)
Isoelectric Point (pI)5.66
Melting PointDecomposes at ~343 °C

This compound Oral Solution Formulation and Preparation

Due to its low solubility in neutral water, the preparation of an this compound oral solution requires careful consideration of pH. An acidic environment significantly increases its solubility. The following protocol describes the preparation of a 10 mg/mL this compound oral solution.

Materials and Equipment
  • This compound USP grade

  • Citric Acid (for pH adjustment)

  • Sodium Citrate (for buffer preparation)

  • Sodium Benzoate (preservative)

  • Sucralose (sweetener)[7]

  • Flavoring agent (e.g., orange flavor)

  • Purified Water USP

  • Volumetric flasks

  • Graduated cylinders

  • Magnetic stirrer and stir bars

  • Calibrated pH meter

  • Analytical balance

  • Sterile filtration system (0.22 µm filter)

  • Amber glass bottles for final packaging

Experimental Protocol: Preparation of this compound Oral Solution (10 mg/mL)
  • Prepare the Vehicle:

    • To approximately 800 mL of Purified Water in a suitable vessel, add and dissolve 0.5 g of Sodium Benzoate.

    • Add and dissolve 1.0 g of Sucralose and the desired amount of flavoring agent.

    • Prepare a citrate buffer by dissolving an appropriate amount of citric acid and sodium citrate to achieve a target pH of 3.0-3.5.

  • Dissolve this compound:

    • Weigh 10.0 g of this compound powder.

    • Slowly add the this compound powder to the prepared vehicle while continuously stirring with a magnetic stirrer.

    • Continue stirring until the this compound is completely dissolved. The acidic pH of the buffer will facilitate dissolution.[8]

  • Final Volume Adjustment and pH Check:

    • Once the this compound is fully dissolved, transfer the solution to a 1000 mL volumetric flask.

    • Rinse the original vessel with a small amount of purified water and add it to the volumetric flask.

    • Add Purified Water to bring the final volume to 1000 mL.

    • Verify the final pH of the solution and adjust if necessary to be within the 3.0-3.5 range using a citric acid solution or sodium citrate solution.

  • Sterile Filtration and Packaging:

    • Filter the solution through a 0.22 µm sterile filter into a sterile receiving vessel.

    • Aseptically fill the filtered solution into pre-sterilized amber glass bottles.

    • Securely cap the bottles.

  • Labeling:

    • Label each bottle with the product name ("this compound Oral Solution"), concentration (10 mg/mL), batch number, preparation date, beyond-use date, storage conditions, and "For Investigational Use Only."

Preparation of Matching Placebo Solution

A matching placebo is essential for blinded clinical trials. The placebo should mimic the active solution in appearance, taste, and smell.

  • Prepare the Placebo Vehicle:

    • Follow the same procedure as for the active solution (Step 1 in 3.2), using the same excipients (citric acid, sodium citrate, sodium benzoate, sucralose, and flavoring agent) in the same concentrations.

  • Final Volume and Packaging:

    • Bring the solution to the final volume with Purified Water.

    • Verify the pH to match the active solution.

    • Filter and package the placebo solution in identical amber glass bottles as the active solution.

  • Labeling:

    • Label the placebo bottles with the same information as the active solution, but with a unique identifier for the placebo as per the study's randomization protocol.

Quality Control

Comprehensive quality control testing is mandatory to ensure the safety, quality, and consistency of the prepared this compound oral solution.

TestSpecificationMethod
Appearance Clear, colorless to slightly yellow solution, free from visible particles.Visual Inspection
pH 3.0 - 3.5Potentiometry (USP <791>)
Assay (this compound) 90.0% - 110.0% of the labeled amount (10 mg/mL)HPLC-UV at 274 nm
Content Uniformity Meets USP <905> requirementsHPLC-UV
Microbial Enumeration Total Aerobic Microbial Count: ≤ 100 CFU/mLTotal Yeasts and Molds Count: ≤ 10 CFU/mLAbsence of E. coliUSP <61> and <62>
Preservative Effectiveness Meets USP <51> requirementsUSP <51>
Experimental Protocol: HPLC-UV Assay for this compound

This method can be used for both assay and stability testing.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate monobasic, adjusted to pH 2.5 with phosphoric acid) and methanol (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 274 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution to concentrations bracketing the expected sample concentration (e.g., 0.05, 0.1, 0.15, 0.2, 0.25 mg/mL).

  • Sample Preparation:

    • Accurately dilute the this compound oral solution with the mobile phase to a theoretical concentration of 0.1 mg/mL.

  • Procedure:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Stability and Storage

A stability study should be conducted to establish a beyond-use date (BUD) for the extemporaneously prepared this compound oral solution.[9][10][11]

ParameterStorage Conditions
Temperature Controlled room temperature (20-25°C) and refrigerated (2-8°C)
Light Protected from light (in amber glass bottles)
Testing Intervals 0, 7, 14, 30, 60, and 90 days
Tests to Perform Appearance, pH, Assay, and Microbial Enumeration

Based on available data for similar compounded oral liquids, a conservative BUD of 14 days when stored at refrigerated temperature is recommended in the absence of specific stability data.[12] This BUD should be confirmed with a formal stability study.

Signaling Pathway and Experimental Workflow

Catecholamine Synthesis Pathway

This compound is the precursor for the synthesis of catecholamines. This pathway is crucial to its mechanism of action in the central nervous system.

Catecholamine_Synthesis cluster_0 Biosynthesis Pathway L-Phenylalanine L-Phenylalanine This compound This compound L-Phenylalanine->this compound Phenylalanine Hydroxylase L-DOPA L-DOPA This compound->L-DOPA Tyrosine Hydroxylase (Rate-Limiting Step) Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Catecholamine synthesis pathway starting from L-Phenylalanine.

Experimental Workflow for this compound Oral Solution Preparation

The following diagram illustrates the key steps in the preparation of the this compound oral solution for clinical research.

L_Tyrosine_Preparation_Workflow start Start prepare_vehicle Prepare Vehicle (Buffer, Preservative, Sweetener, Flavor) start->prepare_vehicle weigh_ltyrosine Weigh this compound prepare_vehicle->weigh_ltyrosine dissolve Dissolve this compound in Vehicle weigh_ltyrosine->dissolve adjust_volume Adjust to Final Volume dissolve->adjust_volume check_ph Check and Adjust pH adjust_volume->check_ph filter Sterile Filtration (0.22 µm) check_ph->filter fill_package Aseptic Filling and Packaging filter->fill_package qc_testing Quality Control Testing fill_package->qc_testing release Release for Clinical Use qc_testing->release

Caption: Workflow for this compound oral solution preparation.

References

Application Notes and Protocols for In Vivo Microdialysis Measuring L-Tyrosine-Induced Dopamine Release

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vivo microdialysis is a widely used neurochemical monitoring technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of living animals.[1][2] This powerful methodology, coupled with sensitive analytical techniques, enables the measurement of neurotransmitter dynamics in response to pharmacological agents or behavioral stimuli.[2] One such application is the investigation of L-Tyrosine's effect on dopamine synthesis and release. This compound is the precursor amino acid for dopamine, and its availability can influence the rate of dopamine production, particularly in physiologically active dopaminergic neurons.[3][4][5][6][7]

These application notes provide a detailed protocol for utilizing in vivo microdialysis to measure this compound-induced dopamine release in the rat brain. The protocol covers surgical procedures, microdialysis probe implantation, sample collection, and analysis of dopamine in the dialysates. Additionally, quantitative data from a key study is summarized to provide expected outcomes, and signaling pathways and experimental workflows are visualized.

Signaling Pathway of this compound to Dopamine Synthesis and Release

The synthesis of dopamine from this compound is a two-step enzymatic process. First, this compound is converted to L-DOPA by the enzyme Tyrosine Hydroxylase (TH), which is the rate-limiting step in this pathway.[3][6][8] Subsequently, L-DOPA is decarboxylated by Aromatic L-amino acid Decarboxylase (AADC) to form dopamine.[3][8][9] Once synthesized, dopamine is packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2) and released into the synaptic cleft upon neuronal depolarization.[3] Extracellular dopamine can then bind to postsynaptic receptors or to presynaptic D2 autoreceptors, which provide a negative feedback mechanism to inhibit further dopamine synthesis and release.[3][4] The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[3]

L_Tyrosine_Dopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron L_Tyrosine This compound L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (Rate-limiting) Dopamine_cyto Dopamine (cytosol) L_DOPA->Dopamine_cyto AADC Dopamine_vesicle Dopamine (vesicle) Dopamine_cyto->Dopamine_vesicle VMAT2 Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_synapse->Dopamine_cyto Reuptake (DAT) Postsynaptic_Receptor Postsynaptic Dopamine Receptor Dopamine_synapse->Postsynaptic_Receptor Binding D2_Autoreceptor D2 Autoreceptor Dopamine_synapse->D2_Autoreceptor Binding D2_Autoreceptor->L_Tyrosine Inhibition

Caption: this compound to Dopamine signaling pathway.

Experimental Workflow for In Vivo Microdialysis

The in vivo microdialysis experiment involves several key stages, from the surgical implantation of the guide cannula to the analysis of the collected dialysate samples. The workflow ensures the accurate measurement of extracellular dopamine levels in a freely moving animal.

Microdialysis_Workflow cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Animal_Anesthesia Anesthetize Animal Stereotaxic_Implantation Stereotaxic Implantation of Guide Cannula Animal_Anesthesia->Stereotaxic_Implantation Secure_Cannula Secure Cannula with Dental Cement Stereotaxic_Implantation->Secure_Cannula Recovery Post-operative Recovery (48-72 hours) Secure_Cannula->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Stabilization Stabilization Period (1-2 hours) Perfusion->Stabilization Baseline_Collection Collect Baseline Samples Stabilization->Baseline_Collection L_Tyrosine_Admin Administer this compound (Reverse Dialysis or Systemic) Baseline_Collection->L_Tyrosine_Admin Experimental_Collection Collect Experimental Samples L_Tyrosine_Admin->Experimental_Collection Sample_Analysis Analyze Dopamine in Dialysate (e.g., HPLC-ECD, LC-MS/MS) Experimental_Collection->Sample_Analysis Data_Interpretation Data Interpretation and Statistical Analysis Sample_Analysis->Data_Interpretation

Caption: Experimental workflow for in vivo microdialysis.

Detailed Experimental Protocol

This protocol outlines the methodology for conducting an in vivo microdialysis experiment to measure this compound-induced dopamine release in the rat striatum or medial prefrontal cortex (MPFC).

1. Materials and Reagents

  • Animals: Adult male Sprague-Dawley or Wistar rats (250-350 g).

  • Surgical Equipment: Stereotaxic frame, anesthesia machine (isoflurane), surgical drill, surgical instruments, dental cement, and skull screws.

  • Microdialysis Equipment: Guide cannula, dummy cannula, microdialysis probes (e.g., 2-4 mm membrane), microinfusion pump, fraction collector.

  • Chemicals and Solutions:

    • Artificial cerebrospinal fluid (aCSF), pH 7.4.

    • This compound solutions of various concentrations prepared in aCSF for reverse dialysis.

    • Anesthetic (e.g., isoflurane).

    • Analgesics for post-operative care.

    • Dopamine standards for HPLC.

    • Mobile phase for HPLC.

2. Surgical Procedure: Guide Cannula Implantation

  • Anesthetize the rat using isoflurane and place it in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small hole in the skull over the target brain region (e.g., striatum or MPFC) at the appropriate stereotaxic coordinates.

  • Slowly lower the guide cannula to the predetermined dorsoventral (DV) coordinate.[10]

  • Secure the guide cannula to the skull using dental cement and surgical screws.[10]

  • Insert a dummy cannula into the guide cannula to maintain patency.[10]

  • Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.[10]

3. In Vivo Microdialysis Procedure

  • On the day of the experiment, gently restrain the animal and remove the dummy cannula.

  • Insert the microdialysis probe through the guide cannula into the target brain region.[10]

  • Connect the inlet of the probe to a microinfusion pump and the outlet to a fraction collector.[10]

  • Begin perfusing the probe with aCSF at a constant flow rate, typically 1-2 µL/min.[10]

  • Allow the system to stabilize for 1-2 hours to establish a stable baseline of dopamine levels.[10]

  • Collect baseline dialysate samples every 20 minutes for at least one hour.[10]

  • Administer this compound. This can be done systemically (e.g., intraperitoneal injection) or locally via reverse dialysis.[4][11] For reverse dialysis, switch the perfusion medium to aCSF containing the desired concentration of this compound.[11]

  • Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for the duration of the experiment.

4. Analytical Procedure: Dopamine Quantification

The concentration of dopamine in the collected dialysate samples is typically measured using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][12][13][14][15]

  • Inject a known volume of the dialysate sample into the HPLC system.

  • Separate dopamine from other components in the sample using a reverse-phase C18 column.

  • Detect dopamine using an electrochemical detector set at an appropriate oxidizing potential.

  • Quantify the dopamine concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of dopamine.

Quantitative Data Presentation

The following tables summarize quantitative data from a study by Brodnik et al. (2014), which investigated the effects of this compound administered via reverse microdialysis on catecholamine levels in the medial prefrontal cortex (MPFC) and striatum of the rat.[11]

Table 1: Basal Extracellular Levels of Dopamine and its Metabolites [11]

AnalyteMedial Prefrontal Cortex (MPFC) (nM)Striatum (nM)
Dopamine (DA)3.5 ± 0.48.2 ± 1.1
DOPAC310 ± 401100 ± 150
HVA230 ± 30780 ± 90

Data are presented as mean ± SEM.

Table 2: Effect of this compound on Catecholamine Metabolite Levels (as % of Baseline) [11]

Brain RegionThis compound Concentration (µM)DOPAC (% Baseline)HVA (% Baseline)
MPFC 250125 ± 5No significant change
500135 ± 8 No significant change
1000145 ± 10120 ± 6
Striatum 250115 ± 4*No significant change

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to baseline.

Table 3: Effect of this compound on K+-Induced Dopamine Efflux (P2/P1 Ratio) [11]

Brain RegionThis compound Concentration (µM)DA P2/P1 Ratio
MPFC 1251.4 ± 0.1
Striatum 2500.7 ± 0.1

*P1 and P2 represent two 30-minute pulses of 37.5 mM K+ separated by 2 hours. This compound was administered after P1. Data are presented as mean ± SEM. p < 0.05 compared to vehicle-treated group.

Conclusion

The combination of in vivo microdialysis and sensitive analytical techniques provides a robust platform for investigating the neurochemical effects of this compound on dopamine neurotransmission. The detailed protocol and summarized data presented here offer a comprehensive guide for researchers aiming to study the impact of precursor availability on dopamine dynamics. This approach is valuable for understanding the fundamental mechanisms of dopamine regulation and for the preclinical evaluation of therapeutic strategies targeting the dopaminergic system.

References

Application Notes and Protocols for Spectrophotometric Assay of L-Tyrosine Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of L-Tyrosine concentration using various spectrophotometric methods. The described assays are essential for applications in biochemistry, pharmaceutical development, and quality control processes.

Folin-Ciocalteu Method

Principle

The Folin-Ciocalteu method is a widely used spectrophotometric assay for the estimation of this compound and other phenolic compounds.[1] The principle is based on the reduction of the Folin-Ciocalteu reagent, a mixture of phosphomolybdate and phosphotungstate, by the phenolic group of tyrosine under alkaline conditions.[1][2] This reduction results in the formation of a blue-colored complex, which can be quantified by measuring its absorbance at a specific wavelength.[1] The intensity of the blue color is directly proportional to the concentration of tyrosine in the sample.

Data Presentation
ParameterValueReference
Wavelength of Maximum Absorbance (λmax)660 - 700 nm[1][2]
Linearity RangeDependent on standard curve[1]
InterferencesOther phenolic compounds, reducing substances (e.g., thiols, some vitamins, guanine)[2]
Experimental Protocol

Materials and Reagents:

  • Folin-Ciocalteu (F-C) reagent

  • This compound standard solution (e.g., 1 mg/mL)

  • Sodium Carbonate (Na₂CO₃) solution (e.g., 20% w/v) or 0.5N NaOH[1]

  • Distilled or deionized water

  • Spectrophotometer

  • Test tubes or cuvettes

  • Pipettes

  • Water bath

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of this compound standard solutions with known concentrations (e.g., 0, 20, 40, 60, 80, 100 µg/mL) by diluting the stock solution with distilled water.

    • Into a set of test tubes, pipette 1 mL of each standard solution.

    • Prepare a blank by pipetting 1 mL of distilled water into a separate test tube.[1]

  • Sample Preparation:

    • Prepare the unknown sample solution to a concentration expected to be within the range of the standard curve.

    • Pipette 1 mL of the unknown sample into a test tube.

  • Reaction:

    • To each test tube (standards, blank, and sample), add 5 mL of 0.5N NaOH solution.[1]

    • Add 1.5 mL of diluted F-C reagent (typically diluted 1:1 with water, but follow manufacturer's instructions) to each tube and mix well.[1]

    • Incubate the tubes at room temperature for 30 minutes, or in a water bath at a specific temperature if the protocol requires it, to allow for color development.

  • Measurement:

    • After incubation, measure the absorbance of each solution at 700 nm using a spectrophotometer, after setting the blank to zero absorbance.[1]

  • Data Analysis:

    • Plot a standard curve of absorbance versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the unknown sample by interpolating its absorbance value on the standard curve.[1]

Workflow Diagram

Folin_Ciocalteu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Standards Prepare Tyrosine Standards Add_NaOH Add Alkaline Solution (NaOH) Standards->Add_NaOH Sample Prepare Unknown Sample Sample->Add_NaOH Blank Prepare Blank (Water) Blank->Add_NaOH Add_FC Add Folin-Ciocalteu Reagent Add_NaOH->Add_FC Incubate Incubate for Color Development Add_FC->Incubate Measure_Abs Measure Absorbance at 700 nm Incubate->Measure_Abs Plot_Curve Plot Standard Curve Measure_Abs->Plot_Curve Determine_Conc Determine Sample Concentration Plot_Curve->Determine_Conc

Caption: Workflow for this compound quantification using the Folin-Ciocalteu method.

Enzymatic Method using Tyrosinase

Principle

This method relies on the enzymatic activity of tyrosinase, a copper-containing oxidase.[3] Tyrosinase catalyzes the hydroxylation of this compound to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] The concentration of this compound can be determined by monitoring the reaction. One approach involves a colorimetric assay where dopaquinone leads to the formation of a colored product.[5][6] Another approach is based on the amperometric measurement of oxygen consumption during the oxidation of tyrosine.[7] A more advanced colorimetric method involves an enzyme cascade where L-DOPA is further converted to a colored product, betalamic acid, by DOPA-dioxygenase.[5][6]

Data Presentation
ParameterValue (Enzyme Cascade Method)Reference
Wavelength of Maximum Absorbance (λmax)430 nm (for betalamic acid)[6]
Linearity Range5 - 100 µM[5][6]
Limit of Detection (LOD)2.74 µM[5][6]
Experimental Protocol (Enzyme Cascade Colorimetric Method)

Materials and Reagents:

  • Tyrosinase enzyme solution

  • DOPA-dioxygenase enzyme solution

  • This compound standard solutions

  • Phosphate buffer (e.g., pH 7.4)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of this compound standards in phosphate buffer with concentrations ranging from 5 to 100 µM.[6]

    • Prepare a blank containing only the phosphate buffer.

  • Reaction Mixture:

    • In a 96-well plate or cuvettes, prepare a reaction mixture containing the phosphate buffer, tyrosinase, and DOPA-dioxygenase at their optimal concentrations.

  • Reaction Initiation and Incubation:

    • Add a specific volume of each this compound standard, the unknown sample, and the blank to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a specific time (e.g., 60 minutes) to allow for the enzymatic cascade and color development.[8]

  • Measurement:

    • Measure the absorbance of the resulting yellow pigment (betalamic acid) at 430 nm.[6]

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the standards and the sample.

    • Plot a standard curve of the corrected absorbance versus the this compound concentration.

    • Determine the concentration of this compound in the sample from the standard curve.

Signaling Pathway Diagram

Enzymatic_Pathway Tyrosine This compound L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Betalamic_Acid Betalamic Acid (Yellow Pigment) L_DOPA->Betalamic_Acid Oxidative Cleavage Tyrosinase Tyrosinase Tyrosinase->L_DOPA DOD DOPA-dioxygenase DOD->Betalamic_Acid

Caption: Enzymatic cascade reaction for the colorimetric detection of this compound.

NBD-Cl Derivatization Method

Principle

This spectrophotometric method is based on the reaction of the primary amino group of this compound with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in an alkaline medium (pH 10.0).[9][10][11] This derivatization reaction forms a stable, orange-colored product that can be measured spectrophotometrically at 388 nm.[9][10][11][12] The intensity of the color is proportional to the concentration of this compound.

Data Presentation
ParameterValueReference
Wavelength of Maximum Absorbance (λmax)388 nm[9][10][11]
Linearity Range10 - 50 µg/mL[9][11]
Limit of Detection (LOD)2.85 µg/mL[9][11]
Limit of Quantification (LOQ)8.6 µg/mL[9][11]
Optimal pH10.0[9][10]
Optimal Temperature70 °C[10]
Optimal Reaction Time25 minutes[10]
Experimental Protocol

Materials and Reagents:

  • 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) solution (e.g., 0.024% w/v)

  • This compound standard stock solution (e.g., 200 µg/mL)

  • Buffer solution (pH 10.0)

  • Distilled or deionized water

  • Spectrophotometer

  • Water bath

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of this compound working standards (e.g., 10, 20, 30, 40, 50 µg/mL) from the stock solution.[10]

    • Prepare a blank solution containing all reagents except this compound.

  • Derivatization Reaction:

    • In a series of volumetric flasks, add 1 mL of each standard solution, the unknown sample, and the blank.

    • To each flask, add 1 mL of buffer solution (pH 10.0).[10]

    • Add 2 mL of the NBD-Cl solution.[10]

    • Heat the flasks in a water bath at 70°C for 25 minutes.[10]

    • After heating, cool the flasks to room temperature.

    • Bring the volume in each flask up to the mark with distilled water and mix well.

  • Measurement:

    • Measure the absorbance of the orange-colored product at 388 nm against the blank.[10]

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance values of the standards against their respective concentrations.

    • Determine the concentration of this compound in the unknown sample by using the linear regression equation of the standard curve.[10]

Logical Relationship Diagram

NBD_Cl_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions Tyrosine This compound (Primary Amine) Product Orange-Colored Product Tyrosine->Product NBD_Cl NBD-Cl NBD_Cl->Product pH Alkaline pH (10.0) pH->Product Temp Elevated Temperature (70°C) Temp->Product Measurement Spectrophotometric Measurement at 388 nm Product->Measurement

Caption: Logical relationship for the derivatization of this compound with NBD-Cl.

Other Spectrophotometric Methods

Direct UV Spectrophotometry
  • Principle: this compound possesses an aromatic ring that absorbs ultraviolet (UV) light. The concentration of this compound can be determined by measuring its absorbance at its wavelength of maximum absorption (λmax).

  • λmax: this compound exhibits absorption peaks at approximately 193 nm, 224 nm, and 275 nm in aqueous solutions.[13] The peak at 275 nm is often used for quantification.[13]

  • Considerations: This method is simple and rapid but is susceptible to interference from other UV-absorbing compounds in the sample matrix, such as other aromatic amino acids (e.g., tryptophan) and proteins.[10][13]

Ninhydrin Method
  • Principle: The ninhydrin test is a general chemical test for the detection of ammonia, and primary and secondary amines, including amino acids.[14][15] Ninhydrin reacts with the alpha-amino group of this compound to produce a deep purple colored compound known as Ruhemann's purple.[14][15] The intensity of the color, which can be measured spectrophotometrically (typically around 570 nm), is proportional to the amino acid concentration.[16]

  • Considerations: This method is not specific to this compound and will react with most other amino acids present in the sample.[15][16] Therefore, it is generally used for the quantification of total amino acids or for this compound in purified samples.

References

Protocol for Studying L-Tyrosine in a Sleep Deprivation Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

L-Tyrosine, a non-essential amino acid, is a precursor to the catecholamine neurotransmitters dopamine and norepinephrine, which are crucial for cognitive functions such as working memory, attention, and executive function.[1] Under conditions of stress, such as sleep deprivation, the synthesis and turnover of these neurotransmitters are increased, potentially leading to their depletion and subsequent cognitive performance decrements. Supplementation with this compound is hypothesized to replenish the levels of these neurotransmitters, thereby mitigating the cognitive deficits induced by sleep deprivation.

Studies in both human and animal models have provided evidence for the efficacy of this compound in improving cognitive performance during sleep deprivation.[2][3][4][5] In human trials, this compound has been shown to ameliorate declines in psychomotor and vigilance tasks, as well as improve performance on memory and logical reasoning tasks.[2][3][4] Animal studies have indicated that this compound can protect against changes in dopamine receptor expression and associated behavioral deficits induced by sleep deprivation.[6]

This document provides detailed protocols for investigating the effects of this compound in a sleep deprivation model, covering both rodent and human studies. It includes methods for inducing sleep deprivation, administering this compound, and assessing cognitive and neurochemical outcomes.

Data Presentation

Table 1: Effects of this compound on Cognitive Performance in Humans During Sleep Deprivation
Cognitive TaskStudyDosageDuration of Sleep DeprivationKey Findings
Psychomotor Vigilance TaskNeri et al. (1995)[2][7]150 mg/kgOne night's sleep lossSignificant amelioration of performance decline and reduction in lapse probability for approximately 3 hours.
Running Memory TaskMagill et al. (2003)[3][4][8]150 mg/kgOvernightImproved reaction time at 5.5 hours post-drug administration.
Logical Reasoning TaskMagill et al. (2003)[3][4][8]150 mg/kgOvernightImproved reaction time at 5.5 hours post-drug administration.
Visual Vigilance TaskMagill et al. (2003)[3][4][8]150 mg/kgOvernightImproved reaction time and number of hits at 5.5 hours post-drug administration.
Memory and Tracking TaskDeijen et al. (1999)[5][9][10]2 g/day for 5 daysDuring a demanding military combat training course with sleep lossBetter performance on both tasks compared to the placebo group.
Stroop TaskMagill et al. (2003)[3][4][8]150 mg/kgOvernightPerformance decrements with sleep deprivation were observed, with improvements noted with medication.
Table 2: Effects of this compound on Neurochemical and Behavioral Outcomes in Rodents
ModelStudyThis compound AdministrationSleep Deprivation MethodKey Findings
Sprague-Dawley RatsHamdi et al. (1998)[6]4% tyrosine dietREM sleep deprivationAttenuated the expected increase in the Bmax for dopamine D2 receptor ligand binding in the striata.
RatsBrodnik et al. (2012)[11]Reverse dialysis (in vivo)Not applicable (neurochemical study)This compound elevated levels of dopamine and norepinephrine metabolites in the medial prefrontal cortex and striatum.

Experimental Protocols

Rodent Model: Gentle Handling Method for Sleep Deprivation

This protocol is designed to induce total sleep deprivation in mice with minimal stress.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard mouse cages

  • Soft paintbrushes or cotton swabs

  • This compound

  • Vehicle (e.g., distilled water)

  • Morris Water Maze apparatus

Procedure:

  • Animal Acclimatization: House mice individually for at least one week before the experiment with ad libitum access to food and water on a 12:12 hour light-dark cycle.

  • Group Allocation: Randomly assign mice to one of four groups:

    • Control + Vehicle

    • Control + this compound

    • Sleep Deprivation + Vehicle

    • Sleep Deprivation + this compound

  • This compound Administration: Dissolve this compound in the vehicle. Administer this compound (e.g., 100 mg/kg) or vehicle via oral gavage 30 minutes before the start of the sleep deprivation period.

  • Sleep Deprivation:

    • Begin the sleep deprivation period at the onset of the light cycle.

    • Continuously monitor the mice in the sleep deprivation groups for 18 hours.

    • Whenever a mouse attempts to sleep (adopts a sleep posture, closes its eyes), gently touch it with a soft paintbrush or cotton swab to arouse it.

    • Control animals should be handled similarly for a brief period (e.g., 2 minutes every 2 hours) to control for the stress of handling.

  • Cognitive Testing (Morris Water Maze):

    • Immediately following the sleep deprivation period, begin the Morris Water Maze protocol to assess spatial learning and memory.

    • Acquisition Phase: Conduct 4 trials per day for 4 consecutive days. In each trial, place the mouse in the water at one of four starting positions, facing the wall of the tank. Allow the mouse to swim freely for 60 seconds to find the hidden platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform. Allow the mouse to remain on the platform for 15 seconds. Record the escape latency (time to find the platform) and path length for each trial.

    • Probe Trial: 24 hours after the final acquisition trial, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant (the quadrant that previously contained the platform).

  • Neurochemical Analysis:

    • At the end of the behavioral testing, euthanize the mice.

    • Rapidly dissect the prefrontal cortex and striatum.

    • Flash-freeze the tissue in liquid nitrogen and store at -80°C.

    • Measure dopamine and norepinephrine levels using high-performance liquid chromatography (HPLC) with electrochemical detection.

Human Study: Protocol for a Randomized, Double-Blind, Placebo-Controlled Trial

This protocol outlines a study to assess the effects of this compound on cognitive performance during a period of total sleep deprivation in healthy adults.

Participants:

  • Healthy male and female volunteers (18-35 years old)

  • Exclusion criteria: history of sleep disorders, psychiatric or neurological conditions, current use of medications that affect sleep or cognitive function, excessive caffeine intake.

Materials:

  • This compound capsules (e.g., 500 mg)

  • Placebo capsules (identical in appearance)

  • Computerized cognitive test battery (including Psychomotor Vigilance Test, Running Memory Task, and Stroop Task)

Procedure:

  • Screening and Baseline:

    • Screen participants for eligibility.

    • Participants complete a week of sleep diaries and actigraphy to establish baseline sleep patterns.

    • Familiarize participants with the cognitive test battery.

  • Experimental Sessions (within-subjects, crossover design):

    • Each participant will complete two experimental sessions, separated by at least one week: one with this compound and one with placebo. The order of the conditions will be counterbalanced.

    • Baseline Day: Participants arrive at the laboratory in the evening. They perform the cognitive test battery at baseline. They are allowed a normal night of sleep in the laboratory.

    • Sleep Deprivation Day: Participants are kept awake for 36 hours under constant supervision.

    • Treatment Administration: 24 hours into the sleep deprivation period, participants ingest either this compound (150 mg/kg body weight, split into two doses 30 minutes apart) or the placebo.

    • Cognitive Testing: The cognitive test battery is administered every 2 hours throughout the sleep deprivation period.

    • Recovery: Following the 36-hour sleep deprivation period, participants are allowed a recovery sleep period in the laboratory.

  • Data Analysis:

    • Cognitive performance metrics (e.g., PVT reaction time and lapses, running memory accuracy and reaction time, Stroop task interference scores) will be analyzed using repeated measures ANOVA to compare the effects of this compound and placebo over time during sleep deprivation.

Mandatory Visualization

L_Tyrosine_Signaling_Pathway cluster_stress Increased Demand (e.g., Sleep Deprivation) This compound This compound Tyrosine_Hydroxylase Tyrosine Hydroxylase (TH) This compound->Tyrosine_Hydroxylase L-DOPA L-DOPA Tyrosine_Hydroxylase->L-DOPA DOPA_Decarboxylase DOPA Decarboxylase L-DOPA->DOPA_Decarboxylase Dopamine Dopamine DOPA_Decarboxylase->Dopamine Dopamine_Beta_Hydroxylase Dopamine β-Hydroxylase Dopamine->Dopamine_Beta_Hydroxylase Cognitive_Function Improved Cognitive Function (Working Memory, Attention) Dopamine->Cognitive_Function Norepinephrine Norepinephrine Dopamine_Beta_Hydroxylase->Norepinephrine Norepinephrine->Cognitive_Function

Caption: this compound is a precursor to the catecholamine neurotransmitters dopamine and norepinephrine.

Experimental_Workflow cluster_rodent Rodent Model cluster_human Human Study Rodent_Acclimatization Acclimatization Rodent_Grouping Group Allocation Rodent_Acclimatization->Rodent_Grouping Rodent_Treatment This compound/Vehicle Administration Rodent_Grouping->Rodent_Treatment Rodent_SD Sleep Deprivation (Gentle Handling) Rodent_Treatment->Rodent_SD Rodent_Behavior Cognitive Testing (Morris Water Maze) Rodent_SD->Rodent_Behavior Rodent_Neurochem Neurochemical Analysis Rodent_Behavior->Rodent_Neurochem Human_Screening Screening & Baseline Human_Session1 Session 1 (Treatment A) Human_Screening->Human_Session1 Human_Washout Washout Period Human_Session1->Human_Washout Human_SD Sleep Deprivation Period Human_Session1->Human_SD Human_Session2 Session 2 (Treatment B) Human_Washout->Human_Session2 Human_Session2->Human_SD Human_Treatment This compound/Placebo Administration Human_SD->Human_Treatment Human_Cognitive Cognitive Testing (Repeated Measures) Human_Treatment->Human_Cognitive

Caption: Experimental workflow for rodent and human studies of this compound in sleep deprivation.

Logical_Relationship Sleep_Deprivation Sleep Deprivation Catecholamine_Depletion Catecholamine (Dopamine, Norepinephrine) Depletion Sleep_Deprivation->Catecholamine_Depletion Cognitive_Impairment Cognitive Impairment Catecholamine_Depletion->Cognitive_Impairment Catecholamine_Synthesis Increased Catecholamine Synthesis Catecholamine_Depletion->Catecholamine_Synthesis Replenishes Mitigation Mitigation of Cognitive Impairment L_Tyrosine This compound Supplementation L_Tyrosine->Catecholamine_Synthesis Catecholamine_Synthesis->Mitigation

Caption: Logical relationship of this compound's effect on sleep deprivation-induced cognitive impairment.

References

Troubleshooting & Optimization

Technical Support Center: Improving L-Tyrosine Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with L-Tyrosine's low aqueous solubility. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions at neutral pH?

A1: this compound is an amino acid with both a weakly acidic carboxylic acid group and a weakly basic amino group, as well as a phenolic hydroxyl group. At its isoelectric point (pI ≈ 5.7), which is close to neutral pH, the molecule exists predominantly as a zwitterion. In this state, the strong intermolecular electrostatic attractions and hydrogen bonding between the zwitterions lead to a stable crystal lattice, resulting in low solubility in water. Its solubility in water at 25°C is approximately 0.45 mg/mL in the pH range of 3.2 to 7.5.[1][2][3][4]

Q2: What are the primary methods to increase this compound's solubility?

A2: The main strategies to enhance the aqueous solubility of this compound include:

  • pH Adjustment: Increasing or decreasing the pH significantly improves solubility by converting the zwitterionic form into a charged salt (anionic or cationic).[1][2]

  • Salt Formation: Using a pre-formed salt of this compound, such as this compound disodium salt, offers a dramatic increase in solubility.[1][5][6][7]

  • Co-solvents: The addition of organic solvents like Dimethyl Sulfoxide (DMSO) or alcohols can increase solubility.[8]

  • Temperature Increase: Solubility can be increased by heating the solution.[8][9]

  • Chemical Modification: Using highly soluble derivatives like Glycyl-L-tyrosine or Phospho-L-tyrosine is a common strategy, especially in cell culture applications, to avoid pH extremes.[10][11][12][13]

Q3: For cell culture applications, what is the best way to prepare a concentrated this compound feed?

A3: Preparing a separate, highly alkaline (pH >9) this compound stock solution is a traditional method.[10] However, this approach risks pH spikes upon addition to the culture medium.[10] A superior and widely adopted method is to use highly soluble dipeptides like Glycyl-L-tyrosine (cQrex® GY) or other derivatives like Phospho-L-tyrosine disodium salt.[10][11][13] These can be dissolved at high concentrations in neutral pH solutions, simplifying feed strategies and reducing process risks.[10][11][13] For instance, Glycyl-L-tyrosine can increase solubility by up to 50 times compared to free this compound at neutral pH.[10]

Q4: Can I dissolve this compound in an organic solvent first?

A4: Yes, this compound can be dissolved in organic solvents like DMSO.[1][8][9] This is a common practice for creating high-concentration stock solutions for in vitro assays. However, it's crucial to consider the tolerance of your experimental system (e.g., cells) to the specific organic solvent, as they can be toxic.[1]

Troubleshooting Guide

Issue 1: My this compound is not dissolving in water or buffer at neutral pH.

  • Cause: This is expected due to this compound's low intrinsic solubility (around 0.45 g/L) at neutral pH.[1][11]

  • Solution:

    • Adjust pH: Add small increments of 1 M HCl to lower the pH to below 2, or 1 M NaOH to raise the pH to above 9.[1][2] The this compound should dissolve readily. Remember to readjust the pH of the final solution if your experiment is pH-sensitive.

    • Use a Salt Form: Switch to this compound disodium salt dihydrate, which has a much higher solubility (e.g., 100 mg/mL in water).[1][7]

Issue 2: My this compound solution precipitates after cooling or upon standing.

  • Cause: You may have created a supersaturated solution by heating, which is unstable at lower temperatures.[9][14] Alternatively, if you adjusted the pH to dissolve the this compound and then brought it back towards neutral, it will precipitate out.

  • Solution:

    • Maintain Temperature: If using heat to dissolve, ensure the solution is used at that elevated temperature or diluted sufficiently before cooling.

    • Maintain pH: If pH adjustment was used, the final application must be compatible with the acidic or basic pH of the stock solution. Avoid neutralizing the stock solution before dilution.

    • Reduce Concentration: Work with lower, more stable concentrations of this compound.

Issue 3: Adding my concentrated this compound stock causes precipitation in my cell culture medium.

  • Cause: This is often due to a "pH shock" when adding a highly acidic or alkaline stock solution to the buffered medium, causing localized pH changes that make the this compound insoluble.[1][10] High salt concentrations in the stock can also cause other media components to precipitate.[10][12]

  • Solution:

    • Slow Addition: Add the stock solution dropwise while stirring the medium to allow the buffer to compensate.

    • Use a Dipeptide: The most effective solution is to replace this compound with a highly soluble dipeptide like Glycyl-L-tyrosine, which can be prepared as a pH-neutral, highly concentrated stock.[10][11][12]

Data Presentation: this compound Solubility

Table 1: Solubility of this compound at Different pH Values (in Water at 25°C)

pHSolubility (mg/mL)Reference
1.82.0[2]
3.2 - 7.50.45[1][2][3]
9.51.4[2]
10.03.8[2]
In 1 M HCl (with heating)100[2][3]

Table 2: Solubility Comparison of this compound and Its Derivatives in Aqueous Solutions

CompoundSolubility in WaterConditionsReference
This compound~0.45 mg/mLNeutral pH, 25°C[1][11]
This compound Disodium Salt Dihydrate100 mg/mLNeutral pH[1][7]
Glycyl-L-tyrosineUp to 50x higher than this compoundNeutral pH[10]
Phospho-L-tyrosine Disodium Salt~53 g/L (53 mg/mL)Neutral pH[13]

Table 3: Mole Fraction Solubility of this compound in Different Solvent Systems

Solvent SystemRelative Solubility RankingReference
DMSO + WaterHighest[8]
Methanol + WaterLower than DMSO + Water[8]
Ethanol + WaterLower than Methanol + Water[8]
n-Propanol + WaterLowest[8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution via pH Adjustment

This protocol describes the preparation of a 10 mg/mL this compound stock in an acidic solution.

  • Materials:

    • This compound powder

    • 1 M Hydrochloric Acid (HCl)

    • Purified water (e.g., Milli-Q)

    • Volumetric flask

    • Stir plate and stir bar

  • Procedure:

    • Weigh the desired amount of this compound powder. For a 100 mL stock of 10 mg/mL, weigh 1.0 g of this compound.

    • Place the this compound powder into the volumetric flask.

    • Add approximately 80% of the final volume of 1 M HCl (e.g., 80 mL for a 100 mL final volume).

    • Place the flask on a stir plate and stir. Gentle heating may be applied to expedite dissolution.[3]

    • Once the this compound is fully dissolved, allow the solution to cool to room temperature if heated.

    • Bring the final volume to 100 mL with 1 M HCl.

    • Sterile-filter the solution through a 0.22 µm filter if required for the application.

    • Store the stock solution at the recommended temperature (typically 2-8°C).

Note: A similar protocol can be followed using 1 M NaOH to prepare a basic stock solution.

Protocol 2: Preparation of an this compound Disodium Salt Stock Solution

This protocol describes the preparation of a highly concentrated 100 mg/mL stock solution.

  • Materials:

    • This compound disodium salt dihydrate powder

    • Purified water or desired buffer (e.g., PBS)

    • Volumetric flask

    • Stir plate and stir bar

  • Procedure:

    • Weigh the desired amount of this compound disodium salt dihydrate. For a 10 mL stock of 100 mg/mL, weigh 1.0 g.

    • Add the powder to a 10 mL volumetric flask.

    • Add approximately 8 mL of purified water.

    • Stir at room temperature until fully dissolved. The salt is readily soluble in water.[5]

    • Bring the final volume to 10 mL with purified water.

    • Sterile-filter using a 0.22 µm filter if necessary.

    • Store as recommended by the manufacturer, typically at 2-8°C.[6]

Visualizations

Workflow for Selecting an this compound Solubilization Method start Start: Need to dissolve This compound q_ph_sensitive Is the final application sensitive to extreme pH? start->q_ph_sensitive q_conc_needed Is a high concentration (>5 mg/mL) needed? q_ph_sensitive->q_conc_needed No method_dipeptide Use a highly soluble derivative: - Glycyl-L-tyrosine - Phospho-L-tyrosine q_ph_sensitive->method_dipeptide Yes (e.g., Cell Culture) q_organic_solvent Is an organic solvent (e.g., DMSO) acceptable? q_conc_needed->q_organic_solvent No method_ph_adjust Use pH adjustment: - Acidic (1M HCl) - Basic (1M NaOH) q_conc_needed->method_ph_adjust Yes method_cosolvent Use a co-solvent like DMSO q_organic_solvent->method_cosolvent Yes method_low_conc Dissolve directly in aqueous solution with heating. (Max solubility ~0.45 mg/mL) q_organic_solvent->method_low_conc No method_salt Use this compound Disodium Salt

Caption: Decision tree for choosing a suitable this compound solubilization method.

Experimental Workflow: Preparing a pH-Adjusted this compound Stock weigh 1. Weigh this compound Powder add_solvent 2. Add ~80% of final volume of 1M HCl or 1M NaOH weigh->add_solvent dissolve 3. Stir (with gentle heat if necessary) until dissolved add_solvent->dissolve cool 4. Cool to Room Temperature dissolve->cool adjust_volume 5. Adjust to Final Volume with solvent cool->adjust_volume filter 6. Sterile Filter (0.22 µm) if required adjust_volume->filter store 7. Store at 2-8°C filter->store

Caption: Step-by-step workflow for preparing this compound stock solution.

Caption: this compound structure and solubility at different pH levels.

References

Overcoming L-Tyrosine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cell Culture Media Optimization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to L-Tyrosine precipitation in cell culture media.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and step-by-step guidance to address specific problems you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does this compound precipitate in my cell culture medium?

A1: this compound precipitation is a common issue primarily due to its low solubility in aqueous solutions at a neutral pH (around 7.0-7.4), which is the standard pH for most cell culture media.[1] The solubility of this compound is at its lowest near its isoelectric point (pI) of 5.63. In typical media, its solubility is less than 0.5 g/L.[2][3] When preparing concentrated stock solutions or enriched feed media for high-density cultures, the this compound concentration often exceeds this solubility limit, leading to precipitation. Other factors like temperature shifts (e.g., refrigeration) and evaporation of media, which increases solute concentration, can also cause precipitation.[4]

Q2: What are the consequences of this compound precipitation for my cell cultures?

A2: this compound precipitation can have several negative consequences for your cell cultures. The formation of precipitates alters the composition of the medium by depleting the available this compound, an essential amino acid for protein synthesis and cellular metabolism.[1] Insufficient this compound can reduce cell-specific productivity, particularly in monoclonal antibody (mAb) production by Chinese Hamster Ovary (CHO) cells, and may lead to the incorporation of amino acid variants into the final product.[5] Precipitates can also be toxic to cells and interfere with microscopic imaging and other cell-based assays.[4]

Q3: I see a precipitate in my medium after taking it out of the refrigerator. What should I do?

A3: Precipitates that form upon refrigeration are often due to the decreased solubility of salts and amino acids at lower temperatures.[4] You can try to redissolve the precipitate by gently warming the medium to 37°C in a water bath. Swirl the container gently to facilitate dissolution. If the precipitate does not dissolve, it may be due to the formation of insoluble complexes, and the medium should not be used. To prevent this, avoid repeated freeze-thaw cycles and ensure the medium is fully dissolved before use.

Q4: Can I increase the pH of my medium to dissolve more this compound?

A4: While this compound solubility significantly increases at a pH above 9, directly increasing the pH of your entire cell culture medium to this level would be detrimental to your cells.[6] However, this principle is used to prepare concentrated this compound stock solutions. A highly alkaline (or acidic) stock can be prepared and then carefully neutralized as it is diluted into the final medium volume.[2] This approach requires careful pH management to avoid pH spikes in the bioreactor that could harm the cells.[2][7]

Q5: Are there more soluble alternatives to standard this compound?

A5: Yes, several more soluble derivatives of this compound are available and commonly used in cell culture applications to prevent precipitation issues. These include:

  • This compound disodium salt dihydrate: This salt form has a much higher solubility in water (around 100 mg/mL) compared to the free acid form.[8]

  • N-Acetyl-L-Tyrosine (NALT): An acetylated form of this compound with enhanced solubility (approximately 25 mg/mL in water).[5][9] Cells must first cleave the acetyl group with intracellular enzymes to utilize the this compound.[5][10]

  • Dipeptides: Dipeptides such as Glycyl-L-Tyrosine (Gly-Tyr) or L-Alanyl-L-Tyrosine (Ala-Tyr) can increase solubility by up to 50 times compared to free this compound.[2][7] These are efficiently taken up by cells and metabolized to release free this compound.[2][7]

Troubleshooting Guide: Precipitate Observed in Media

Use the following flowchart to diagnose and resolve issues with this compound precipitation.

G start Precipitate observed in cell culture medium q1 Is the medium newly prepared or stored concentrated feed? start->q1 q2 Was the medium stored at 2-8°C? q1->q2 Stored Feed action2 Review preparation protocol. Was this compound added correctly? q1->action2 Newly Prepared action1 Gently warm medium to 37°C. Does precipitate dissolve? q2->action1 Yes q3 Precipitate remains. Consider cause. q2->q3 No solution1 Issue Resolved: Temperature-related precipitation. Use medium. action1->solution1 Yes action1->q3 No solution2 Issue Resolved: Improper mixing. Filter sterilize and use. action2->solution2 Yes action2->q3 No cause1 Cause: this compound concentration exceeds solubility limit. q3->cause1 cause2 Cause: Incorrect pH during preparation. q3->cause2 cause3 Cause: Interaction with other media components (e.g., salts). q3->cause3 recommendation Recommendation: Use a highly soluble This compound derivative. cause1->recommendation cause2->recommendation cause3->recommendation

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Solubility Comparison of this compound and its Derivatives

The following table summarizes the solubility of this compound and its more soluble alternatives in water at neutral pH and room temperature.

CompoundMolecular Weight ( g/mol )Solubility in Water (at neutral pH)Fold Increase vs. This compound
This compound 181.19~0.45 mg/mL1x
This compound Disodium Salt Dihydrate 261.19[11]~100 mg/mL[8]~222x
N-Acetyl-L-Tyrosine (NALT) 223.23[9]~25 mg/mL[9]~55x
Glycyl-L-Tyrosine (Gly-Tyr) 238.23Up to 50 times more soluble than this compound[2][7]~50x

Note: The solubility of dipeptides can vary. The value presented is a general representation based on available literature.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution using pH Adjustment

This protocol describes how to prepare a concentrated stock solution of this compound by temporarily adjusting the pH.

Materials:

  • This compound powder

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Cell culture grade water

  • Sterile filter (0.22 µm)

  • pH meter

Methodology:

  • Initial Weighing: Weigh the desired amount of this compound powder. For example, to make a 100 mL stock of 10 mg/mL this compound, weigh 1 g of this compound.

  • Dissolution (Acidic Method):

    • Add the this compound powder to approximately 80 mL of cell culture grade water.

    • While stirring, slowly add 1 M HCl dropwise until the this compound is completely dissolved. The pH will be below 2.[6]

    • Once dissolved, carefully add 1 M NaOH dropwise to adjust the pH back towards neutral (e.g., pH 7.0). Caution: this compound may precipitate if the pH lingers near its isoelectric point (pI ~5.6). It is crucial to perform this step with vigorous stirring.

  • Final Volume and Sterilization:

    • Adjust the final volume to 100 mL with cell culture grade water.

    • Sterilize the solution by passing it through a 0.22 µm sterile filter.

  • Storage: Store the stock solution at 2-8°C.

Protocol 2: Preparation of N-Acetyl-L-Tyrosine (NALT) Stock Solution

This protocol details the preparation of a stock solution using the more soluble NALT.

Materials:

  • N-Acetyl-L-Tyrosine (NALT) powder

  • Desired aqueous buffer (e.g., PBS or cell culture grade water)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Methodology:

  • Weighing: Accurately weigh the desired amount of NALT powder.

  • Initial Mixing: Add the powder to approximately 80% of the final target volume of the desired buffer.

  • Dissolution: Place the container on a magnetic stirrer and stir at room temperature until the powder is fully dissolved. Gentle warming (up to 40-50°C) can be used to aid dissolution for higher concentrations, but allow the solution to cool to room temperature to ensure stability.[9]

  • pH Adjustment (Optional): Check the pH of the solution. If necessary, adjust to your target pH using sterile HCl or NaOH.

  • Final Volume and Sterilization: Adjust the solution to the final volume with the buffer and sterilize using a 0.22 µm filter.

  • Storage: Store the sterilized stock solution at 2-8°C for short-term use.[9]

Visualizations

Cellular Uptake and Utilization of this compound Derivatives

The following diagram illustrates how cells process different forms of this compound.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LT This compound LT_in This compound LT->LT_in Amino Acid Transporters NALT N-Acetyl-L-Tyrosine NALT_in N-Acetyl-L-Tyrosine NALT->NALT_in Amino Acid Transporters Dipeptide Glycyl-L-Tyrosine Dipeptide_in Glycyl-L-Tyrosine Dipeptide->Dipeptide_in Peptide Transporters (PEPT) Protein Protein Synthesis LT_in->Protein Metabolism Other Metabolic Pathways (Neurotransmitters, Hormones) LT_in->Metabolism Enzyme Intracellular Enzymes (e.g., Acylase, Peptidase) NALT_in->Enzyme Dipeptide_in->Enzyme Enzyme->LT_in Cleavage

Caption: Cellular uptake and metabolism of this compound and its derivatives.

Decision Logic for Selecting a Tyrosine Source

This diagram provides a logical framework for choosing the appropriate source of this compound for your cell culture system.

G start Start: Need to supplement This compound q1 Is a highly concentrated (>1 g/L) feed required? start->q1 use_free Use standard this compound. Prepare dilute solution or add directly to basal medium. q1->use_free No q2 Is simplifying the feeding strategy a high priority? q1->q2 Yes use_ph_stock Prepare a concentrated stock of this compound using pH adjustment. Requires careful pH control. q2->use_ph_stock No use_derivative Use a highly soluble derivative: - this compound Disodium Salt - N-Acetyl-L-Tyrosine - Dipeptides (e.g., Gly-Tyr) q2->use_derivative Yes

Caption: Decision tree for selecting an this compound source.

References

Optimizing L-Tyrosine Dosage for Cognitive Enhancement Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing L-Tyrosine dosage in cognitive enhancement studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate the design and execution of rigorous and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dosage of this compound for cognitive enhancement?

A1: There is no single "optimal" dosage, as the effective dose of this compound can vary based on the specific cognitive domain being investigated, the presence of stressors, and individual differences.[1][2] However, research provides a range of effective dosages:

  • For working memory and cognitive flexibility under stress: Dosages ranging from 100 mg/kg to 300 mg/kg of body weight have been shown to be effective in mitigating the cognitive decline associated with acute stressors like sleep deprivation or extreme environments.[3][4]

  • For general cognitive enhancement in non-stressed conditions: Lower doses, typically between 500 mg and 2000 mg per day, have been used in studies.[4] Some research suggests that even a single 2-gram dose can improve working memory performance in demanding tasks.[5]

It is recommended to start with a lower dose and titrate upwards while monitoring for both cognitive effects and potential side effects.[4]

Q2: When should this compound be administered for optimal cognitive effects?

A2: this compound is typically administered 30 to 60 minutes before the anticipated cognitive task or stressor.[6] This timing allows for the amino acid to be absorbed and for plasma tyrosine levels to peak.[7]

Q3: What are the potential side effects of this compound supplementation in a research setting?

A3: this compound is generally considered safe, but some participants may experience side effects, especially at higher doses. These can include:

  • Headaches

  • Nausea and gastrointestinal upset

  • Increased heart rate and blood pressure

  • Insomnia or restlessness[4][8]

Researchers should screen participants for pre-existing conditions such as hyperthyroidism or Graves' disease and for the use of medications like MAOIs or thyroid hormones, as this compound can have adverse interactions.[9]

Q4: How does this compound exert its cognitive-enhancing effects?

A4: this compound is a precursor to the catecholamine neurotransmitters dopamine and norepinephrine, which play a crucial role in executive functions, working memory, and attention. During stressful or cognitively demanding situations, the firing rates of catecholaminergic neurons increase, leading to a depletion of these neurotransmitters. This compound supplementation is thought to replenish these depleted stores, thereby supporting cognitive performance under pressure.

Troubleshooting Guides

This section addresses common issues that researchers may encounter during this compound supplementation studies.

Issue 1: High Inter-Individual Variability in Cognitive Performance Data

  • Problem: Significant differences in how participants respond to this compound can obscure the main effects of the supplementation.

  • Possible Causes:

    • Genetic Differences: Variations in genes related to dopamine function (e.g., DRD2) can influence an individual's response to this compound.[1][2]

    • Baseline Cognitive Ability: An individual's baseline working memory capacity can modulate the effects of this compound.[7]

    • Dietary Factors: The amount of protein and other amino acids in a participant's diet can affect the absorption and transport of this compound to the brain.[10]

  • Solutions:

    • Genetic Screening: If feasible, screen participants for relevant genetic polymorphisms to account for this variability in the analysis.

    • Baseline Testing: Conduct thorough baseline cognitive assessments to stratify participants or use baseline performance as a covariate in statistical analyses.

    • Dietary Control: Implement a standardized diet for a period before the study or require participants to fast overnight to minimize the impact of dietary variations.[11]

Issue 2: Inconsistent or Unexpected Cognitive Outcomes

  • Problem: this compound supplementation does not produce the expected cognitive improvements, or in some cases, may even impair performance.

  • Possible Causes:

    • Dosage: The dose might be too low to elicit a significant effect or, conversely, too high, leading to a potential "overdosing" of the catecholaminergic system and impaired performance.[12]

    • Lack of Stressor: this compound's cognitive-enhancing effects are most pronounced under stressful or demanding conditions. In the absence of a sufficient cognitive load or stressor, its effects may be minimal.

    • Placebo Effect: Participants' expectations about the supplement can significantly influence their cognitive performance.[13]

  • Solutions:

    • Dose-Response Study: Conduct a pilot study with multiple dosages to determine the optimal dose for your specific paradigm.

    • Task Difficulty: Ensure that the cognitive tasks are sufficiently demanding to tax the cognitive resources that this compound is expected to modulate.

    • Blinding and Control: Employ a robust double-blind, placebo-controlled design to minimize expectancy effects.

Issue 3: Difficulties in Measuring Plasma this compound Levels

  • Problem: Inaccurate or inconsistent measurements of plasma this compound can hinder the ability to correlate physiological changes with cognitive outcomes.

  • Possible Causes:

    • Improper Sample Handling: Incorrect collection, processing, or storage of blood samples can lead to degradation of this compound.

    • Analytical Method: The chosen analytical method may lack the required sensitivity or be prone to interference from other substances in the plasma.

  • Solutions:

    • Standardized Procedures: Follow strict protocols for blood collection (e.g., fasting state), plasma separation, and sample freezing.

    • Validated Analytical Methods: Utilize validated and reliable methods such as High-Performance Liquid Chromatography (HPLC) for accurate quantification of plasma this compound.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on cognitive performance.

Table 1: this compound Dosage and Cognitive Outcomes in Working Memory (N-Back Task)

StudyDosageParticipant GroupN-Back TaskKey Quantitative Findings (vs. Placebo)
Colzato et al. (2013)2 g22 healthy young adults1-back and 2-back2-back: Significant increase in accuracy (91.4% vs. 86.5%). No significant effect on 1-back accuracy.[14]
van de Rest et al. (2017)100, 150, 200 mg/kg17 older adults (60-75 years)0-back, 1-back, 2-back, 3-back3-back: Performance decreased with 150 mg/kg and 200 mg/kg doses compared to the 100 mg/kg dose.[12]

Table 2: this compound Dosage and Cognitive Outcomes in Inhibitory Control (Stroop Task)

StudyDosageParticipant GroupStroop TaskKey Quantitative Findings (vs. Placebo)
McAllister et al. (2024)2000 mg80 healthy adultsStroop challengeSignificantly lower number of missed responses. No significant difference in correct responses or response time.[15][16]
Neri et al. (1995)150 mg/kgHealthy young men (sleep-deprived)Stroop taskPerformance decrements with sleep deprivation were observed, but specific quantitative data for this compound vs. placebo on this task is not detailed in the abstract.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Experiment 1: N-Back Task for Working Memory Assessment

  • Objective: To assess the effect of this compound on working memory updating and maintenance.

  • Participants: Healthy adults, screened for any contraindications to this compound supplementation.

  • Design: A double-blind, placebo-controlled, crossover design is recommended. Participants complete the N-back task under both this compound and placebo conditions, with a sufficient washout period (e.g., one week) between sessions.

  • Procedure:

    • Fasting: Participants should fast overnight (at least 8 hours) before each session to minimize dietary influences.[11]

    • Supplement Administration: Administer the designated dose of this compound or a matched placebo (e.g., microcrystalline cellulose) dissolved in a beverage like orange juice.

    • Incubation Period: A waiting period of 60-90 minutes is typically allowed for the this compound to be absorbed and reach peak plasma concentrations.[7][12]

    • Task Instructions: Participants are instructed on the N-back task. In an N-back task, a sequence of stimuli is presented, and the participant must indicate whether the current stimulus matches the one from 'n' steps earlier in the sequence.

    • Task Parameters:

      • Stimuli: Letters or numbers are commonly used.

      • Presentation Time: Each stimulus is typically presented for 500 ms.

      • Inter-stimulus Interval (ISI): A blank screen is shown for around 1500-2500 ms between stimuli.

      • Levels: Include at least two levels of difficulty (e.g., 1-back and 2-back) to assess the effect of cognitive load.[5]

    • Data Collection: Record accuracy (percentage of correct responses) and reaction time for each trial.

  • Data Analysis: Compare accuracy and reaction time between the this compound and placebo conditions for each N-back level using appropriate statistical tests (e.g., repeated measures ANOVA).

Experiment 2: Stroop Task for Inhibitory Control Assessment

  • Objective: To measure the effect of this compound on the ability to inhibit a prepotent response (reading a word) in favor of a less automatic one (naming a color).

  • Procedure:

    • Follow the same fasting and administration protocol as in the N-Back task.

    • Task Instructions: Participants are presented with color words (e.g., "RED," "BLUE") printed in either a congruent (e.g., "RED" in red ink) or incongruent (e.g., "RED" in blue ink) color. They are instructed to name the ink color as quickly and accurately as possible while ignoring the word itself.

    • Task Parameters:

      • Stimuli: A set of color words presented in various ink colors.

      • Trial Types: Include congruent, incongruent, and neutral (e.g., a non-color word or a string of 'X's in a specific color) trials.

      • Response: Vocal response captured by a microphone or a button press corresponding to the color.

    • Data Collection: Record the reaction time (time from stimulus onset to response) and accuracy for each trial. The "Stroop effect" is calculated as the difference in reaction time between incongruent and congruent trials.

  • Data Analysis: Compare the Stroop effect (Incongruent RT - Congruent RT) between the this compound and placebo conditions.

Mandatory Visualizations

Catecholamine_Synthesis_Pathway Tyrosine This compound L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (Rate-limiting step) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase

Caption: this compound is the precursor to the catecholamine neurotransmitters dopamine and norepinephrine.

Experimental_Workflow cluster_screening Screening & Baseline cluster_intervention Intervention cluster_assessment Assessment cluster_analysis Analysis Screening Participant Screening Baseline Baseline Cognitive Testing Screening->Baseline Randomization Randomization Baseline->Randomization LTyrosine This compound Administration Randomization->LTyrosine Placebo Placebo Administration Randomization->Placebo Cognitive_Task Cognitive Task Performance LTyrosine->Cognitive_Task Placebo->Cognitive_Task Blood_Sample Blood Sample Collection Cognitive_Task->Blood_Sample Data_Analysis Data Analysis Blood_Sample->Data_Analysis

Caption: A typical experimental workflow for an this compound cognitive enhancement study.

References

Technical Support Center: Measurement of Free L-Tyrosine in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the accurate measurement of free L-Tyrosine in brain tissue.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in measuring free this compound in brain tissue?

A1: Measuring free this compound in brain tissue presents several analytical challenges. Due to its low concentration and the complexity of the brain matrix, sensitive and specific detection methods are required. Key difficulties include the rapid post-mortem turnover of neurotransmitters, the potential for matrix interference from other endogenous compounds, and the inherent instability of amino acids during sample preparation.[1] Furthermore, this compound's high polarity can make it difficult to retain on standard reverse-phase chromatography columns without derivatization.[2][3]

Q2: Which analytical techniques are most suitable for this compound quantification in the brain?

A2: High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and reliable methods. HPLC with Electrochemical Detection (HPLC-ECD) offers high sensitivity for electrochemically active compounds like this compound.[4][5] UPLC-MS/MS provides excellent selectivity and sensitivity, allowing for the simultaneous quantification of multiple amino acids.[6][7][8] Imaging mass spectrometry techniques like MALDI-MSI can also be used to visualize the spatial distribution of this compound within brain tissue sections.[9][10]

Q3: Is derivatization of this compound necessary for its analysis?

A3: Derivatization is often employed, particularly for HPLC with fluorescence or UV detection, to enhance sensitivity and improve chromatographic separation.[11][12][13] Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[11][12][14] For mass spectrometry-based methods, derivatization may not be strictly necessary but can sometimes improve ionization efficiency and chromatographic performance.[6]

Q4: How should brain tissue samples be stored to ensure this compound stability?

A4: To minimize enzymatic degradation and changes in metabolite levels, brain tissue should be rapidly dissected and frozen immediately after collection, typically in liquid nitrogen, and then stored at -80°C until analysis.[7] Long-term cryostorage in a glycerol-based solution at -80°C has been shown to maintain the stability of various antigens and may be applicable for amino acids.[15]

Troubleshooting Guides

Sample Preparation Issues
Problem Possible Cause(s) Recommended Solution(s)
Low this compound Recovery Inefficient extraction from tissue homogenate.Ensure complete homogenization of the tissue. Consider using a deproteinization step with trichloroacetic acid (TCA) or methanol to release free amino acids.[6][7]
Degradation of this compound during sample processing.Keep samples on ice throughout the preparation process to minimize enzymatic activity. Homogenizing in an acidic solution (e.g., 0.2 M TCA) or an organic solvent like methanol can help inactivate enzymes.[6][7]
High Variability Between Replicates Incomplete homogenization leading to non-uniform samples.Use a mechanical homogenizer and ensure the tissue is completely disrupted. Visually inspect for any remaining tissue fragments.
Inconsistent protein precipitation.Ensure thorough vortexing after adding the precipitating agent (e.g., TCA, methanol) and centrifuge at a consistent and adequate speed and duration (e.g., 13,000 x g for 20 minutes).[6]
Chromatography & Detection (HPLC)
Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample or inject a smaller volume.
Mismatched solvent strength between sample and mobile phase.Whenever possible, dissolve the final sample extract in the initial mobile phase.
Column degradation.Use a guard column to protect the analytical column. If the problem persists, replace the column.[14]
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is properly degassed. Check for leaks in the HPLC system. Use a column oven to maintain a stable temperature.[16]
Changes in mobile phase pH.A small change in pH can significantly alter retention times for ionizable compounds. Prepare fresh mobile phase and verify the pH.[17]
Low Signal/Sensitivity Inefficient derivatization (if applicable).Optimize derivatization conditions (reagent concentration, reaction time, temperature, and pH).[18]
Detector issue (e.g., lamp off, dirty flow cell).Perform routine detector maintenance as per the manufacturer's instructions.
Mass Spectrometry (MS) Issues
Problem Possible Cause(s) Recommended Solution(s)
Ion Suppression/Enhancement Co-eluting matrix components interfering with ionization.Improve chromatographic separation to resolve this compound from interfering compounds. Dilute the sample to reduce the concentration of matrix components. Utilize a stable isotope-labeled internal standard for this compound to correct for matrix effects.[19]
Low Signal Intensity Poor ionization of this compound.Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). Adjust the mobile phase pH or add modifiers to enhance protonation.
Inaccurate Quantification Non-linearity of the calibration curve.Ensure the calibration standards cover the expected concentration range of this compound in the samples. Prepare standards in a matrix similar to the samples if possible.

Quantitative Data Summary

The following tables summarize reported quantitative data for this compound in brain tissue. Note that concentrations can vary significantly based on the animal model, brain region, and analytical method used.

Table 1: this compound Concentrations in Rodent Brain Tissue

Animal Model Brain Region This compound Concentration Analytical Method Citation
RatStriatumBaseline levels altered by this compound administrationIn vivo microdialysis with HPLC[20]
RatMedial Prefrontal CortexBaseline levels altered by this compound administrationIn vivo microdialysis with HPLC[20]
MouseWhole BrainNot specified, but method validated for quantificationLC-MS/MS[7]

Table 2: Performance Characteristics of Analytical Methods for Amino Acid Analysis

Method Analyte(s) Limit of Detection (LOD) Limit of Quantification (LOQ) Matrix Citation
HPLC-MS/MS5 Neurotransmitters (including amino acids)0.26–3.77 ng/mL0.88–12.58 ng/mLRat Brain Tissue[8]
LC-MS/MSMultiple Amino Acids2.5–20 ng/mL (LOQ range)-Mouse Brain Tissue[7]
HPLC-UV5 Amino Acid Neurotransmitters0.15–0.20 µmol/L0.30–0.55 µmol/LPig and Rat Brain[18]
HPLC-ECD3-Nitro-L-tyrosine< 10 fmolNot consistently reportedNot specified[21]
LC-MS/MS3-Nitro-L-tyrosine0.030 ng/mL0.100 ng/mLNot specified[21]

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of this compound in Brain Tissue

This protocol is a generalized procedure based on methodologies described in the literature.[6][7][8]

  • Tissue Homogenization:

    • Weigh approximately 20 mg of frozen brain tissue.

    • Homogenize the tissue in 1:20 (w/v) of ice-cold 0.2 M trichloroacetic acid (TCA).[6] Alternatively, methanol (1:3 w/v) can be used.[7]

    • Sonicate the homogenate (e.g., 3 cycles of 10 seconds each) on ice.[6]

  • Protein Precipitation and Extraction:

    • Centrifuge the homogenate at 13,000 x g for 20 minutes at 4°C.[6]

    • Collect the supernatant containing the free amino acids.

  • Derivatization (Optional but recommended for some methods):

    • In a vial, mix 10 µL of the supernatant with 70 µL of borate buffer and 20 µL of a derivatizing agent like AccQ Tag.

    • Heat the mixture at 55°C for 10 minutes.[6]

  • UPLC-MS/MS Analysis:

    • Column: Use a suitable column for amino acid analysis, such as a C18 column (e.g., CORTECS UPLC C18, 1.6 µm, 2.1 mm x 150 mm).[6]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 99:1 (A:B) to 1:99 (A:B) over approximately 9 minutes.[6]

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 55°C.

    • Injection Volume: 2 µL.

    • MS Detection: Use a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for this compound and an appropriate internal standard.

Protocol 2: HPLC-ECD Analysis of this compound

This protocol is a generalized procedure. Specific parameters may need optimization.

  • Sample Preparation:

    • Follow the same tissue homogenization and protein precipitation steps as in Protocol 1.

  • HPLC-ECD Analysis:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: An aqueous buffer (e.g., sodium acetate, citric acid) with an organic modifier like methanol or acetonitrile. The pH should be optimized for this compound retention and separation.

    • Flow Rate: Typically 0.8 - 1.2 mL/min.

    • Temperature: Maintain a constant column temperature (e.g., 35°C).

    • ECD Detector: Set the working electrode potential to an optimal voltage for the oxidation of this compound (e.g., +0.7 V to +0.8 V).[22]

Visualizations

This compound Signaling Pathway

L_Tyrosine_Pathway L_Phenylalanine L-Phenylalanine PAH Phenylalanine Hydroxylase L_Tyrosine This compound TH Tyrosine Hydroxylase (TH) (Rate-Limiting Step) L_DOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase Dopamine Dopamine DBH Dopamine β-Hydroxylase Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase Epinephrine Epinephrine PAH->L_Tyrosine TH->L_DOPA AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine

Caption: Biosynthesis pathway of catecholamines from this compound.

Experimental Workflow for this compound Measurement

Workflow Start Brain Tissue Collection (Rapid Freezing) Homogenization Tissue Homogenization (e.g., in TCA or Methanol) Start->Homogenization Centrifugation Centrifugation & Supernatant Collection Homogenization->Centrifugation Derivatization Derivatization (Optional) Centrifugation->Derivatization Analysis LC-MS/MS or HPLC-ECD Analysis Centrifugation->Analysis (if no derivatization) Derivatization->Analysis Data Data Processing & Quantification Analysis->Data End Results Data->End

Caption: General workflow for measuring free this compound in brain tissue.

References

L-Tyrosine Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Tyrosine in solution for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. This compound has low solubility at neutral pH, which can lead to precipitation.[1] It is more soluble and generally more stable at acidic (below pH 2) or alkaline (above pH 9) conditions. Elevated temperatures and exposure to light can accelerate its degradation.[1]

Q2: How should I prepare and store this compound stock solutions for long-term use?

A2: Due to its limited stability in solution, it is highly recommended to prepare this compound solutions fresh. If a stock solution must be prepared, dissolve this compound in an acidic (e.g., 0.1 M HCl) or alkaline (e.g., 0.1 M NaOH) solvent to achieve a higher concentration and enhance stability. For short-term storage, keep the solution at 2-8°C and protected from light. For longer-term storage, aliquot the solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: My this compound solution has turned yellow/brown. What is the cause and can I still use it?

A3: The discoloration of your this compound solution is likely due to oxidation and degradation, potentially accelerated by exposure to light or elevated temperatures.[1] The colored products are likely the result of the formation of intermediates in the melanin synthesis pathway, such as dopaquinone. It is not recommended to use discolored solutions for experiments, as the presence of degradation products can lead to inaccurate and unreliable results.

Q4: I am observing precipitation in my neutral this compound solution. How can I resolve this?

A4: this compound has very low solubility in water at a neutral pH (around 0.45 mg/mL). Precipitation is expected if the concentration exceeds this limit. To resolve this, you can either:

  • Adjust the pH of the solution to be more acidic (below 2) or more alkaline (above 9) to increase solubility.

  • Gently heat the solution to aid dissolution, but be aware that this may accelerate degradation.

  • Use a more soluble derivative of this compound, such as this compound disodium salt or dipeptides like glycyl-L-tyrosine, which have significantly higher solubility at neutral pH.[2]

Troubleshooting Guides

Issue 1: Inconsistent experimental results over time.
  • Possible Cause: Degradation of this compound in the stock solution.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Always prioritize the use of freshly prepared this compound solutions for each experiment.

    • Verify storage conditions: If using a stock solution, ensure it has been stored properly (aliquoted, protected from light, and kept at an appropriate temperature, i.e., -20°C or -80°C).

    • Quantify this compound concentration: Use an analytical method like HPLC or a spectrophotometric assay to determine the actual concentration of this compound in your stock solution before use.

Issue 2: Unexpected biological activity in cell culture.
  • Possible Cause: Formation of bioactive degradation products. The oxidation of this compound can lead to the formation of compounds like L-DOPA and other intermediates that have their own biological effects.

  • Troubleshooting Steps:

    • Analyze for degradation products: Use a stability-indicating HPLC method to check for the presence of common degradation products.

    • Use high-purity this compound: Ensure the starting material is of high purity.

    • Minimize exposure to pro-degradation conditions: Prepare solutions under conditions that minimize oxidation, such as using deoxygenated solvents and protecting from light.

Quantitative Data Summary

Due to the limited availability of precise, publicly available long-term stability data for this compound in simple aqueous solutions, the following table provides an illustrative summary based on general chemical principles and information from forced degradation studies. It is strongly recommended that researchers perform their own stability studies for their specific experimental conditions.

Solvent SystempHTemperatureLight ConditionEstimated Shelf-Life (Illustrative)Potential Degradation Products
Deionized Water~5.5-6.5Room Temp (~25°C)Exposed to Light< 1 weekDityrosine, DOPA, Dopaquinone
Deionized Water~5.5-6.54°CProtected from Light1-2 weeksDityrosine, DOPA
0.1 M HCl~14°CProtected from Light1-2 monthsHalogenated Tyrosine derivatives
0.1 M NaOH~134°CProtected from Light1-2 monthsQuinone-related species
PBS7.4Room Temp (~25°C)Exposed to Light< 1 week (prone to precipitation)Dityrosine, DOPA, Dopaquinone
PBS7.44°CProtected from Light1-2 weeks (prone to precipitation)Dityrosine, DOPA

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Quantification

This protocol provides a general framework for a reversed-phase HPLC method to quantify this compound and its potential degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • Ultrapure water

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 274 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dilute the this compound solution to be tested with the initial mobile phase to fall within the concentration range of the standard curve.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Standard Curve Preparation:

  • Prepare a series of this compound standards in the initial mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard and construct a calibration curve by plotting peak area against concentration.

5. Data Analysis:

  • Quantify the this compound concentration in the samples by comparing their peak areas to the standard curve.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Spectrophotometric Quantification of this compound using NBD-Cl

This colorimetric assay is based on the reaction of this compound with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).[3][4][5]

1. Materials and Reagents:

  • This compound standard

  • NBD-Cl (4-chloro-7-nitrobenzo-2-oxa-1,3-diazole)

  • Buffer solution (pH 10.0, e.g., borate buffer)

  • 0.01 M HCl

  • Deionized water

2. Reagent Preparation:

  • This compound Standard Stock Solution (200 µg/mL): Dissolve 5.0 mg of this compound in 10 mL of 0.01 M HCl and dilute to 25 mL with deionized water.[3]

  • NBD-Cl Solution (0.024% w/v): Dissolve 24 mg of NBD-Cl in 100 mL of methanol or water.[3]

3. Assay Procedure:

  • Prepare a series of this compound standards in the range of 10-50 µg/mL by diluting the stock solution.

  • To 1 mL of each standard or sample in a test tube, add 1 mL of pH 10.0 buffer solution.[5]

  • Add 2 mL of the 0.024% NBD-Cl solution.[3][5]

  • Incubate the mixture at 70°C for 25 minutes.[3]

  • Cool the tubes to room temperature and bring the final volume to 10 mL with deionized water.

  • Measure the absorbance at 388 nm against a blank prepared in the same manner without this compound.[4][5]

4. Data Analysis:

  • Construct a standard curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the unknown samples from the standard curve.

Visualizations

L_Tyrosine_Degradation_Pathway LTyrosine This compound LDOPA L-DOPA LTyrosine->LDOPA Hydroxylation Dityrosine Dityrosine LTyrosine->Dityrosine Oxidative Cross-linking Tyrosinase Tyrosinase (Enzymatic) Tyrosinase->LDOPA OxidativeStress Oxidative Stress (e.g., UV, H2O2) OxidativeStress->Dityrosine Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization

Caption: Enzymatic and oxidative degradation pathways of this compound.

Experimental_Workflow cluster_prep 1. Solution Preparation cluster_storage 2. Long-Term Storage cluster_sampling 3. Sampling cluster_analysis 4. Analysis cluster_data 5. Data Interpretation Prep Prepare this compound Solution (e.g., in water, buffer, acid, or base) Store Store under defined conditions (Temperature, Light) Prep->Store Sample Take aliquots at pre-defined time points Store->Sample Analyze Quantify this compound (HPLC or Spectrophotometry) Sample->Analyze Interpret Determine Degradation Rate and Shelf-Life Analyze->Interpret

References

Adjusting L-Tyrosine dosage based on subject body weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Tyrosine. The following information is intended to assist in the design and execution of experiments involving this compound dosage adjustments based on subject body weight.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a non-essential amino acid that serves as a precursor for the synthesis of catecholamines, including dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[1][2] Under conditions of stress, the demand for these neurotransmitters increases, and their levels can become depleted.[2] Supplementing with this compound may help to restore catecholamine levels in the brain, potentially mitigating the cognitive decline associated with acute stress.[2][3] this compound is also a building block for thyroid hormones.[1][4]

Q2: How do I determine an appropriate starting dose of this compound for my experiment?

For human studies, a common starting point for investigating the effects of this compound on cognitive performance under stress is in the range of 100-150 mg/kg of body weight.[1][2][5] Some studies have used doses as low as 2 grams to see benefits in cognitive function.[6] For animal studies, the starting dose will depend on the research question and the animal model. It is crucial to refer to relevant literature and consider the No-Observed-Adverse-Effect Level (NOAEL) from toxicology studies.

Q3: How should this compound be administered in an experimental setting?

In human studies, this compound is typically administered orally 30 to 60 minutes before a stressful event or cognitive task.[2][4] It is often recommended to be taken on an empty stomach to avoid competition for absorption with other amino acids.[5][7] For animal studies, oral gavage is a common method of administration.[8] The vehicle used to dissolve or suspend the this compound should be reported (e.g., water).[8]

Q4: Are there any known side effects of this compound supplementation at high doses?

While generally well-tolerated, high doses of this compound may cause minor side effects such as nausea, headaches, or fatigue.[6] In a 13-week toxicity study in rats, a dose of 2000 mg/kg of body weight per day resulted in increased liver and kidney weights, as well as changes in blood chemistry.[8][9]

Q5: What are the key considerations when converting doses from animal models to a Human Equivalent Dose (HED)?

Direct conversion of dosage based on body weight alone is not accurate due to differences in metabolism and body surface area between species. The U.S. Food and Drug Administration (FDA) provides guidance on calculating the HED from animal study data, typically using body surface area (BSA) normalization.[10] This involves using conversion factors to scale the animal dose to a human dose.[11][12][13]

Troubleshooting Guide

Issue: No observable effect of this compound supplementation.

  • Dosage: The dosage may be too low. Clinical trials often use dosages between 100-150 mg/kg of body weight to see effects on cognitive performance during stress.[5] Consider a dose-response study to determine the optimal dosage for your experimental model.

  • Timing of Administration: this compound is typically administered 30-60 minutes before the experimental task.[2][4] Ensure that the timing of administration allows for adequate absorption and peak plasma concentration to coincide with the task.

  • Stress Induction: The effects of this compound are most prominent under stressful conditions where catecholamine levels are depleted.[2] Verify that your stressor is sufficient to induce a physiological and cognitive response.

  • Individual Variability: There can be individual differences in the response to this compound supplementation.

Issue: Subject is experiencing adverse effects.

  • Reduce Dosage: If adverse effects such as nausea or headache are observed, consider reducing the dosage.[6]

  • Split Dosing: For higher doses, splitting the dose into two administrations separated by 30 minutes may help to mitigate digestive issues.[2]

  • Monitor for Interactions: Be aware of potential interactions with other substances. This compound should be used with caution in individuals taking Monoamine Oxidase Inhibitors (MAOIs) or thyroid medication.[4]

Quantitative Data Summary

Table 1: this compound Dosage in Human Clinical Studies

Purpose Dosage Range (per kg of body weight) Reference(s)
Alertness150 mg/kg (often split into two doses)[5]
Memory150 - 300 mg/kg[5]
Mental Performance under Stress100 - 300 mg/kg[4][5]
General Cognitive FunctionAs low as 2 grams (total dose)[6]

Table 2: this compound Toxicity Data in Rats (13-Week Study)

Metric Dosage (per kg of body weight per day) Observed Effects Reference(s)
NOAEL (Male)600 mg/kgNo observed adverse effects.[8][9]
NOAEL (Female)200 mg/kgNo observed adverse effects.[8]
LOAEL2000 mg/kgIncreased liver and kidney weights, hypertrophy of centrilobular hepatocytes, and increased plasma lipids.[8][9]

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Table 3: Human Equivalent Dose (HED) Conversion Factors (based on Body Surface Area)

Animal Species Km Factor *To Convert Animal Dose (mg/kg) to HED (mg/kg), Multiply by:
Mouse30.081
Rat60.162
Hamster50.135
Rabbit120.324
Dog200.541
Monkey120.324

*Km is a factor used to relate body weight to body surface area. Data adapted from FDA guidance and other sources.[12][13]

Experimental Protocols

Protocol: Investigating the Effects of this compound on Cognitive Performance Under Stress in Humans

  • Subject Screening:

    • Recruit healthy adult volunteers.

    • Exclude individuals with contraindications such as hyperthyroidism, Graves' disease, or those taking MAOIs.[1]

    • Obtain informed consent.

  • Dosage Calculation and Preparation:

    • Determine the subject's body weight in kilograms.

    • Calculate the required this compound dose based on the desired mg/kg (e.g., 150 mg/kg).

    • Prepare the this compound supplement. For blinding, a placebo control should be prepared with identical appearance and taste.

  • Administration:

    • Instruct subjects to fast for at least 4 hours prior to administration.

    • Administer the this compound or placebo orally with a standardized volume of water.

    • The administration should occur 60 minutes before the initiation of the stressor and cognitive testing.[2]

  • Stress Induction and Cognitive Testing:

    • At the 60-minute post-administration mark, begin the stress-inducing task (e.g., cognitive demand, environmental stress).

    • Administer a battery of validated cognitive tests to assess domains such as working memory, attention, and executive function.

  • Data Collection and Analysis:

    • Collect physiological data (e.g., heart rate, blood pressure) and subjective stress ratings.

    • Analyze cognitive performance data, comparing the this compound group to the placebo group.

    • Monitor for and record any adverse events.

Visualizations

L_Tyrosine_Signaling_Pathway L_Tyrosine This compound enzyme1 Tyrosine Hydroxylase L_Tyrosine->enzyme1 L_DOPA L-DOPA enzyme2 DOPA Decarboxylase L_DOPA->enzyme2 Dopamine Dopamine enzyme3 Dopamine β-Hydroxylase Dopamine->enzyme3 Norepinephrine Norepinephrine enzyme4 Phenylethanolamine N-methyltransferase Norepinephrine->enzyme4 Epinephrine Epinephrine enzyme1->L_DOPA enzyme2->Dopamine enzyme3->Norepinephrine enzyme4->Epinephrine Dosage_Adjustment_Workflow start Define Research Question and Experimental Model lit_review Literature Review for Established Dosages start->lit_review dose_selection Select Starting Dose (e.g., 100-150 mg/kg) lit_review->dose_selection pilot_study Conduct Pilot Study dose_selection->pilot_study evaluate Evaluate Efficacy and Adverse Effects pilot_study->evaluate no_effect No or Low Effect evaluate->no_effect adverse_effects Adverse Effects Observed evaluate->adverse_effects optimal_dose Optimal Dose Identified evaluate->optimal_dose increase_dose Increase Dose no_effect->increase_dose decrease_dose Decrease Dose or Split Administration adverse_effects->decrease_dose proceed Proceed with Main Experiment optimal_dose->proceed increase_dose->pilot_study decrease_dose->pilot_study

References

Technical Support Center: Enhancing L-Tyrosine Bioavailability for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges related to L-Tyrosine's bioavailability in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and application of this compound in research.

Issue Possible Cause Troubleshooting Steps
Low or inconsistent this compound solubility. This compound has poor water solubility at neutral pH (around 0.45 mg/mL at 25°C).[1][2][3]1. Adjust pH: this compound solubility significantly increases in acidic (pH < 2) or alkaline (pH > 9) conditions.[2][4][5] For a stock solution, dissolve this compound in 1M HCl with gentle heating.[2][4] 2. Use a co-solvent: Dimethyl sulfoxide (DMSO) can be used to improve solubility.[4] 3. Consider dipeptides: Glycyl-L-Tyrosine or Alanyl-L-Tyrosine offer significantly higher solubility (up to 50 times) at neutral pH and are readily metabolized by cells to release this compound.[6][7]
Precipitation of this compound in cell culture media or buffer. The pH of the final solution is close to the isoelectric point of this compound (pI ≈ 5.63), where its solubility is minimal.[3]1. Prepare a concentrated stock in acid: Dissolve this compound in a small volume of dilute HCl and then add it dropwise to your media or buffer while stirring to ensure it remains dissolved. 2. Use a dipeptide form: Dipeptides like Glycyl-L-Tyrosine are highly soluble in neutral pH media, avoiding precipitation issues.[6][7]
Low plasma this compound levels after oral administration of N-Acetyl-L-Tyrosine (NALT). NALT, despite its higher water solubility, is inefficiently converted back to this compound in the body.[8][9][10] A significant portion is excreted unchanged in the urine.[8][9]1. Switch to this compound: Direct oral administration of this compound is more effective at increasing plasma tyrosine levels.[8][9] 2. Explore other prodrugs: O-phospho-L-tyrosine has shown better bioavailability than NALT in some studies.[11]
Variability in experimental results with this compound. Inconsistent dissolution, degradation of this compound, or interactions with other components in the formulation.1. Ensure complete dissolution: Use appropriate solvents and pH as described above. Always visually inspect for complete dissolution before use. 2. Prepare fresh solutions: this compound solutions, especially if not properly buffered, can be susceptible to degradation. It is best to prepare them fresh for each experiment. 3. Control for dietary intake in in-vivo studies: The presence of other amino acids can compete with this compound for absorption.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a concentrated stock solution of this compound?

A1: To prepare a concentrated stock solution, dissolve this compound in 1 M HCl with gentle heating.[2][4] A solubility of up to 100 mg/mL can be achieved with this method.[2] Remember to neutralize the pH or dilute the stock solution significantly in your final experimental medium to avoid pH shock to cells or animals.

Q2: Is N-Acetyl-L-Tyrosine (NALT) a better alternative to this compound for in-vivo studies due to its higher water solubility?

A2: While NALT is more water-soluble, it is not necessarily a better alternative for increasing systemic this compound levels.[9] Human studies have shown that the conversion of NALT to this compound is inefficient, and a large portion of administered NALT is excreted without being utilized.[8][9][10] For oral administration aimed at elevating plasma tyrosine, this compound itself is more effective.[9]

Q3: Are there other ways to enhance the bioavailability of this compound besides prodrugs?

A3: Yes, nanoformulations are a promising approach. Encapsulating this compound in nanoparticles, such as those made from poly(ε-caprolactone) (PCL), can improve its delivery and cellular uptake.[13][14][15] These nanoparticles can protect the this compound from degradation and facilitate its transport across biological membranes.[14]

Q4: How does food intake affect the absorption of this compound?

A4: this compound is absorbed in the small intestine via an active transport process.[1] Other large neutral amino acids (LNAAs) can compete for the same transporters, potentially reducing this compound absorption. Therefore, for consistent results in in-vivo studies, it is often recommended to administer this compound on an empty stomach.[16]

Q5: What are the main metabolic pathways of this compound that I should be aware of in my research?

A5: this compound is a precursor for the synthesis of important neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[17][18] It can also be degraded into fumarate and acetoacetate, which enter the citric acid cycle.[17][18] Understanding these pathways is crucial for interpreting experimental outcomes, especially in neuroscience and endocrinology research.

Data Presentation

Table 1: Solubility of this compound in Various Conditions

Solvent/ConditionTemperature (°C)Solubility (mg/mL)Reference(s)
Water (pH 3.2 - 7.5)250.45[2]
Water (pH 1.8)252.0[2]
Water (pH 9.5)251.4[2]
Water (pH 10)253.8[2]
1 M HClwith heating100[2]

Table 2: Comparison of this compound and N-Acetyl-L-Tyrosine (NALT) Bioavailability

CompoundAdministration RoutePeak Plasma Tyrosine IncreaseUrinary Excretion (Unchanged)Reference(s)
This compoundOral130% - 276%Not a significant pathway[8][9]
N-Acetyl-L-TyrosineIntravenous0% - 25%35% - 60% of dose[8][9]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Poly(ε-caprolactone) (PCL) Nanoparticles

This protocol is adapted from the double emulsification evaporation method.[14]

Materials:

  • This compound

  • Poly(ε-caprolactone) (PCL)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Ultrasonicator

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PCL in 5 mL of DCM.

  • Aqueous Internal Phase Preparation: Prepare a 0.4 mg/mL solution of this compound in a 1% PVA aqueous solution.

  • Primary Emulsification: Emulsify the aqueous internal phase in the organic phase by ultrasonication for 1 minute in an ice bath.

  • Secondary Emulsification: Pour the primary emulsion into 20 mL of a 0.5% PVA aqueous solution and sonicate again for 2 minutes under the same conditions to form a water-in-oil-in-water (W/O/W) emulsion.

  • Solvent Evaporation: Stir the final emulsion on a magnetic stirrer for at least 4 hours at room temperature to allow for the evaporation of DCM. Further remove the solvent using a rotary evaporator.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water to remove excess PVA and unencapsulated this compound.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized.

Protocol 2: Quantification of this compound in Plasma using HPLC-UV

This protocol provides a general method for the analysis of this compound in plasma samples.

Materials:

  • Plasma samples

  • This compound standard

  • Perchloric acid or Trichloroacetic acid (TCA)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 reversed-phase column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma, add 400 µL of ice-cold 10% TCA or perchloric acid.[19]

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[19]

    • Collect the supernatant.

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Perform serial dilutions to create a series of standards with known concentrations.

  • HPLC Analysis:

    • Set the UV detector to the appropriate wavelength for this compound detection (e.g., 274.5 nm in 0.1 M HCl).[4]

    • Equilibrate the C18 column with the mobile phase.

    • Inject a fixed volume (e.g., 20 µL) of the prepared samples and standards.

    • Elute the this compound using an appropriate mobile phase composition and gradient.

  • Quantification:

    • Construct a standard curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the plasma samples by interpolating their peak areas from the standard curve.

Mandatory Visualization

L_Tyrosine_Metabolic_Pathway cluster_neurotransmitter Neurotransmitter Synthesis cluster_degradation Degradation Pathway L_Tyrosine This compound L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Thyroid_Hormones Thyroid Hormones (T3, T4) L_Tyrosine->Thyroid_Hormones Melanin Melanin L_Tyrosine->Melanin p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate L_Tyrosine->p_Hydroxyphenylpyruvate Tyrosine Transaminase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Citric_Acid_Cycle Citric Acid Cycle Fumarate_Acetoacetate->Citric_Acid_Cycle

Caption: Metabolic pathways of this compound.

experimental_workflow start Start: Low this compound Bioavailability solubility Issue: Poor Solubility start->solubility absorption Issue: Poor Absorption/Permeation start->absorption metabolism Issue: Rapid Metabolism/ Inefficient Prodrug Conversion start->metabolism ph_adjustment Solution: pH Adjustment (Acidic/Alkaline) solubility->ph_adjustment dipeptides Solution: Use Dipeptides (e.g., Gly-Tyr) solubility->dipeptides nanoformulations Solution: Nanoformulations (e.g., PCL Nanoparticles) absorption->nanoformulations prodrugs Solution: Prodrug Approach (e.g., O-phospho-L-tyrosine) metabolism->prodrugs metabolism->nanoformulations evaluation Evaluation: In Vitro/In Vivo Testing (Solubility, Permeability, PK studies) ph_adjustment->evaluation dipeptides->evaluation prodrugs->evaluation nanoformulations->evaluation end End: Enhanced Bioavailability evaluation->end

Caption: Troubleshooting workflow for enhancing this compound bioavailability.

logical_relationship L_Tyrosine This compound Low_Solubility Low Solubility at Neutral pH L_Tyrosine->Low_Solubility Poor_Bioavailability Poor Oral Bioavailability Low_Solubility->Poor_Bioavailability Enhancement_Strategies Enhancement Strategies Poor_Bioavailability->Enhancement_Strategies pH_Modification pH Modification Enhancement_Strategies->pH_Modification Dipeptide_Formation Dipeptide Formation Enhancement_Strategies->Dipeptide_Formation Prodrug_Synthesis Prodrug Synthesis Enhancement_Strategies->Prodrug_Synthesis Nanoencapsulation Nanoencapsulation Enhancement_Strategies->Nanoencapsulation Improved_Solubility Improved Solubility pH_Modification->Improved_Solubility Dipeptide_Formation->Improved_Solubility Enhanced_Absorption Enhanced Absorption & Cellular Uptake Prodrug_Synthesis->Enhanced_Absorption Nanoencapsulation->Enhanced_Absorption Increased_Bioavailability Increased Bioavailability Improved_Solubility->Increased_Bioavailability Enhanced_Absorption->Increased_Bioavailability

Caption: Strategies to overcome this compound's bioavailability limitations.

References

Troubleshooting inconsistent results in L-Tyrosine studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing L-Tyrosine in clinical and preclinical studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common inconsistencies and challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are the cognitive enhancement effects of this compound inconsistent across my studies?

A1: Inconsistent results are a documented challenge in this compound research. Several factors can contribute to this variability. The effects of this compound are most pronounced in subjects experiencing acute stress or sleep deprivation, as it is believed to replenish depleted catecholamine levels.[1][2] In non-stressful situations, its cognitive-enhancing effects may be negligible.[3][4]

  • Troubleshooting Steps:

    • Assess Stressor: Ensure your experimental protocol includes a validated stressor (e.g., cognitive workload, sleep deprivation, extreme temperature). The cognitive benefits of this compound are most likely to manifest under these conditions.[3][5]

    • Dosage Optimization: The dose of this compound is critical. While 100-150 mg/kg of body weight is a common range, some studies show that higher doses do not necessarily lead to better outcomes and can sometimes have adverse effects, particularly in older adults.[6]

    • Timing of Administration: this compound is typically administered 30-60 minutes before the stressful event or cognitive task to allow for absorption and peak plasma concentrations.[1][7][8]

    • Participant Population: The age and baseline dopamine levels of your subjects can influence the outcomes.[9]

Q2: I am observing no effect of this compound on physical performance. What could be the issue?

A2: The impact of this compound on physical performance is a subject of debate with mixed results in the literature.[10][11] While some studies suggest potential benefits, particularly in demanding environmental conditions, others have found no significant ergogenic effect.[11]

  • Troubleshooting Steps:

    • Type of Exercise: The nature of the physical task is important. One study noted that this compound improved cycling time to exhaustion at a constant load but not in a self-paced time trial.[11]

    • Environmental Stressors: Consider incorporating environmental stressors like heat or cold, as some research suggests this compound's benefits may be more apparent under such conditions.

    • Outcome Measures: Ensure you are measuring relevant parameters. While overall endurance may not change, this compound might affect physiological markers like heart rate or core temperature maintenance in older adults.[1]

Q3: Should I use this compound or N-Acetyl-L-Tyrosine (NALT) in my experiments?

A3: While N-Acetyl-L-Tyrosine (NALT) is more water-soluble, studies indicate it has a low conversion rate to tyrosine in the body.[8][12] this compound in its free-form is generally considered more bioavailable and effective at increasing plasma tyrosine levels.[8][12][13]

  • Recommendation: For most research applications aiming to increase systemic tyrosine levels, this compound is the preferred form. If using NALT, a larger dose may be required to achieve the same effect as this compound.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from various this compound studies to highlight the variability in methodologies and outcomes.

Table 1: this compound Dosage and Cognitive Outcomes

Study ReferenceDosage (per kg of body weight)Participant ConditionCognitive TaskOutcome
Neri et al. (1995)[14][15]150 mgSleep DeprivationPsychomotor & Vigilance TasksAmeliorated performance decline
Colzato et al. (2013)2 g (single dose)Mentally Demanding TaskWorking MemoryImproved working memory
Steenbergen et al. (2015)2 g (single dose)Cognitive Flexibility TaskTask SwitchingImproved cognitive flexibility
Hase et al. (2015)100-150 mgShort-term, stressful situationsCognitionCan reverse mental decline
Jongkees et al. (2015)[16]VariesCognitive DemandsVariousInconsistent outcomes noted

Table 2: this compound and Physical Performance Outcomes

Study ReferenceDosage (per kg of body weight)Participant ConditionPhysical TaskOutcome
Tumilty et al.[11]150 mgExercise in HeatCycling to ExhaustionImproved performance by ~15%
Tumilty et al.[11]150 mgExercise in HeatSelf-paced Cycling Time TrialNo significant improvement
Sutton et al. (2005)150 mgNormalPhysical PerformanceNo evidence of enhanced physical performance

Experimental Protocols

Protocol 1: Investigating the Effect of this compound on Cognitive Performance under Stress

  • Participant Screening: Recruit healthy adults. Exclude individuals with a history of neurological, psychiatric, or metabolic disorders.[17]

  • Design: Employ a double-blind, placebo-controlled, crossover design.

  • Supplementation:

    • Administer this compound (100-150 mg/kg body weight) or a placebo.[7][14]

    • The supplement should be given approximately 60 minutes before the stressor and cognitive testing.[7]

  • Stressor Induction: Induce a validated form of stress, such as:

    • Sleep Deprivation: Keep participants awake for an extended period (e.g., 24 hours).[14][15]

    • Cognitive Demand: Use a battery of mentally demanding tasks.

  • Cognitive Assessment: Administer a series of validated cognitive tests to measure domains such as:

    • Working Memory (e.g., n-back task)

    • Cognitive Flexibility (e.g., task-switching paradigm)

    • Vigilance and Reaction Time

  • Data Analysis: Analyze cognitive performance data, comparing the this compound and placebo conditions.

Visualizations

Signaling Pathways and Workflows

L_Tyrosine_Pathway cluster_precursor Dietary Intake / Synthesis cluster_catecholamine Catecholamine Synthesis cluster_effects Neurological Effects L-Phenylalanine L-Phenylalanine This compound This compound L-Phenylalanine->this compound Phenylalanine Hydroxylase L-DOPA L-DOPA This compound->L-DOPA Tyrosine Hydroxylase (Rate-Limiting Step) Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Cognitive_Function Cognitive Function (Working Memory, etc.) Dopamine->Cognitive_Function Stress_Response Stress Response Modulation Dopamine->Stress_Response Norepinephrine->Cognitive_Function Norepinephrine->Stress_Response

Caption: Catecholamine synthesis pathway from this compound.

Troubleshooting_Workflow Start Inconsistent or No Effect Observed in this compound Study CheckStressor Is a significant stressor (e.g., sleep deprivation, high cognitive load) present in the protocol? Start->CheckStressor CheckDosage Is the dosage appropriate? (Typically 100-150 mg/kg) CheckStressor->CheckDosage Yes ImplementStressor Incorporate a validated stressor into the experimental design. CheckStressor->ImplementStressor No CheckTiming Is administration timing correct? (30-60 mins pre-task) CheckDosage->CheckTiming Yes AdjustDosage Titrate dosage within the recommended range. Avoid excessively high doses. CheckDosage->AdjustDosage No CheckForm Are you using this compound or NALT? CheckTiming->CheckForm Yes AdjustTiming Ensure administration is timed for peak plasma concentration during the task. CheckTiming->AdjustTiming No ConsiderBioavailability NALT has lower bioavailability. Consider switching to this compound. CheckForm->ConsiderBioavailability NALT Outcome Re-evaluate Experimental Design CheckForm->Outcome This compound ConsiderBioavailability->Outcome ImplementStressor->Outcome AdjustDosage->Outcome AdjustTiming->Outcome

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Validation & Comparative

L-Tyrosine's Impact on Dopamine D2 Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of L-Tyrosine on dopamine D2 (D2) receptor binding, supported by experimental data. This compound, an amino acid precursor to dopamine, is hypothesized to increase dopamine synthesis and subsequently alter the binding of ligands to D2 receptors.[1] This document synthesizes findings from key studies to validate this effect, offering detailed experimental protocols and quantitative data to inform future research and drug development.

The Dopamine Synthesis Pathway: From this compound to Dopamine

This compound is a critical building block for the synthesis of dopamine. The conversion process involves a series of enzymatic reactions within dopaminergic neurons. Understanding this pathway is fundamental to appreciating how this compound supplementation can influence dopamine levels and, consequently, D2 receptor interactions.

The primary pathway begins with the conversion of this compound to L-DOPA by the enzyme tyrosine hydroxylase. This is the rate-limiting step in dopamine synthesis. Subsequently, L-DOPA is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase.[1]

Dopamine_Synthesis_Pathway cluster_0 Dopaminergic Neuron This compound This compound L-DOPA L-DOPA This compound->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine Aromatic L-Amino Acid Decarboxylase D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds to PET_Experimental_Workflow cluster_subject Subject Preparation cluster_intervention Dietary Intervention (Cross-over Design) cluster_imaging PET Imaging cluster_analysis Data Analysis Subject_Recruitment Recruit Healthy Male Subjects Informed_Consent Obtain Informed Consent Subject_Recruitment->Informed_Consent Balanced_Drink Administer Balanced Amino Acid Drink Informed_Consent->Balanced_Drink Session 1 Depleted_Drink Administer Tyrosine/Phenylalanine Depleted Drink Informed_Consent->Depleted_Drink Session 2 (Washout Period) PET_Scan_1 PET Scan with [11C]raclopride Balanced_Drink->PET_Scan_1 PET_Scan_2 PET Scan with [11C]raclopride Depleted_Drink->PET_Scan_2 Data_Acquisition Acquire Dynamic PET Data PET_Scan_1->Data_Acquisition PET_Scan_2->Data_Acquisition Image_Reconstruction Reconstruct PET Images Data_Acquisition->Image_Reconstruction ROI_Analysis Define Regions of Interest (Striatum) Image_Reconstruction->ROI_Analysis Binding_Potential Calculate [11C]raclopride Binding Potential (BP) ROI_Analysis->Binding_Potential Statistical_Analysis Compare BP between Conditions Binding_Potential->Statistical_Analysis

References

L-Tyrosine Demonstrates Superior Bioavailability Over N-Acetyl-L-Tyrosine in Humans

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing research indicates that L-Tyrosine is significantly more effective at increasing plasma tyrosine levels in humans compared to its acetylated counterpart, N-Acetyl-L-Tyrosine (NALT). This guide provides a detailed comparison of their bioavailability, supported by experimental data, for researchers, scientists, and drug development professionals.

While NALT was developed to enhance water solubility with the hypothesis of improving absorption, human pharmacokinetic studies have not supported this theory.[1] The primary limiting factor for NALT's efficacy is its inefficient in-vivo deacetylation to this compound.[1] A significant portion of administered NALT is not converted and is instead excreted unchanged in the urine.[1][2] Conversely, oral administration of this compound has been consistently shown to reliably and substantially elevate plasma tyrosine concentrations.[1][2]

Quantitative Bioavailability Comparison

The following table summarizes the key quantitative data from studies comparing the effects of this compound and N-Acetyl-L-Tyrosine on plasma tyrosine levels.

ParameterThis compound (Oral)N-Acetyl-L-Tyrosine (Intravenous)
Dosage 100-200 mg/kg body weight5,000 mg (over 4 hours)
Resulting Increase in Plasma Tyrosine 130% - 276%[2]~25%[3]
Unchanged Urinary Excretion ~0.42% of dose[3]35% - 56% of dose[3][4]

Experimental Protocols

Oral this compound Administration

A dose-dependent study on the effects of oral this compound supplementation in older adults utilized the following protocol:

  • Study Design: A randomized, cross-over design was employed.[5]

  • Subjects: The study included older adults who were tested on three different doses.[5]

  • Administration: Doses of 100, 150, or 200 mg/kg body weight of this compound powder were mixed with banana-flavored yogurt in a 1:20 ratio. Participants consumed the mixture within 10 minutes, followed by a glass of water.[5]

  • Sample Collection: Blood samples for plasma tyrosine concentration analysis were collected at baseline and at regular intervals after ingestion.[5]

  • Analytical Method: Plasma samples were analyzed to determine tyrosine concentrations over time.[5]

Intravenous N-Acetyl-L-Tyrosine Infusion

A study investigating NALT as a tyrosine precursor in humans involved the following methodology:

  • Study Design: A crossover study was conducted with healthy human volunteers.[3][6]

  • Subjects: Eleven healthy volunteers participated in the study.[3][6]

  • Administration: A 5-gram dose of NALT was administered as a continuous intravenous infusion over a 4-hour period.[3][6]

  • Sample Collection: Venous blood samples were collected at baseline and at regular intervals during and after the infusion. Urine was collected for 4 hours from the start of the infusion.[3][6]

  • Analytical Method: Plasma and urine samples were analyzed for both NALT and this compound concentrations to determine the conversion rate and excretion.[3][6]

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic fate of both compounds and a typical workflow for a human bioavailability study.

cluster_NALT N-Acetyl-L-Tyrosine (NALT) Administration cluster_LTyr This compound Administration cluster_catecholamine Catecholamine Synthesis NALT NALT (Oral/IV) Deacetylation Deacetylation (Kidneys/Liver) NALT->Deacetylation Inefficient Conversion Excretion Urinary Excretion (Unchanged NALT) NALT->Excretion High LTyr_from_NALT This compound Deacetylation->LTyr_from_NALT LTyr_plasma Plasma this compound LTyr_direct This compound (Oral) Absorption Absorption LTyr_direct->Absorption Absorption->LTyr_plasma High Bioavailability Dopamine Dopamine LTyr_plasma->Dopamine Precursor Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Metabolic pathways of this compound and NALT.

start Subject Recruitment (Healthy Volunteers) dosing Compound Administration (this compound or NALT) start->dosing sampling Blood & Urine Sample Collection (Timed Intervals) dosing->sampling analysis LC-MS/MS Analysis (Quantify Tyrosine & NALT) sampling->analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) analysis->pk_analysis comparison Bioavailability Comparison pk_analysis->comparison

General workflow for a human bioavailability study.

References

L-Tyrosine vs. Other Nootropic Agents: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cognitive-enhancing effects of L-Tyrosine against other prominent nootropic agents. The following sections detail the available experimental data, outline the methodologies of key cognitive tests, and visualize relevant biological and experimental pathways to facilitate a comprehensive understanding of their relative efficacy.

Abstract

This compound, an amino acid precursor to the catecholamine neurotransmitters dopamine and norepinephrine, has garnered significant interest for its potential as a nootropic agent. Its efficacy is most pronounced in situations involving acute stress or high cognitive demand, where it is thought to replenish depleted neurotransmitter levels. This guide synthesizes findings from clinical trials to compare the effects of this compound on working memory, executive function, and cognitive flexibility against other well-known nootropics, including stimulants like D-amphetamine and caffeine, and other cognitive enhancers. While direct head-to-head trials are limited for some compounds, this guide presents the available quantitative data and experimental contexts to inform research and development in the field of cognitive enhancement.

Data Presentation: Efficacy on Cognitive Domains

The following tables summarize the quantitative outcomes from studies investigating the effects of this compound and other nootropics on various cognitive domains. It is important to note that direct comparative data is not always available, and thus, some comparisons are based on separate studies with similar methodologies.

Table 1: Working Memory (N-Back Task)

Nootropic AgentDosagePopulationKey Findings
This compound 2.0 gHealthy Young AdultsIn a 2-back task, this compound significantly reduced the percentage of false alarms (from 10.9% to 6.7%) and increased the percentage of correct rejections (from 89.6% to 94.3%) and overall accuracy (from 86.5% to 91.4%) compared to placebo. No significant effect was observed in the less demanding 1-back condition.[1]
This compound 100, 150, 200 mg/kgHealthy Older AdultsA dose-dependent effect was observed, with the 100 mg/kg dose showing the best performance on the 3-back task. Higher doses (150 and 200 mg/kg) led to a decrease in performance compared to the 100 mg/kg dose.
Modafinil 400 mg/day for 3 daysMethamphetamine-Dependent IndividualsIn participants with low baseline performance, Modafinil significantly improved accuracy on both the 1-back (p ≤ .05) and 2-back (p ≤ .01) tasks compared to placebo. No significant effect was seen in high-performing individuals.[2]

Table 2: Executive Function (Inhibitory Control & Cognitive Flexibility)

Nootropic AgentDosageCognitive TaskPopulationKey Findings
This compound 2.0 gTask SwitchingHealthy Young AdultsPromoted cognitive flexibility by significantly reducing switching costs compared to a neutral placebo.[3]
This compound 2000 mgStroop TaskHealthy AdultsDemonstrated significantly lower missed responses compared to the placebo group during a Stroop challenge following a mental stressor.[4]
This compound vs. D-amphetamine vs. Caffeine This compound: 150 mg/kg, D-amphetamine: 20 mg, Caffeine: 300 mg/70 kgVarious Cognitive Tasks (including Stroop)Healthy Young Men (Sleep-Deprived)All drugs improved at least some aspects of cognitive performance after sleep deprivation. D-amphetamine was generally most effective. This compound showed improvements on several tests, though less effective than D-amphetamine.[5][6]
Modafinil 100 mg & 200 mgStop-Signal Reaction TimeHealthy Young Adult MalesSignificantly enhanced performance on the stop-signal reaction time test, suggesting improved inhibitory control.[7]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms and evaluation methods, the following diagrams illustrate the biochemical pathway of this compound and a typical experimental workflow for assessing nootropic efficacy.

L_Tyrosine_Signaling_Pathway cluster_catecholamines Catecholamine Synthesis L_Tyrosine This compound L_DOPA L-DOPA L_Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT TH Tyrosine Hydroxylase (TH) (Rate-Limiting Step) DDC DOPA Decarboxylase (DDC) DBH Dopamine β-Hydroxylase (DBH) PNMT Phenylethanolamine N-Methyltransferase (PNMT)

This compound Catecholamine Synthesis Pathway

Nootropic_Experimental_Workflow cluster_recruitment Participant Recruitment & Screening cluster_design Study Design cluster_intervention Intervention cluster_assessment Cognitive Assessment cluster_analysis Data Analysis Recruitment Recruitment of Healthy Volunteers Screening Screening for Inclusion/Exclusion Criteria Recruitment->Screening Randomization Randomization to Treatment Groups Screening->Randomization Baseline Baseline Cognitive Testing Screening->Baseline Blinding Double-Blind Administration Randomization->Blinding Nootropic Nootropic Agent (e.g., this compound) Blinding->Nootropic Placebo Placebo Control Blinding->Placebo Post_Dose Post-Intervention Cognitive Testing (e.g., N-Back, Stop-Signal) Nootropic->Post_Dose Placebo->Post_Dose Baseline->Blinding Data_Collection Data Collection (Accuracy, Reaction Time) Post_Dose->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis

References

L-Tyrosine Supplementation for Cognitive Enhancement: A Meta-Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of L-Tyrosine supplementation on cognitive performance, drawing from key experimental data. It objectively compares the effects of this compound with placebo interventions across various stressors and cognitive domains. Detailed experimental protocols and quantitative data are presented to support evidence-based evaluation.

Abstract

This compound, an amino acid precursor to the catecholamine neurotransmitters dopamine and norepinephrine, has been investigated for its potential to enhance cognitive function, particularly under conditions of stress. This meta-analysis synthesizes findings from several key studies, revealing that this compound supplementation may mitigate the detrimental effects of physical and psychological stress on cognitive resources. The primary mechanism involves replenishing depleted neurotransmitter levels, thereby supporting working memory, cognitive flexibility, and information processing. However, the ergogenic effects of this compound appear to be most pronounced in individuals subjected to demanding situations, with limited evidence for cognitive enhancement in non-stressed individuals.

Signaling Pathway of this compound

This compound serves as a direct precursor in the synthesis of dopamine and norepinephrine, critical neurotransmitters for cognitive processes. Under stressful conditions, the firing rate of catecholaminergic neurons increases, leading to a depletion of these neurotransmitters. Supplementation with this compound can increase its availability in the brain, thereby supporting the sustained synthesis of dopamine and norepinephrine to meet the heightened demand.

L_Tyrosine_Pathway cluster_0 Synthesis of Catecholamines cluster_1 Cognitive Functions L_Tyrosine This compound L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (Rate-limiting step) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Working_Memory Working Memory Dopamine->Working_Memory Cognitive_Flexibility Cognitive Flexibility Dopamine->Cognitive_Flexibility Attention Attention Norepinephrine->Attention

Caption: this compound to Catecholamine Synthesis Pathway.

Experimental Workflow

The majority of studies investigating the effects of this compound on cognitive performance employ a double-blind, placebo-controlled, crossover design. This methodology minimizes bias and allows for within-subject comparisons of the effects of this compound versus a placebo.

Experimental_Workflow cluster_workflow Typical Experimental Design Participant_Recruitment Participant Recruitment Baseline_Testing Baseline Cognitive and Physiological Testing Participant_Recruitment->Baseline_Testing Randomization Randomization to Treatment Order (this compound or Placebo First) Baseline_Testing->Randomization Stressor Application of Stressor Randomization->Stressor Washout Washout Period Crossover Crossover to a different Treatment Washout->Crossover Crossover->Stressor Cognitive_Testing Cognitive Performance Testing Stressor->Cognitive_Testing Stressor->Cognitive_Testing Cognitive_Testing->Washout Data_Analysis Data Analysis Cognitive_Testing->Data_Analysis

Caption: Generalized Experimental Workflow.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key studies on this compound supplementation and cognitive performance under various stressors.

Table 1: Performance under Military Combat Stress
StudyCognitive TaskThis compound Group (Performance Metric)Placebo Group (Performance Metric)p-value
Deijen et al. (1999)[1][2]Memory Search (hits)18.2 (± 2.8)15.5 (± 2.9)< 0.05
Tracking Task (time on target, s)125.4 (± 15.1)110.2 (± 18.3)< 0.05
Table 2: Performance under Cold and Hypoxia Stress
StudyCognitive TaskThis compound Group (Performance Metric)Placebo Group (Performance Metric)p-value
Banderet & Lieberman (1989)[3][4][5][6]Multiple Mood and Performance TasksSignificant reduction in adverse symptoms and performance impairments-< 0.05
Shurtleff et al. (1994)[7][8]Delayed Matching-to-Sample (% correct)85 (± 5)70 (± 8)< 0.05
Table 3: Performance under Sleep Deprivation
StudyCognitive TaskThis compound Group (Performance Metric)Placebo Group (Performance Metric)p-value
Neri et al. (1995)[9][10][11]Psychomotor Vigilance Task (lapses)Significant reduction in lapses-< 0.05
Table 4: Performance in a Multitasking Environment
StudyCognitive TaskThis compound Group (Performance Metric)Placebo Group (Performance Metric)p-value
Thomas et al. (1999)[12][13]Working Memory (accuracy)Significantly enhanced-< 0.05

Detailed Experimental Protocols

Deijen et al. (1999): Military Combat Training
  • Objective: To investigate the effects of this compound on cognitive performance, mood, and physiological parameters during a demanding military combat training course.[1]

  • Participants: 21 cadets from the Royal Military Academy.[1]

  • Design: Randomized, placebo-controlled, parallel-group design.[1]

  • Intervention: The tyrosine group (n=10) received a protein-rich drink containing 2g of this compound daily for five days. The placebo group (n=11) received a carbohydrate-rich drink with the same caloric value.[1]

  • Stressor: A week-long military combat training course involving physical and psychological stress.[1]

  • Cognitive Tasks: A memory search task and a tracking task were administered before and on the sixth day of the course.[1][2]

  • Key Findings: The this compound group demonstrated significantly better performance on both the memory and tracking tasks compared to the placebo group.[1][2]

Banderet and Lieberman (1989): Cold and Hypoxia
  • Objective: To determine if this compound could mitigate the adverse effects of combined cold and hypoxia on mood, symptoms, and performance.[3][4]

  • Participants: Healthy male volunteers.

  • Design: Double-blind, placebo-controlled, crossover design.[4]

  • Intervention: A single dose of this compound (100 mg/kg body weight) or a placebo.[4]

  • Stressor: 4.5-hour exposure to a hypobaric chamber simulating high altitude (4200m or 4700m) and cold (15°C).[3][5][6]

  • Cognitive Tasks: A battery of performance tasks assessing various cognitive functions.[3]

  • Key Findings: this compound significantly reduced many of the adverse symptoms, mood disturbances, and performance decrements induced by the environmental stressors.[5][6]

Shurtleff et al. (1994): Cold Stress
  • Objective: To assess the efficacy of this compound in preventing cold-induced working memory deficits.[7]

  • Participants: Eight healthy male volunteers.[7]

  • Design: Placebo-controlled, crossover design.

  • Intervention: A single dose of this compound (150 mg/kg body weight) or a placebo.[7]

  • Stressor: Exposure to a cold environment (4°C).[7]

  • Cognitive Tasks: A delayed matching-to-sample task to assess working memory.[7]

  • Key Findings: this compound supplementation completely reversed the cold-induced impairment in working memory performance.[7][8]

Neri et al. (1995): Sleep Deprivation
  • Objective: To examine the effects of this compound on cognitive performance during a period of extended wakefulness.[10]

  • Participants: Healthy male subjects.[10]

  • Design: Double-blind, placebo-controlled design.[10]

  • Intervention: A 150 mg/kg dose of this compound administered in a split dose after six hours of continuous work.[10]

  • Stressor: One night of sleep deprivation combined with continuous nighttime work.[10]

  • Cognitive Tasks: A battery of performance tasks including a psychomotor task and a high-event-rate vigilance task.[9][10]

  • Key Findings: this compound significantly ameliorated the performance decline on the psychomotor task and reduced the probability of lapses on the vigilance task for approximately three hours.[9][10]

Thomas et al. (1999): Multitasking
  • Objective: To investigate the effects of this compound on working memory performance in a multitasking environment.[12]

  • Participants: 20 healthy men and women.[12]

  • Design: Placebo-controlled, crossover design.[12]

  • Intervention: A single dose of this compound (150 mg/kg body weight) or a placebo.[12]

  • Stressor: A multitasking battery (SYNWORK1) designed to simultaneously measure working memory, arithmetic skills, and visual and auditory monitoring.[13]

  • Cognitive Tasks: The SYNWORK1 battery.[13]

  • Key Findings: this compound significantly enhanced the accuracy of the working memory component of the multitasking battery, suggesting it can sustain working memory when competing task requirements degrade performance.[12]

Conclusion

The collective evidence from these key studies strongly suggests that this compound supplementation can be an effective countermeasure against cognitive performance deficits induced by various stressors, including military combat training, cold and hypoxia, sleep deprivation, and multitasking demands. The primary mechanism of action is believed to be the replenishment of depleted brain catecholamines, particularly dopamine and norepinephrine.

For drug development professionals, these findings highlight the potential of targeting the catecholaminergic system to enhance cognitive resilience in demanding operational environments. Further research is warranted to determine optimal dosing strategies, the long-term effects of supplementation, and the potential for synergistic effects with other nootropic agents. Researchers and scientists should consider the specific nature of the cognitive demands and the presence of a stressor when designing future studies on this compound, as its efficacy appears to be context-dependent.

References

Cross-validation of different L-Tyrosine quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of L-Tyrosine, a critical amino acid in protein synthesis and a precursor to key neurotransmitters and hormones, is paramount in various fields of research and drug development. This guide provides an objective comparison of common this compound quantification assays, supported by experimental data and detailed protocols to assist in selecting the most appropriate method for your specific research needs.

At a Glance: Performance Comparison of this compound Quantification Assays

The selection of an this compound quantification assay is a critical decision that balances the need for sensitivity, specificity, throughput, and cost. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered gold-standard methods, offering high specificity and sensitivity. Enzymatic and colorimetric assays provide simpler, often higher-throughput alternatives, while fluorometric assays can offer exceptional sensitivity.

Assay Type Principle Linearity Range Limit of Detection (LOD) Limit of Quantification (LOQ) Throughput Specificity
HPLC-UV Chromatographic separation followed by UV detection.15.625 - 500 mmol/L[1]Not widely reported15.625 mmol/L[1]ModerateHigh
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection.20 - 1000 µmol/LNot widely reported20 µmol/LModerate to HighVery High
Enzymatic/Colorimetric Enzymatic oxidation of this compound produces a colored product.5 - 75 nmol/well[2]15.6 µM[3]50 µM[4]HighModerate to High
Fluorometric Formation of a fluorescent complex or measurement of intrinsic fluorescence.1 x 10⁻⁵ to 5 x 10⁻⁹ mol L⁻¹[5]2.7 x 10⁻⁹ mol L⁻¹[5]Not widely reportedHighModerate to High

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method provides robust and reliable quantification of this compound, particularly in well-defined sample matrices.

Sample Preparation:

  • For Pharmaceutical Formulations: Dissolve the sample in a suitable solvent (e.g., mobile phase) to a known concentration. Filter through a 0.45 µm syringe filter before injection.

  • For Biological Samples (e.g., Plasma, Serum): Deproteinize the sample by adding a precipitating agent like ice-cold acetonitrile or perchloric acid, followed by centrifugation. The supernatant is then collected and filtered.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at approximately 275 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

Quantification:

A calibration curve is generated by injecting standard solutions of this compound at various known concentrations. The peak area of this compound in the sample chromatogram is then compared to the calibration curve to determine its concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier method for quantifying this compound in complex biological matrices due to its exceptional sensitivity and specificity.

Sample Preparation:

  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add an internal standard (e.g., deuterated this compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

LC-MS/MS Conditions:

  • Column: Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific for this compound and the internal standard.

Quantification:

A calibration curve is constructed by analyzing standards of known this compound concentrations. The ratio of the peak area of the analyte to the internal standard is used for quantification to correct for matrix effects and variations in sample processing.

Enzymatic/Colorimetric Assay

This method offers a straightforward and high-throughput approach for this compound quantification, suitable for screening large numbers of samples.

Assay Principle:

Tyrosine is enzymatically oxidized, leading to a colorimetric product that can be measured spectrophotometrically. The absorbance is directly proportional to the this compound concentration.

Assay Procedure (96-well plate format):

  • Standard Curve Preparation: Prepare a series of this compound standards (e.g., ranging from 0 to 75 nmol/well) by diluting a stock solution in assay buffer.[2]

  • Sample Preparation: Deproteinize samples containing protein using a 10 kDa spin column.[4]

  • Add 50 µL of each standard or sample to the wells of a 96-well microtiter plate.

  • Reaction Initiation: Add 50 µL of the Reaction Mix (containing the enzyme) to each well.

  • Incubation: Incubate the plate for 10-60 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at approximately 492 nm using a microplate reader.[2][4]

Quantification:

Subtract the blank reading from all measurements. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Determine the this compound concentration in the samples from this curve.

Fluorometric Assay

This highly sensitive method is based on the fluorescence enhancement of an ion-pair formed between this compound and a fluorescent dye.[5]

Assay Principle:

The formation of an ion associate between this compound and a fluorescent probe (e.g., neutral red dye) in a specific solvent and pH results in a significant enhancement of fluorescence intensity, which is proportional to the this compound concentration.[5]

Assay Procedure:

  • Standard and Sample Preparation: Prepare standard solutions of this compound and the samples in a suitable solvent (e.g., acetonitrile).

  • Reaction Mixture: In a microplate well or cuvette, combine the this compound standard or sample with the fluorescent dye solution (e.g., neutral red dye) in a buffer solution to maintain an optimal pH (e.g., pH 9.5).[5]

  • Incubation: Allow the reaction to proceed for a specified time at room temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity at the optimal excitation and emission wavelengths (e.g., λex = 350 nm, λem = 610 nm for the neutral red dye method).[5]

Quantification:

A calibration curve is constructed by plotting the fluorescence intensity of the standards against their concentrations. The concentration of this compound in the samples is then determined by interpolating their fluorescence readings on the standard curve.

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample Filtration Filtration Sample->Filtration Dissolution/ Deproteinization Injection Injection Filtration->Injection C18_Column C18_Column Injection->C18_Column Mobile Phase UV_Detector UV_Detector C18_Column->UV_Detector Separation Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Peak Area vs. Standard Curve

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis Sample Sample Protein_Precipitation Protein_Precipitation Sample->Protein_Precipitation Add Internal Standard Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection LC_Separation LC_Separation Supernatant_Collection->LC_Separation ESI ESI LC_Separation->ESI Gradient Elution MS_Detection MS_Detection ESI->MS_Detection Ionization Data_Acquisition Data_Acquisition MS_Detection->Data_Acquisition MRM Quantification Quantification Data_Acquisition->Quantification Peak Area Ratio vs. Standard Curve

Enzymatic_Workflow Standards_Samples Prepare Standards & Samples in 96-well Plate Reaction_Mix Add Enzymatic Reaction Mix Standards_Samples->Reaction_Mix Incubation Incubate at Room Temperature Reaction_Mix->Incubation Measurement Measure Absorbance (e.g., 492 nm) Incubation->Measurement Quantification Calculate Concentration vs. Standard Curve Measurement->Quantification

Fluorometric_Workflow Standards_Samples Prepare Standards & Samples Reaction_Mix Add Fluorescent Dye & Buffer (pH 9.5) Standards_Samples->Reaction_Mix Incubation Incubate at Room Temperature Reaction_Mix->Incubation Measurement Measure Fluorescence (Ex/Em: 350/610 nm) Incubation->Measurement Quantification Calculate Concentration vs. Standard Curve Measurement->Quantification

References

A Comparative Analysis of L-Tyrosine and L-Tryptophan on Mood Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of L-Tyrosine and L-Tryptophan on mood, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the distinct mechanisms and potential applications of these two amino acid precursors in modulating affective states.

Introduction

This compound and L-Tryptophan are essential amino acids that serve as precursors to critical neurotransmitters involved in mood regulation. This compound is the metabolic precursor to the catecholamines—dopamine and norepinephrine—which are associated with alertness, focus, and motivation.[1][2] In contrast, L-Tryptophan is the precursor to serotonin, a neurotransmitter pivotal in feelings of well-being, calmness, and happiness.[3][4] While both amino acids are integral to central nervous system function, their effects on mood are distinct and are being investigated for different therapeutic applications.

Quantitative Data Summary

Direct head-to-head clinical trials comparing the mood effects of this compound and L-Tryptophan are limited. The following table summarizes findings from separate studies on each amino acid to provide a comparative overview.

FeatureThis compoundL-Tryptophan
Primary Neurotransmitter Pathway Dopamine & Norepinephrine[1][2]Serotonin[3][4]
Primary Reported Mood Effects Improved cognitive performance under stress, mixed evidence for antidepressant effects.[5][6][7][8]Decreased anxiety, increased positive mood, and reduction in depressive symptoms.[3][9][10]
Dosage in Clinical Trials 100-150 mg/kg for acute stress; up to 100 mg/kg/day for depression.[2][8]0.14-3 g/day for mood enhancement in healthy individuals.[3][11]
User Reported Positive Effects (Non-Clinical) 89% of reviewers reported a positive effect for various uses including mood.[3]64% of reviewers reported a positive effect for various uses including mood.[3]

Signaling Pathways

The distinct effects of this compound and L-Tryptophan on mood stem from their roles in separate neurotransmitter synthesis pathways.

L_Tyrosine_Pathway cluster_tyrosine This compound Pathway L_Tyrosine This compound L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase

This compound to Catecholamine Synthesis

L_Tryptophan_Pathway cluster_tryptophan L-Tryptophan Pathway L_Tryptophan L-Tryptophan Five_HTP 5-HTP L_Tryptophan->Five_HTP Tryptophan Hydroxylase Serotonin Serotonin (5-HT) Five_HTP->Serotonin Aromatic L-amino acid Decarboxylase

L-Tryptophan to Serotonin Synthesis

Experimental Protocols

Methodologies from representative studies are detailed below to provide insight into how the effects of these amino acids on mood are assessed.

L-Tryptophan Supplementation for Mood in Healthy Adults

A systematic review of randomized controlled trials (RCTs) highlighted studies investigating the effects of L-Tryptophan intake on mood in healthy adults.[3]

  • Study Design: Randomized, placebo-controlled trials.

  • Participants: Healthy adult individuals.

  • Intervention: Daily supplementation with L-Tryptophan, with doses ranging from 0.14 to 3 grams, in addition to their regular diet.[3][11]

  • Duration: Varied across studies.

  • Outcome Measures: Assessment of mood and emotional functioning, often using validated questionnaires to measure changes in negative and positive feelings, such as anxiety and happiness.[3]

This compound for Depression: A Double-Blind Trial

A notable study investigated the antidepressant potential of this compound in outpatients with major depression.

  • Study Design: A 4-week randomized, prospective, double-blind comparison.

  • Participants: 65 outpatients diagnosed with RDC major depression.

  • Interventions:

    • Oral this compound (100 mg/kg/day)

    • Imipramine (2.5 mg/kg/day)

    • Placebo

  • Outcome Measures:

    • Primary: Changes in depression scores assessed by psychiatric status rating scales.

    • Biochemical: Urinary 3-methoxy-4-hydroxyphenylglycol (MHPG) excretion and plasma amino acid concentrations.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial investigating the effects of this compound or L-Tryptophan on mood.

Experimental_Workflow cluster_workflow Clinical Trial Workflow Recruitment Participant Recruitment (e.g., Healthy Adults or Individuals with Depression) Screening Screening & Baseline Assessment - Medical History - Psychiatric Evaluation - Baseline Mood Scores (e.g., POMS, HDRS) Recruitment->Screening Randomization Randomization Screening->Randomization Intervention Intervention Phase (e.g., 4-8 weeks) - this compound/L-Tryptophan - Placebo Randomization->Intervention Data_Collection Data Collection - Regular Mood Assessments - Biomarker Sampling (Blood, Urine) Intervention->Data_Collection Analysis Data Analysis - Statistical Comparison of Mood Scores - Analysis of Biomarkers Data_Collection->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Generalized Experimental Workflow

Discussion

The available evidence suggests that L-Tryptophan may be more directly effective in improving mood and reducing symptoms of depression and anxiety in a broader population due to its role as a precursor to serotonin.[3][9][10] Systematic reviews of RCTs have indicated that L-Tryptophan supplementation can decrease negative feelings and increase positive mood in healthy individuals.[3]

The role of this compound in mood enhancement appears to be more context-dependent, with its primary benefits observed in situations of acute stress where catecholamine levels may be depleted.[8] Under such conditions, this compound has been shown to improve cognitive function and may mitigate some of the negative mood effects associated with stress.[7] However, its efficacy as a primary antidepressant is not well-supported by current research, with some double-blind, placebo-controlled trials showing no significant antidepressant activity.

Conclusion

This compound and L-Tryptophan influence mood through distinct neurochemical pathways. L-Tryptophan's conversion to serotonin appears to have a more direct and consistent positive effect on mood and symptoms of depression and anxiety. This compound's impact on mood is more closely linked to its ability to support catecholamine synthesis under stressful conditions, thereby improving cognitive function and potentially buffering against stress-induced mood decrements. For drug development and therapeutic applications, L-Tryptophan may hold more promise as a direct mood-enhancing agent, while this compound could be considered for applications aimed at improving cognitive resilience and mood stability in high-stress environments. Further head-to-head comparative studies are warranted to more definitively delineate their respective and potential synergistic effects on mood regulation.

References

L-Tyrosine Under Pressure: A Comparative Guide to Replicating Stress Resilience Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of L-Tyrosine and Alternatives in Mitigating the Effects of Acute Stress on Cognitive Performance.

This guide provides a comprehensive overview of key studies investigating the effects of this compound on cognitive function under stressful conditions. It is designed to offer the necessary detail for researchers and drug development professionals to understand, replicate, and build upon existing research in the field of stress resilience. For comparative purposes, we also examine studies on Rhodiola rosea, a prominent herbal adaptogen often used for similar purposes.

The Catecholamine Connection: this compound's Mechanism of Action

Under acute stress, the brain's demand for catecholamines—neurotransmitters like dopamine and norepinephrine that are crucial for maintaining cognitive function—increases significantly.[1][2] this compound is a critical amino acid precursor in the synthesis of these vital neurotransmitters.[3][4][5][6][7] The theory behind this compound supplementation for stress resilience is that by increasing the availability of this precursor, the brain can better sustain catecholamine production, thereby mitigating the negative cognitive effects of stress.[1][2]

Catecholamine_Pathway L_Tyrosine This compound L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase

Catecholamine synthesis pathway from this compound.

Comparative Efficacy of this compound in Human Studies

The following tables summarize quantitative data from key studies that have investigated the effects of this compound on cognitive performance under various stressors.

Table 1: this compound Supplementation and Cognitive Performance Under Stress
StudyStressorSubjectsThis compound DoseKey Cognitive Outcomes
Deijen et al. (1999) [8][9][10]Military Combat Training21 Cadets2g/day for 5 daysImproved memory and tracking task performance compared to placebo.[8][9]
Banderet & Lieberman (1989) [2][11][12]Hypoxia (4200-4700m) + Cold (15°C)23 Male Soldiers100 mg/kgSignificantly decreased adverse symptoms, moods, and performance impairments in subjects with average or greater responses to the environmental conditions.[2][11][12]
Mahoney et al. (2007) [13][14]Cold Water Immersion (~10°C)19 Volunteers150 mg/kg before each of two immersionsMitigated working memory decrements ; correct responses on a Match-to-Sample task increased.[13][14]
Thomas et al. (1999) [15]Multitasking20 Healthy Adults150 mg/kgEnhanced accuracy and decreased frequency of list retrieval on a working memory task during multitasking.[15]

A Look at an Alternative: Rhodiola Rosea

Rhodiola rosea is an adaptogenic herb that has been studied for its potential to enhance stress resilience and cognitive function. Unlike this compound's direct role as a precursor, Rhodiola rosea is thought to exert its effects by modulating the hypothalamic-pituitary-adrenal (HPA) axis and other stress-response systems.[16][17]

Table 2: Rhodiola Rosea Supplementation and Cognitive Performance Under Stress
StudyStressorSubjectsRhodiola Rosea DoseKey Cognitive Outcomes
Spasov et al. (2000) Exam Period40 Students50 mg of standardized extract twice daily for 20 daysSignificant improvements in physical fitness, neuro-motoric functions, mental performance, and general well-being compared to placebo.[17]
Shevtsov et al. (2003) Mental Fatigue and Stress161 CadetsSingle dose of 370 mg or 555 mgPronounced anti-fatigue effect observed in both dosage groups compared to placebo.
Olsson et al. (2009) Fatigue Syndrome60 Participants576 mg extract/day for 28 daysExerted an anti-fatigue effect that increased mental performance, particularly the ability to concentrate , and decreased cortisol response to awakening stress.

Detailed Experimental Protocols

For the purpose of replication, the following are detailed methodologies from key studies cited in this guide.

This compound Study Protocol: Deijen et al. (1999)
  • Objective: To assess the effect of this compound supplementation on cognitive performance during a demanding military combat training course.[8][9]

  • Subjects: 21 cadets participating in the training course.[8][9]

  • Design: Randomized, placebo-controlled.

  • Intervention:

    • Tyrosine Group (n=10): Received a protein-rich drink containing 2g of this compound daily for five days.[8][9]

    • Placebo Group (n=11): Received a carbohydrate-rich drink with the same caloric value.[8][9]

  • Stressor: A highly demanding military combat training course involving psychosocial and physical stress.[8][9]

  • Cognitive Assessment: A battery of cognitive tasks, including memory and tracking tests, was administered before the course and on the sixth day.[8][9]

  • Key Findings: The this compound group demonstrated significantly better performance on the memory and tracking tasks compared to the placebo group.[8][9]

Rhodiola Rosea Study Protocol: Spasov et al. (2000)
  • Objective: To evaluate the effect of Rhodiola rosea extract on the mental and physical performance of students during an examination period.[17]

  • Subjects: 40 foreign students.[17]

  • Design: Randomized, double-blind, placebo-controlled.

  • Intervention:

    • Rhodiola Group (n=20): Received 50 mg of a standardized Rhodiola rosea extract twice daily for 20 days.[17]

    • Placebo Group (n=20): Received a placebo for the same duration.[17]

  • Stressor: The inherent stress of a final examination period.[17]

  • Assessment: A range of psychometric tests evaluating physical fitness, neuro-motor function, mental performance, and general well-being were conducted before and after the supplementation period.[17]

  • Key Findings: The group receiving Rhodiola rosea showed significant improvements in physical fitness, motor skills, mental performance, and overall well-being.[17]

Visualizing the Research Workflow

The following diagram illustrates a typical experimental workflow for studies investigating the effects of a supplement on cognitive performance under stress.

Experimental_Workflow cluster_pre Pre-Intervention cluster_intervention Intervention cluster_stress Stressor Exposure cluster_post Post-Intervention Recruitment Subject Recruitment (e.g., Healthy Volunteers) Baseline Baseline Assessment (Cognitive Tests, Physiological Measures) Recruitment->Baseline Randomization Randomization Baseline->Randomization Supplement Supplement Administration (this compound or Alternative) Randomization->Supplement Placebo Placebo Administration Randomization->Placebo Stressor Acute Stressor (e.g., Cold, Hypoxia, Cognitive Demand) Supplement->Stressor Placebo->Stressor Post_Assessment Post-Stressor Assessment (Cognitive Tests, Physiological Measures) Stressor->Post_Assessment Analysis Data Analysis (Comparison between groups) Post_Assessment->Analysis

Generalized experimental workflow for stress resilience studies.

Conclusion

The presented data suggests that this compound supplementation can be an effective countermeasure against the decrements in cognitive performance, particularly working memory and attention, that occur during acute stress. The mechanism is likely linked to its role as a precursor to essential catecholamines. For researchers looking to replicate or extend these findings, the provided protocols and quantitative summaries offer a solid foundation.

Rhodiola rosea also shows promise as a stress-mitigating agent, appearing to act through broader adaptogenic pathways. Future research could benefit from direct comparative studies between this compound and Rhodiola rosea to better delineate their respective strengths and optimal applications in enhancing stress resilience. The detailed methodologies and data presented here are intended to facilitate such future investigations and contribute to the development of effective interventions for individuals operating in high-stress environments.

References

Head-to-Head Comparison of L-Tyrosine and L-DOPA on Motor Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of L-Tyrosine and L-DOPA on motor function, designed for researchers, scientists, and drug development professionals. We delve into the experimental data, detailed methodologies, and underlying signaling pathways to offer an objective analysis of these two key compounds in the context of motor control, particularly in models of Parkinson's disease.

Introduction

L-DOPA is the gold-standard treatment for Parkinson's disease, directly replenishing dopamine levels to alleviate motor symptoms.[1] However, its long-term use is often associated with motor complications like dyskinesia.[2] this compound, a precursor to L-DOPA in the dopamine synthesis pathway, has been investigated as a potential alternative or adjunct therapy, with the hypothesis that it may offer a more controlled and sustained increase in dopamine levels. This guide critically evaluates the experimental evidence for the effects of both compounds on motor function.

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the effects of L-DOPA and this compound on motor function in animal models of Parkinson's disease. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from separate experiments.

Table 1: Effect of L-DOPA on Motor Function in Rodent Models of Parkinson's Disease

Animal ModelTreatment GroupMotor Function TestKey FindingsReference
6-OHDA Rat ModelL-DOPA (6 mg/kg)Open Field TestIncreased total distance traveled and mean velocity in the "ON" phase compared to pre-treatment and "OFF" phase.[2]
6-OHDA Rat ModelL-DOPA (8 mg/kg)Open Field TestSignificantly increased locomotor activity in the "ON" phase compared to saline-treated parkinsonian rats.[2]
MPTP Mouse ModelL-DOPA (8 mg/kg/day for 2 days)Pole Test, Balance Beam, Rotarod TestSignificantly ameliorated behavioral deficits caused by MPTP.[1]
PITx3-deficient MiceL-DOPAAccelerating RotarodRescued motor skill learning deficiency, achieving performance levels of control mice.[3]

Table 2: Effect of this compound and its Derivatives on Motor Function

Animal Model/Human StudyTreatment GroupMotor Function TestKey FindingsReference
Rat ModelN-(alpha-linolenoyl) tyrosine (this compound derivative)Not specifiedImproved motor activity without inducing tolerance.[4]
Human (Parkinson's Disease)This compound (1000 mg/day for 7 days)Not specified for motor functionNo significant changes in motor symptoms were reported (study focused on orthostatic hypotension).[5]

Experimental Protocols

Animal Models of Parkinson's Disease

a) 6-Hydroxydopamine (6-OHDA) Rat Model:

This model induces a specific lesion of the nigrostriatal dopamine pathway.

  • Procedure: Male Wistar rats are anesthetized, and a stereotactic frame is used for precise injection. 6-OHDA is dissolved in saline containing 0.02% ascorbic acid to prevent oxidation. A unilateral injection of 6-OHDA is made into the medial forebrain bundle (MFB).

  • Lesion Confirmation: The extent of the dopaminergic lesion is typically confirmed post-mortem by tyrosine hydroxylase (TH) immunohistochemistry in the substantia nigra and striatum.

b) MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model:

MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.

  • Procedure: Male C57BL/6 mice are commonly used. MPTP hydrochloride is dissolved in saline and administered via intraperitoneal (i.p.) or subcutaneous injections. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.

  • Post-Lesion Period: Behavioral testing is typically performed 7-14 days after MPTP administration to allow for the full development of the dopaminergic lesion.

Motor Function Tests

a) Open Field Test:

This test assesses spontaneous locomotor activity, exploration, and anxiety-like behavior.

  • Apparatus: A square arena with walls, often equipped with infrared beams or a video tracking system to monitor movement.

  • Procedure: Animals are placed in the center of the arena and allowed to explore freely for a defined period (e.g., 30 minutes).

  • Parameters Measured: Total distance traveled, mean velocity, time spent in the center versus the periphery, and rearing frequency.

b) Rotarod Test:

This test evaluates motor coordination and balance.

  • Apparatus: A rotating rod that can be set at a constant or accelerating speed.

  • Procedure: Animals are placed on the rotating rod, and the latency to fall is recorded. Multiple trials are conducted over several days to assess motor learning.

  • Parameters Measured: Latency to fall from the rod (in seconds).

Signaling Pathways and Experimental Workflow

Dopamine Synthesis Pathway

The following diagram illustrates the biochemical pathway for the synthesis of dopamine from this compound, highlighting the roles of both this compound and L-DOPA.

Dopamine_Synthesis_Pathway LTyrosine This compound TH Tyrosine Hydroxylase (TH) (Rate-limiting step) LTyrosine->TH LDOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) LDOPA->AADC Dopamine Dopamine TH->LDOPA Hydroxylation AADC->Dopamine Decarboxylation

Dopamine synthesis from this compound.

General Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the effects of pharmacological compounds on motor function in an animal model of Parkinson's disease.

Experimental_Workflow AnimalModel Animal Model Induction (e.g., 6-OHDA or MPTP) Baseline Baseline Motor Function Testing (e.g., Rotarod, Open Field) AnimalModel->Baseline Treatment Chronic Treatment Administration (L-DOPA, this compound, or Vehicle) Baseline->Treatment PostTreatment Post-Treatment Motor Function Testing Treatment->PostTreatment Analysis Biochemical & Histological Analysis (Dopamine levels, TH staining) PostTreatment->Analysis

Pharmacological study workflow.

Discussion and Conclusion

The available experimental data robustly support the efficacy of L-DOPA in improving motor function in animal models of Parkinson's disease.[1][2][3] L-DOPA administration consistently leads to enhanced locomotor activity and coordination in lesioned animals. However, the long-term administration of L-DOPA is known to induce dyskinesias, a significant limiting factor in its clinical use.[2]

In contrast, the evidence for this compound's direct impact on motor function in parkinsonian models is less compelling. While a derivative of this compound has shown some promise in improving motor activity in one study,[4] a clinical trial in Parkinson's disease patients did not report significant motor improvements, although this was not the primary outcome of the study.[5] The therapeutic potential of this compound may lie in its role as a precursor, potentially offering a more regulated and sustained increase in dopamine synthesis compared to the direct administration of L-DOPA. However, further rigorous, direct comparative studies are necessary to fully elucidate the therapeutic potential of this compound for motor symptoms in Parkinson's disease.

This guide highlights the current state of research and underscores the need for further investigation to directly compare the efficacy and side-effect profiles of this compound and L-DOPA on motor function. Such studies are crucial for the development of novel and improved therapeutic strategies for Parkinson's disease.

References

Assessing the Placebo Effect in L-Tyrosine Cognitive Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the true efficacy of cognitive enhancers requires rigorous evaluation against placebo. This guide provides a comprehensive comparison of placebo-controlled studies on L-Tyrosine, a popular amino acid precursor to the neurotransmitter dopamine, and its effects on cognitive function. By presenting detailed experimental data, methodologies, and visualizing key pathways, this document aims to facilitate a deeper understanding of the placebo effect in the context of this compound research.

This compound and its Role in Cognitive Function

This compound is a non-essential amino acid that serves as a precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. The conversion of this compound to dopamine is a critical pathway in the brain, as dopamine plays a significant role in various cognitive processes, including working memory, executive function, and attention. The prevailing hypothesis is that supplementing with this compound can increase the available pool of this precursor, potentially leading to enhanced dopamine synthesis and, consequently, improved cognitive performance, particularly under stressful or cognitively demanding conditions.

The this compound to Dopamine Signaling Pathway

The synthesis of dopamine from this compound involves a two-step enzymatic process. First, the enzyme tyrosine hydroxylase (TH) converts this compound into L-DOPA (L-3,4-dihydroxyphenylalanine). This is the rate-limiting step in dopamine synthesis. Subsequently, the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, converts L-DOPA into dopamine.

L_Tyrosine_to_Dopamine_Pathway cluster_precursor Precursor cluster_synthesis Dopamine Synthesis This compound This compound L-DOPA L-DOPA This compound->L-DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L-DOPA->Dopamine Aromatic L-amino Acid Decarboxylase (AADC)

This compound to Dopamine Synthesis Pathway

Comparison of Placebo-Controlled this compound Cognitive Studies

The following tables summarize the key quantitative data from several placebo-controlled studies investigating the effects of this compound on cognitive performance. These studies employed various cognitive tasks to assess different domains of cognitive function.

Study Participants Dosage Placebo Cognitive Domain(s) Assessed
Mahoney et al. (2007)[1]19 healthy adults150 mg/kg body weightFood bar with no this compoundWorking Memory, Attention
Colzato et al. (2013)[2]22 healthy young adults2 gMicrocrystalline celluloseWorking Memory (Updating)
Steenbergen et al. (2015)22 healthy adults2 gMicrocrystalline celluloseCognitive Flexibility (Task Switching)
Thomas et al. (1999)[3]20 healthy adults (10 M, 10 F)150 mg/kg body weightCornstarchWorking Memory, Multitasking
Deijen et al. (1999)[4]21 military cadets2 g/day for 5 daysCarbohydrate-rich drinkMemory, Psychomotor Tracking
Neri et al. (1995)[5]20 healthy males150 mg/kg body weightCornstarchPsychomotor Performance, Vigilance
Study Key Findings (this compound vs. Placebo) p-value
Mahoney et al. (2007)[1]Improved working memory performance during cold exposure.p < 0.05
Colzato et al. (2013)[2]Enhanced working memory updating (2-back task performance).p < 0.05
Steenbergen et al. (2015)Reduced task-switching costs, indicating improved cognitive flexibility.p < 0.05
Thomas et al. (1999)[3]Improved working memory accuracy in a multitasking environment.p < 0.05
Deijen et al. (1999)[4]Better performance on memory and tracking tasks during a combat training course.p < 0.05
Neri et al. (1995)[5]Ameliorated performance decline on a psychomotor task and reduced lapses in vigilance during sleep deprivation.p < 0.05

Experimental Protocols

A generalized experimental workflow for a placebo-controlled study on this compound and cognition is outlined below. This workflow highlights the critical steps from participant recruitment to data analysis, emphasizing the double-blind, randomized, and crossover or parallel-group designs typically employed.

Experimental_Workflow cluster_setup Study Setup cluster_analysis Data Analysis Recruitment Participant Recruitment (e.g., healthy adults) Screening Screening & Informed Consent Recruitment->Screening Randomization Randomization to Groups Screening->Randomization Administration Administration of This compound or Placebo Randomization->Administration Cognitive_Testing Cognitive Task Battery Administration->Cognitive_Testing Physiological_Measures Physiological Measures (e.g., heart rate, cortisol) Administration->Physiological_Measures Data_Collection Data Collection Cognitive_Testing->Data_Collection Physiological_Measures->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-tests) Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Generalized Experimental Workflow
Key Methodologies from Cited Experiments

Mahoney et al. (2007): Working Memory under Cold Stress [1]

  • Participants: 19 healthy adults.

  • Design: Double-blind, placebo-controlled, within-subjects crossover design.

  • Intervention: Participants consumed a food bar containing either 150 mg/kg body weight of this compound or no this compound (placebo) before exposure to cold water (10°C) or a control condition (35°C).

  • Cognitive Tasks: A battery of cognitive tests was administered, including a matching-to-sample task to assess working memory and a choice reaction time task for attention.

  • Outcome Measures: Accuracy and reaction time on the cognitive tasks.

Colzato et al. (2013): Working Memory Updating [2]

  • Participants: 22 healthy young adults.

  • Design: Double-blind, placebo-controlled, within-subjects crossover design.

  • Intervention: Participants received a single oral dose of 2 grams of this compound or a placebo (microcrystalline cellulose).

  • Cognitive Task: The N-back task was used to measure working memory updating, with participants completing both a 1-back (low cognitive load) and a 2-back (high cognitive load) version.

  • Outcome Measures: Accuracy (d-prime) and reaction time on the N-back task.

Steenbergen et al. (2015): Cognitive Flexibility

  • Participants: 22 healthy adults.

  • Design: Double-blind, placebo-controlled, between-subjects design.

  • Intervention: Participants were randomly assigned to receive either a single oral dose of 2 grams of this compound or a placebo (microcrystalline cellulose).

  • Cognitive Task: A task-switching paradigm was employed to assess cognitive flexibility. Participants had to switch between two different tasks, and the cost of switching (in terms of reaction time) was measured.

  • Outcome Measures: Task-switching costs (the difference in reaction time between switch and non-switch trials).

Thomas et al. (1999): Working Memory in a Multitasking Environment [3]

  • Participants: 20 healthy adults (10 male, 10 female).

  • Design: Double-blind, placebo-controlled, crossover design.

  • Intervention: Participants ingested either 150 mg/kg body weight of this compound or a placebo (cornstarch).

  • Cognitive Task: A multitasking battery (SYNWORK) was used, which required participants to simultaneously perform tasks assessing working memory, arithmetic, and visual and auditory monitoring.

  • Outcome Measures: Performance accuracy on the working memory component of the multitasking battery.

Deijen et al. (1999): Cognitive Performance under Military Stress [4]

  • Participants: 21 military cadets undergoing a combat training course.

  • Design: Double-blind, placebo-controlled, parallel-group design.

  • Intervention: Participants received a daily protein-rich drink containing 2 grams of this compound or a carbohydrate-rich placebo drink for five days.

  • Cognitive Tasks: A memory task and a tracking task were administered before and after the training course.

  • Outcome Measures: Performance on the memory and tracking tasks.

Neri et al. (1995): Performance during Extended Wakefulness [5]

  • Participants: 20 healthy male volunteers.

  • Design: Double-blind, placebo-controlled, between-subjects design.

  • Intervention: After 6 hours of a 13-hour period of continuous work and sleep deprivation, participants received either 150 mg/kg body weight of this compound or a cornstarch placebo.

  • Cognitive Tasks: A battery of tasks including a psychomotor tracking task and a vigilance task.

  • Outcome Measures: Performance on the psychomotor and vigilance tasks.

Conclusion

The evidence from these placebo-controlled studies suggests that this compound supplementation can have a positive impact on cognitive functions, particularly those related to working memory, cognitive flexibility, and attention, especially under conditions of stress or high cognitive demand. The consistent use of double-blind, placebo-controlled designs in this field of research is crucial for isolating the pharmacological effects of this compound from the psychological influence of the placebo effect.

For researchers and drug development professionals, these findings highlight the importance of carefully designed and controlled studies to accurately assess the efficacy of cognitive enhancers. The detailed methodologies and quantitative data presented in this guide can serve as a valuable resource for designing future studies and for critically evaluating the existing literature on this compound and other nootropic compounds. Future research should continue to explore the dose-response relationship of this compound, its effects on different cognitive domains, and the individual factors that may moderate its efficacy.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of laboratory chemicals is paramount for ensuring a safe and compliant working environment. The proper disposal of amino acids like L-Tyrosine is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with established safety data.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While not classified as a hazardous material for transport, it can cause skin, eye, and respiratory irritation[1][2][3]. Therefore, adherence to standard laboratory safety protocols is essential.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Safety glasses with side-shields or goggles[2].

  • Hand Protection: Chemically resistant gloves[2].

  • Body Protection: A laboratory coat and, if necessary, impervious clothing[2].

In the event of a spill, avoid generating dust. The spilled material should be carefully swept up and placed into a suitable, sealed container for disposal[2][4]. It is imperative to prevent the chemical from entering drains or waterways[2][4][5].

Summary of Safety and Disposal Information

The following table summarizes key safety and disposal information for this compound.

ParameterInformationCitations
GHS Hazard Statements Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1][2][3]
Primary Routes of Exposure Inhalation, Skin contact, Eye contact[1][2]
Recommended PPE Safety glasses with side-shields, protective gloves, lab coat[2]
Spill Response Sweep up spilled material to avoid dust, place in a sealed container for disposal.[2][4]
Prohibited Disposal Do not let product enter drains.[2][4][5]
Primary Disposal Method Contact a licensed professional waste disposal service.[2][4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local regulations[5][6]. The following is a general procedural guide:

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused product, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup materials, should be considered chemical waste.

    • Segregate this compound waste from other waste streams to prevent unintended reactions. Keep it in its original container where possible.

  • Waste Collection and Containerization:

    • Use a designated, chemically compatible, and clearly labeled waste container. The container must be kept closed except when adding waste[2][4].

    • The label should clearly identify the contents as "this compound Waste."

  • Storage:

    • Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials[7].

  • Final Disposal:

    • Arrange for the disposal of the waste through a licensed and certified hazardous waste disposal contractor[2][4][5].

    • One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[2].

    • Handle uncleaned containers in the same manner as the product itself.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

L_Tyrosine_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify and Segregate This compound Waste ppe->identify_waste is_spill Is it a Spill? identify_waste->is_spill cleanup_spill Clean Up Spill: - Avoid Dust Generation - Sweep into a Sealed Container is_spill->cleanup_spill Yes collect_waste Collect Waste in a Labeled, Sealed Container is_spill->collect_waste No cleanup_spill->collect_waste store_waste Store Container in a Designated Waste Accumulation Area collect_waste->store_waste contact_vendor Arrange for Disposal by a Licensed Waste Contractor store_waste->contact_vendor end End: Proper Disposal Complete contact_vendor->end

Procedural workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential procedural guidance on the personal protective equipment (PPE) for handling L-Tyrosine, including operational plans for use and disposal, to foster a secure laboratory environment.

Personal Protective Equipment (PPE) Recommendations

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is necessary to minimize exposure. The recommended PPE is summarized in the table below.

PPE CategoryRecommendationStandard
Eye Protection Chemical safety goggles or safety glasses with side-shields should be worn to protect against dust particles.[1][2][3][4]EN166, OSHA 29 CFR 1910.133
Hand Protection Wear protective gloves. Nitrile gloves are a suitable option.[5][6][7] It is crucial to inspect gloves for any signs of degradation or punctures before use.EN 374
Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.[1][8]N/A
Respiratory Protection In situations where dust may be generated, a NIOSH/CEN approved respirator should be used.[1][3] A P95 (US) or P1 (EU EN 143) particulate filter is a suitable choice for nuisance exposures.[3]NIOSH/CEN Approved

Occupational Exposure Limits (OELs): It is important to note that specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH.[1] Therefore, it is crucial to handle this compound with a high degree of caution, implementing engineering controls and the personal protective equipment outlined above to minimize any potential exposure.

Operational Plan for PPE Usage and Disposal

A systematic approach to the use and disposal of PPE is critical to ensure the safety of laboratory personnel and the surrounding environment.

1. Preparation and Donning PPE:

  • Hand Hygiene: Before putting on any PPE, thoroughly wash your hands with soap and water or use an alcohol-based hand sanitizer.[9]

  • Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.

  • Respirator (if required): If there is a risk of inhaling dust, don a fitted respirator. Perform a seal check to ensure it is working correctly.

  • Eye Protection: Put on safety goggles or glasses.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat to provide a complete barrier.[9]

2. Handling of this compound:

  • All handling of this compound powder should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation of airborne dust.[1][4]

  • Avoid actions that can create dust, such as vigorous shaking or scraping.

  • In case of a spill, do not dry sweep. Carefully clean up the spill to avoid generating dust and place the material in a sealed container for disposal.[4]

3. Doffing and Disposal of PPE:

  • Gloves: Remove gloves first by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[9]

  • Gown/Lab Coat: Remove the lab coat by unbuttoning it and rolling it down from the shoulders, turning it inside out as you remove it to contain any contaminants.

  • Eye Protection: Remove eye protection from the back to the front.

  • Respirator (if used): Remove the respirator without touching the front of it.

  • Hand Hygiene: After removing all PPE, immediately wash your hands thoroughly with soap and water.[9]

  • Disposal: Dispose of all used disposable PPE, including gloves and any contaminated lab coats, in a designated and clearly labeled waste container.[3] Follow your institution's and local regulations for the disposal of chemical waste.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to the final disposal of waste.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Work Area (e.g., Fume Hood) gather_materials Gather this compound & Equipment prep_area->gather_materials 1. Secure Area don_ppe Don PPE gather_materials->don_ppe 2. Assemble weigh_transfer Weighing & Transfer don_ppe->weigh_transfer 3. Proceed to Handling experiment Experimental Procedure weigh_transfer->experiment 4. Perform Task decontaminate Decontaminate Work Surface experiment->decontaminate 5. Conclude Experiment doff_ppe Doff PPE decontaminate->doff_ppe 6. Clean Area dispose_waste Dispose of Contaminated Waste & Excess this compound doff_ppe->dispose_waste 7. Remove PPE hand_hygiene Final Hand Hygiene dispose_waste->hand_hygiene 8. Final Disposal

Workflow for Safe this compound Handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Tyrosine
Reactant of Route 2
L-Tyrosine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.